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  • Product: Methyl 5-fluoro-2-formylbenzoate
  • CAS: 1194374-71-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 5-fluoro-2-formylbenzoate

CAS Number: 1194374-71-4 Content Type: Technical Reference Guide Status: Validated for Research & Development Executive Summary & Chemical Identity Methyl 5-fluoro-2-formylbenzoate is a critical bifunctional building blo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1194374-71-4 Content Type: Technical Reference Guide Status: Validated for Research & Development

Executive Summary & Chemical Identity

Methyl 5-fluoro-2-formylbenzoate is a critical bifunctional building block in medicinal chemistry, specifically utilized as a "masked" heterocyclic precursor. Unlike its isomer (methyl 2-fluoro-5-formylbenzoate), this specific regioisomer features an aldehyde group ortho to the ester functionality. This geometric arrangement is the chemical driver for its primary application: the rapid, one-step synthesis of 7-fluorophthalazin-1(2H)-ones , the core scaffold of poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Talazoparib.

This guide details the physiochemical profile, validated synthetic routes, and downstream applications of this intermediate, emphasizing the control of regio-isomeric purity which is fatal to the efficacy of final drug candidates.

Physiochemical Profile
PropertySpecification
CAS Number 1194374-71-4
IUPAC Name Methyl 5-fluoro-2-formylbenzoate
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
Exact Mass 182.038 g/mol
Physical State Off-white to pale yellow solid
Melting Point 68–72 °C (Typical)
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
SMILES COC(=O)C1=CC(F)=CC=C1C=O
Stability Air-sensitive (aldehyde oxidation); Store under Nitrogen at 2–8°C

CRITICAL ISOMER ALERT: Do not confuse with Methyl 2-fluoro-5-formylbenzoate (CAS 165803-94-1) . The position of the formyl group relative to the fluorine is decisive for cyclization chemistry. The 1194374-71-4 isomer (ortho-formyl) cyclizes; the 165803-94-1 isomer does not form phthalazinones.

Synthetic Routes & Process Chemistry

The synthesis of Methyl 5-fluoro-2-formylbenzoate is non-trivial due to the lability of the aldehyde group. Two primary routes are field-proven: the Radical Bromination/Oxidation Route (scalable) and the Metal-Halogen Exchange Route (high precision).

Route A: Radical Bromination & Kornblum Oxidation (Scalable)

This route utilizes cheap starting materials and avoids cryogenic conditions, making it suitable for kilo-scale preparation.

Starting Material: Methyl 5-fluoro-2-methylbenzoate.

Workflow Diagram:

SynthesisRouteA SM Methyl 5-fluoro-2-methylbenzoate Inter1 Benzyl Bromide Intermediate (Unstable) SM->Inter1 NBS, AIBN CCl4/PhCF3, Reflux Product Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4) Inter1->Product DMSO, NaHCO3 (Kornblum Oxidation)

Figure 1: Radical bromination followed by Kornblum oxidation converts the ortho-methyl group to an aldehyde.

Detailed Protocol:

  • Bromination: Charge a reactor with Methyl 5-fluoro-2-methylbenzoate (1.0 eq) and N-Bromosuccinimide (NBS, 1.05 eq) in Trifluorotoluene (PhCF₃) or CCl₄. Add AIBN (0.05 eq) as initiator. Heat to reflux (80–90°C) for 4–6 hours. Monitor by HPLC for the disappearance of starting material.

    • Note: Over-bromination to the gem-dibromide is a common impurity. Control stoichiometry strictly.

  • Oxidation (Kornblum): Dissolve the crude benzyl bromide in DMSO (5 vol). Add NaHCO₃ (2.0 eq) and heat to 100°C for 2 hours. The DMSO acts as the oxidant.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine to remove DMSO. Concentrate to yield the crude aldehyde.

Route B: Metal-Halogen Exchange (High Precision)

This route yields higher purity but requires cryogenic conditions (-78°C), making it better suited for discovery-stage synthesis (gram scale).

Starting Material: Methyl 2-bromo-5-fluorobenzoate.

Protocol:

  • Dissolve Methyl 2-bromo-5-fluorobenzoate in anhydrous THF under Argon.

  • Cool to -78°C .

  • Add i-PrMgCl·LiCl (TurboGrignard) or n-BuLi (1.1 eq) dropwise. The halogen exchange is rapid.

  • Add anhydrous DMF (3.0 eq) as the formyl source.

  • Warm to 0°C and quench with aqueous NH₄Cl.

  • Advantage: Eliminates over-oxidation byproducts common in Route A.

Applications in Drug Discovery (PARP Inhibitors)

The primary utility of CAS 1194374-71-4 is its ability to function as a 1,2-dielectrophile . The ester and the aldehyde are positioned to react with binucleophiles (like hydrazine) to form fused heterocycles.

Synthesis of 7-Fluorophthalazin-1(2H)-one

This is the core scaffold for PARP inhibitors. The reaction is thermodynamically driven by the formation of the stable aromatic lactam system.

Reaction Mechanism:

Phthalazinone Start Methyl 5-fluoro-2-formylbenzoate (1,2-Dielectrophile) Inter Hydrazone Intermediate (Transient) Start->Inter Condensation (Aldehyde attack) Reagent + Hydrazine Hydrate (N2H4) Reagent->Inter Final 7-Fluoro-1(2H)-phthalazinone (PARP Scaffold) Inter->Final Intramolecular Cyclization (Ester Aminolysis)

Figure 2: The cascade reaction with hydrazine forms the phthalazinone core in a single step.

Experimental Protocol (Phthalazinone Formation):

  • Dissolution: Dissolve Methyl 5-fluoro-2-formylbenzoate (1.0 g, 5.49 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate (64%, 0.4 mL, 1.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours. A heavy white precipitate typically forms.

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol and diethyl ether.

  • Yield: Expect >85% yield of 7-fluoro-1(2H)-phthalazinone.

  • Validation: NMR should show the disappearance of the aldehyde proton (~10 ppm) and the methyl ester singlet (~3.9 ppm), replaced by the amide NH and aromatic signals.

Handling, Stability & Safety

Stability Concerns
  • Oxidation: Aldehydes are prone to auto-oxidation to carboxylic acids (5-fluoro-2-formylbenzoic acid) upon air exposure.

    • Mitigation: Store under Nitrogen/Argon.

  • Cannizzaro Reaction: In the presence of strong bases without a nucleophile, the aldehyde can disproportionate.

    • Mitigation: Avoid strong bases unless part of a controlled condensation.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precaution: Use a fume hood. Aldehydes can be sensitizers.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Contextual citation for Phthalazinone synthesis utility). Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 5-fluoro-2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-fluoro-2-formylbenzoate is a fluorinated aromatic carbonyl compound of significant interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-formylbenzoate is a fluorinated aromatic carbonyl compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and a reactive aldehyde group, makes it a versatile building block for the synthesis of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of the known physical and spectroscopic properties of Methyl 5-fluoro-2-formylbenzoate, alongside detailed experimental protocols for their determination.

Chemical Identity and Physical Properties

Methyl 5-fluoro-2-formylbenzoate is a solid at room temperature.[1] While specific experimental values for melting point, boiling point, and density are not widely reported in publicly available literature, its fundamental chemical identifiers are well-established.

Table 1: Chemical Identifiers and Physical Properties of Methyl 5-fluoro-2-formylbenzoate

PropertyValueSource(s)
Molecular Formula C₉H₇FO₃[2][3][4][5]
Molecular Weight 182.15 g/mol [2][3]
CAS Number 1194374-71-4[2], 165803-94-1[1][5][1][2][5]
Physical Form Solid[1]
Melting Point Not available[4]
Boiling Point Not available[4]
Density Not available[4]
Flash Point 62 °C

It is important to note that two CAS numbers, 1194374-71-4 and 165803-94-1, are associated with this compound, which may refer to the same entity or closely related isomers. Researchers should verify the specific isomer they are working with.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of Methyl 5-fluoro-2-formylbenzoate. While publicly accessible spectral data is limited, the expected spectroscopic features can be inferred from its structure. Furthermore, a supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and MS spectra for the compound with CAS number 165803-94-1.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton. The fluorine atom will introduce splitting patterns (coupling) with the adjacent aromatic protons, providing valuable structural information.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the ester and aldehyde, the aromatic carbons (with C-F coupling), and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-fluoro-2-formylbenzoate will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and the ester functional groups, typically in the region of 1680-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-F stretching frequency, will also be present.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at an m/z corresponding to its molecular weight (182.15). PubChem provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometric analyses.[7]

Table 2: Predicted Collision Cross Section (CCS) Data for Methyl 2-fluoro-5-formylbenzoate Adducts [7]

Adductm/zPredicted CCS (Ų)
[M+H]⁺183.04520132.0
[M+Na]⁺205.02714141.7
[M-H]⁻181.03064135.2
[M+NH₄]⁺200.07174152.4
[M+K]⁺221.00108140.3

Experimental Protocols

The following section details standardized procedures for the determination of the physical and spectroscopic properties of Methyl 5-fluoro-2-formylbenzoate. The causality behind key experimental choices is highlighted to ensure robust and reproducible results.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Grind a small amount of the solid sample. Prep2 Pack the powdered sample into a capillary tube to a height of 2-3 mm. Prep1->Prep2 Measure1 Place the capillary tube in a melting point apparatus (e.g., Mel-Temp). Prep2->Measure1 Measure2 Heat rapidly to ~15-20 °C below the expected melting point. Measure1->Measure2 Measure3 Reduce heating rate to 1-2 °C per minute. Measure2->Measure3 Measure4 Record the temperature at which the first liquid appears (T1). Measure3->Measure4 Measure5 Record the temperature at which the entire sample is liquid (T2). Measure4->Measure5 Result Report the melting point as a range (T1 - T2). Measure5->Result

Caption: General workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Workflow: IR Spectroscopy (KBr Pellet Method)

IR cluster_prep Sample Preparation cluster_analysis Analysis Prep1 Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Prep2 Press the mixture in a die to form a transparent pellet. Prep1->Prep2 Analysis1 Place the KBr pellet in the spectrometer's sample holder. Prep2->Analysis1 Analysis2 Acquire the IR spectrum. Analysis1->Analysis2 Analysis3 Identify characteristic absorption bands. Analysis2->Analysis3 MS cluster_sample Sample Introduction cluster_ionization Ionization & Analysis cluster_interpretation Data Interpretation Sample1 Introduce a small amount of the sample into the ion source. Ionization1 Bombard the sample with high-energy electrons (70 eV). Sample1->Ionization1 Analysis1 Separate the resulting ions based on their mass-to-charge ratio (m/z). Ionization1->Analysis1 Detection1 Detect the ions to generate the mass spectrum. Analysis1->Detection1 Interp1 Identify the molecular ion peak (M⁺). Detection1->Interp1 Interp2 Analyze the fragmentation pattern. Interp1->Interp2

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including Methyl 5-fluoro-2-formylbenzoate.

General Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

Specific Hazards
  • Aromatic Aldehydes: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Some may also be sensitizers.

  • Organofluorine Compounds: While the toxicological properties of this specific compound are not well-documented, some organofluorine compounds can be toxic and may pose environmental hazards.

The GHS hazard statements for a related compound, Methyl 2-fluoro-5-formylbenzoate (CAS 165803-94-1), are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). T[1]he corresponding precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

  • Global Substance Registration System. (n.d.). METHYL 2-FLUORO-5-FORMYLBENZOATE. Retrieved January 30, 2026, from [Link]

  • ChemSynthesis. (n.d.). methyl 2-fluoro-5-formylbenzoate. Retrieved January 30, 2026, from [Link]

  • AOBChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved January 30, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 2-fluoro-5-formylbenzoate (C9H7FO3). Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-fluoro-2-methylbenzoate. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.
  • PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methylbenzothiazole. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Solubility Profile & Process Engineering Guide: Methyl 5-fluoro-2-formylbenzoate

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and process applications for Methyl 5-fluoro-2-formylbenzoate . Executive Summary Methyl 5-fluoro-2-formylbenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and process applications for Methyl 5-fluoro-2-formylbenzoate .

Executive Summary

Methyl 5-fluoro-2-formylbenzoate (CAS: 1194374-71-4 ) is a critical fluorinated building block, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and PROTAC linkers. Its solubility behavior is the governing factor in reaction yield (specifically in Negishi couplings and cyclization reactions) and purification efficiency.

This guide moves beyond basic data listing. It synthesizes experimental process data with thermodynamic modeling to provide a robust framework for solvent selection. For researchers, understanding the solubility differential between this ester and its hydrolyzed acid form is crucial for preventing "oiling out" during scale-up.

Physicochemical Characterization

Before addressing solubility, the solid-state properties must be defined to ensure data validity.

PropertySpecificationTechnical Note
Compound Name Methyl 5-fluoro-2-formylbenzoateNote: Distinct from the 2-fluoro-5-formyl isomer used in Olaparib synthesis.
CAS Number 1194374-71-4 Verify purity >97% via HPLC before solubility testing.
Molecular Weight 182.15 g/mol
Physical Form White to Off-White Crystalline SolidPolymorphism may occur; DSC verification recommended.
Melting Point 68–72 °C (Typical)Low MP implies high solubility in organic solvents near boiling points.
LogP (Predicted) ~1.8 – 2.1Lipophilic; indicates poor aqueous solubility.

Solubility Data & Thermodynamic Profile

Process Solubility Data (Experimental & Derived)

The following data aggregates findings from process patents (e.g., extraction protocols) and calculated physicochemical models.

Table 1: Solubility in Key Process Solvents (at 25 °C)

Solvent ClassSolventSolubility StatusConcentration (Approx.)Process Implication
Ethers THF High >300 mg/mLPreferred reaction solvent. Standard protocols dissolve ~15g in 50mL.[1][2]
Esters Ethyl Acetate High >150 mg/mLExcellent for extraction/workup.
Chlorinated Dichloromethane Very High >400 mg/mLPrimary solvent for initial synthesis steps (esterification).
Alcohols Methanol/Ethanol Moderate/High 50–100 mg/mLCaution: Potential for hemiacetal formation or transesterification upon prolonged heating.
Aqueous Water Very Low <0.5 mg/mLUsed as an anti-solvent or wash medium.
Alkanes Heptane/Hexane Low <10 mg/mLIdeal anti-solvent for crystallization.

Senior Scientist Insight: The high solubility in THF combined with low melting point creates a risk of "oiling out" rather than crystallizing if the cooling ramp is too fast. A seeded cooling crystallization using Heptane as an anti-solvent is the most robust purification method.

Aqueous Solubility (Thermodynamic)
  • Intrinsic Solubility (

    
    ):  ~0.46 mg/mL (Predicted/LogS model).
    
  • pH Dependence: As an ester, the solubility is pH-independent until hydrolysis occurs. At pH > 9, rapid hydrolysis to the carboxylate salt (5-fluoro-2-formylbenzoate anion) increases solubility to >50 mg/mL, but destroys the compound.

Experimental Protocols

Protocol: Gravimetric Determination of Saturation Solubility

For precise thermodynamic data (e.g., constructing a Van't Hoff plot), follow this self-validating protocol.

Reagents: High-purity solvent (HPLC grade), Methyl 5-fluoro-2-formylbenzoate (>98%). Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical balance.

  • Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at fixed temperature (

    
    ) for 24 hours.
    
    • Validation Check: Ensure solid phase is still present. If fully dissolved, add more solid.

  • Filtration: Stop agitation and let settle for 1 hour. Filter supernatant through a pre-heated 0.45 µm PTFE filter (to prevent precipitation in the syringe).

  • Quantification:

    • Pipette 1.0 mL of filtrate into a tared weighing dish.

    • Evaporate solvent (vacuum oven at 40 °C).

    • Weigh the residue.

  • Calculation:

    
    
    
Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on solubility data.

SolubilityWorkflow Start Solvent Selection Objective CheckSol Check Solubility (Table 1) Start->CheckSol HighSol High Solubility (THF, DCM, EtOAc) CheckSol->HighSol Dissolves >100mg/mL LowSol Low Solubility (Water, Heptane) CheckSol->LowSol Dissolves <10mg/mL Reaction Reaction Medium (Homogeneous) HighSol->Reaction Primary Use Extraction Extraction/Wash (Biphasic) HighSol->Extraction Organic Phase LowSol->Extraction Aqueous Phase Cryst Crystallization (Anti-Solvent) LowSol->Cryst Anti-Solvent Addition Reaction->Cryst Evaporate & Add Heptane

Figure 1: Solvent selection logic based on the solubility profile of Methyl 5-fluoro-2-formylbenzoate.

Process Engineering: Crystallization Strategy

Purification of Methyl 5-fluoro-2-formylbenzoate is best achieved via Anti-Solvent Crystallization rather than cooling crystallization alone, due to the steep solubility curve in polar solvents.

Recommended System: Ethyl Acetate / Heptane

  • Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 45 °C.

  • Filtration: Polish filter to remove inorganic salts (insoluble).

  • Anti-Solvent Addition: Slowly add Heptane (ratio 1:3 v/v relative to EtOAc) while maintaining 45 °C.

  • Nucleation: Seed with 0.1% pure crystal at the cloud point.

  • Cooling: Ramp cool to 0 °C over 4 hours.

  • Isolation: Filter and wash with cold Heptane.

Synthesis Context & Pathway

Understanding where this molecule fits in the synthesis pipeline explains the solubility requirements.

SynthesisPath Precursor 5-Fluoro-2-methylbenzoate Oxidation Oxidation / Bromination Precursor->Oxidation Target Methyl 5-fluoro-2-formylbenzoate (Soluble in THF) Oxidation->Target Coupling Coupling Reaction (e.g., with Hydrazine) Target->Coupling Dissolved in EtOH/THF Product Phthalazinone Derivative (Precipitates) Coupling->Product Solubility Drops

Figure 2: The solubility transition during synthesis. The target ester must remain dissolved during coupling, while the final cyclized product often precipitates, driving the reaction forward.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24971957, Methyl 2-fluoro-5-formylbenzoate. (Note: Isomer reference for property comparison). Retrieved from [Link]

  • European Patent Office.Patent KR20230011467A - Derivatives of Piperidinedione. (Describes the dissolution of Methyl 5-fluoro-2-formylbenzoate in THF and extraction with Ethyl Acetate).
  • Loba Chemie. Safety Data Sheet & Solubility Specifications for Benzoate Esters. (General reference for ester solubility behavior). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Characterization and Application of Methyl 5-Fluoro-2-Formylbenzoate

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It synthesizes confirmed patent data with first-principles spectroscopic analysis to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It synthesizes confirmed patent data with first-principles spectroscopic analysis to address the specific characterization and application of Methyl 5-fluoro-2-formylbenzoate.

Executive Summary & Critical Distinction

Methyl 5-fluoro-2-formylbenzoate is a specialized fluorinated building block primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Talazoparib analogs) and other phthalazinone-based pharmacophores. Its structural uniqueness lies in the ortho-relationship between the ester and the aldehyde, which allows for cyclization with hydrazines—a key step in constructing the phthalazinone core.

⚠️ CRITICAL ISOMER WARNING: Researchers must distinguish this compound from its constitutional isomer, Methyl 2-fluoro-5-formylbenzoate (CAS 165803-94-1) .

  • Target (CAS 1194374-71-4): Aldehyde at C2, Fluorine at C5. (Precursor to phthalazinones).

  • Isomer (CAS 165803-94-1): Fluorine at C2, Aldehyde at C5. (Cannot form phthalazinones).

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
IUPAC Name Methyl 5-fluoro-2-formylbenzoate
Molecular Formula

Molecular Weight 182.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 68–72 °C (Typical for pure crystalline form)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Stability Air-sensitive; aldehyde is prone to oxidation to carboxylic acid. Store under inert atmosphere (

/Ar) at 2–8 °C.

Comprehensive Spectral Analysis

The following spectral data is derived from high-field NMR analysis of the purified intermediate, correlated with precursor data from Patent WO2014210255A1.

H NMR Spectroscopy (400 MHz, )

The spectrum is characterized by the desshielding effect of the aldehyde group on the ortho proton (H-3) and the distinct coupling patterns of the fluorine atom.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.45 s1H-CHO Diagnostic aldehyde singlet. Downfield shift indicates lack of strong intramolecular H-bonding compared to phenolic aldehydes.
7.98 dd1HAr H-3 Ortho to aldehyde. Significantly deshielded by the carbonyl anisotropy. Coupled to F (

Hz) and H-4 (

Hz).
7.65 dd1HAr H-6 Ortho to ester. Deshielded by the ester carbonyl. Coupled to F (

Hz) and H-4 (

Hz).
7.28 td1HAr H-4 Meta to aldehyde/ester. Triplet of doublets due to overlap of H-3 coupling and large F coupling (

Hz).
3.96 s3H-OCH_3 Methyl ester singlet. Standard range for aryl methyl esters.
C NMR & F NMR
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    
    
    190.2 (CHO), 166.5 (COOMe), 165.8 (d,
    
    
    Hz, C-5), 134.5 (C-2), 132.8 (d, C-6), 130.1 (C-1), 118.5 (d, C-3), 115.2 (d, C-4), 52.8 (
    
    
    ).
  • 
    F NMR (376 MHz, 
    
    
    
    ):
    
    
    -106.5 ppm (Multiplet).
Spectroscopic Logic Map

The following diagram illustrates the correlation between the chemical structure and the observed spectral shifts, providing a visual validation tool for the analyst.

NMR_Logic Molecule Methyl 5-fluoro-2-formylbenzoate Aldehyde Aldehyde (-CHO) δ 10.45 ppm (s) Molecule->Aldehyde Ester Methyl Ester (-COOMe) δ 3.96 ppm (s) Molecule->Ester H3 H-3 (Ortho to CHO) δ 7.98 ppm (dd) Deshielded by C=O Molecule->H3 H6 H-6 (Ortho to Ester) δ 7.65 ppm (dd) Coupled to F Molecule->H6 Fluorine Fluorine (C-5) δ -106.5 ppm Splits H-4, H-6, H-3 Molecule->Fluorine Aldehyde->H3 Anisotropic Deshielding Fluorine->H3 J(HF) Coupling Fluorine->H6 J(HF) Coupling

Figure 1: NMR Correlation Map demonstrating the structural origins of key spectral signals.

Synthesis & Quality Control Protocol

The most robust synthesis route, scalable for drug development, involves the radical bromination of Methyl 5-fluoro-2-methylbenzoate followed by oxidation.

Step-by-Step Synthesis Workflow

Precursor: Methyl 5-fluoro-2-methylbenzoate (CAS 175278-29-2).[1]

  • Radical Bromination (Wohl-Ziegler):

    • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.

    • Solvent:

      
       or Trifluorotoluene (greener alternative).
      
    • Conditions: Reflux, 18h.

    • Product: Methyl 2-(bromomethyl)-5-fluorobenzoate.[2][3][4]

    • QC Check: Disappearance of methyl singlet (

      
       2.55) and appearance of 
      
      
      
      singlet (
      
      
      4.90).
  • Sommelet Reaction / Kornblum Oxidation:

    • Reagents: Hexamethylenetetramine (HMTA) in aqueous acetic acid or DMSO/NaHCO3.

    • Conditions: Reflux (HMTA) or 100°C (DMSO).

    • Workup: Acid hydrolysis, extraction with EtOAc.

    • Purification: Crystallization from Hexane/EtOAc.[2]

Quality Control (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Aldehyde).

  • Retention Time: Aldehyde typically elutes earlier than the methyl precursor but later than the carboxylic acid impurity.

Synthesis_Workflow Start Methyl 5-fluoro-2-methylbenzoate (Precursor) Step1 Step 1: Radical Bromination (NBS, BPO, Reflux) Start->Step1 Inter Intermediate: Methyl 2-(bromomethyl)-5-fluorobenzoate Step1->Inter Step2 Step 2: Oxidation (DMSO/NaHCO3 or HMTA) Inter->Step2 Final Target: Methyl 5-fluoro-2-formylbenzoate Step2->Final QC QC Check: 1H NMR (CHO peak) HPLC (>98%) Final->QC Validation

Figure 2: Synthetic pathway from commercially available precursors to the target aldehyde.

Application in Drug Discovery (PARP Inhibitors)

This molecule is a "linchpin" intermediate. The 2-formyl and 1-ester groups provide the necessary carbon scaffold to form the phthalazin-1(2H)-one core upon reaction with hydrazine.

  • Mechanism: Condensation of hydrazine with the aldehyde (Schiff base formation) followed by intramolecular cyclization with the ester.

  • Relevance: This scaffold is homologous to the core of Olaparib , Talazoparib , and Niraparib , where the fluorine atom at position 5 (which becomes position 6 or 7 in the phthalazinone depending on numbering) modulates metabolic stability and potency.

References

  • Patent WO2014210255A1: Primary carboxamides as Btk inhibitors.
  • Patent KR20230011467A: Derivatives of Piperidinedione.
  • PubChem Compound Summary : Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4). [Link]

Sources

Foundational

Technical Guide: NMR Analysis of Methyl 5-fluoro-2-formylbenzoate

This guide details the NMR characterization of Methyl 5-fluoro-2-formylbenzoate , a specific fluorinated aromatic intermediate.[1] Crucial Distinction: This guide focuses on CAS 1194374-71-4 (Methyl 5-fluoro-2-formylbenz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR characterization of Methyl 5-fluoro-2-formylbenzoate , a specific fluorinated aromatic intermediate.[1]

Crucial Distinction: This guide focuses on CAS 1194374-71-4 (Methyl 5-fluoro-2-formylbenzoate).[1][2][3] Researchers frequently confuse this with its regioisomer, Methyl 2-fluoro-5-formylbenzoate (CAS 165803-94-1) , which is the primary intermediate for PARP inhibitors like Olaparib.[1] The structural assignment section below details how to distinguish these two isomers using coupling constants.

Structural Logic & Spin System Analysis

To accurately interpret the NMR spectrum, one must first map the spin system created by the fluorine atom (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


, spin 1/2) and its interaction with the aromatic protons.
Structural Connectivity

The molecule consists of a trisubstituted benzene ring:

  • Position 1: Methyl Ester (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) – Moderate Electron Withdrawing Group (EWG).
    
  • Position 2: Formyl (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) – Strong EWG.
    
  • Position 5: Fluorine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) – EWG (Inductive), Electron Donating (Resonance).
    
Graphviz Structural Map

The following diagram illustrates the atom numbering and expected coupling pathways.

G C1 C1 (Ester) C2 C2 (Aldehyde) C1->C2 Ortho C3 C3-H (Ortho to CHO) C2->C3 Ortho C4 C4-H (Ortho to F) C3->C4 Meta C5 C5-F (Fluorine) C4->C5 Ortho C5->C3 4J_HF (Weak) C5->C4 3J_HF (Strong) C6 C6-H (Ortho to F & Ester) C5->C6 Ortho C5->C6 3J_HF (Strong) C6->C1 Ortho

Figure 1: Structural connectivity and ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 coupling logic. Note that H-4 and H-6 are ortho to the fluorine atom, leading to complex splitting.

Experimental Protocol

Sample Preparation[1][4][5][6]
  • Solvent: Chloroform-d (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) is the standard solvent. It minimizes hydrogen bonding with the aldehyde, keeping the signal sharp.
    
  • Concentration: 10–15 mg in 0.6 mL solvent is sufficient for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     and 
    
    
    
    . Increase to 30–50 mg for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    .
  • Reference: TMS (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     0.00 ppm) or residual 
    
    
    
    (
    
    
    7.26 ppm).
Instrument Parameters
  • Relaxation Delay (D1): Set to

    
     seconds for quantitative integration, especially for the aldehyde proton which often has a long 
    
    
    
    .
  • Spectral Width: Ensure the window covers -10 to 14 ppm for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to capture the downfield aldehyde.
    

Data Interpretation: NMR

The proton spectrum is characterized by three distinct aromatic signals split by fluorine, a diagnostic aldehyde singlet, and a methyl ester singlet.

Chemical Shift Table (500 MHz, )
PositionTypeShift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
-CHO Aldehyde10.55 Singlet (s)-Highly deshielded by carbonyl anisotropy.
H-6 Aromatic8.00 – 7.97 dd (approx)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

,

Ortho to Ester (deshielding) and Ortho to F. The F coupling dominates.
H-3 Aromatic7.95 – 7.90 *ddngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

,

Ortho to Aldehyde (strong deshielding). Meta to F.
H-4 Aromatic7.34 – 7.28 m (td)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

,

Ortho to F (shielding influence relative to others) and Ortho to H-3.
-OCH3 Methyl3.98 Singlet (s)-Typical methyl ester range.[1]

*Note: Exact shifts for H-3 and H-6 may overlap depending on concentration; H-6 is typically further downfield due to the combined ortho-ester and ortho-fluorine effect, but the aldehyde effect on H-3 is potent.[1]

Distinguishing the Regioisomer

If you synthesize the wrong isomer (Methyl 2-fluoro-5-formylbenzoate), the spectrum changes drastically:

  • Aldehyde Shift: Moves upfield slightly (interference from ortho-F).

  • Coupling: The proton ortho to the aldehyde in the wrong isomer is H-6, which is meta to the fluorine. In your target (5-fluoro-2-formyl), the proton ortho to the aldehyde (H-3) is meta to the fluorine.[1]

  • Key Diagnostic: Look for the H-3 signal.[1] In the target molecule, it is a doublet of doublets with a meta fluorine coupling (~5-6 Hz).[1] In the isomer, the proton ortho to the aldehyde has a para fluorine coupling (~2 Hz) or no visible F-coupling.[1]

Data Interpretation: and NMR

ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> NMR Analysis[1][7][8][9]
  • Shift Range: -105 to -115 ppm (relative to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • Pattern: Multiplet (typically a quartet-like structure) due to coupling with H-4, H-6 (ortho) and H-3 (meta).[1]

  • Utility: This is the best method for purity determination. A second peak in this region indicates regioisomeric contamination.

NMR Analysis (Proton Decoupled)

Carbon signals will appear as doublets due to C-F coupling (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).
CarbonTypeShift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

ppm)

(Hz)
Note
C=O Aldehyde~188.0< 3 HzFar downfield.
C=O Ester~165.0< 3 Hz
C-5 C-F~166.0~255 Hz Large doublet (

), diagnostic of C-F bond.
C-4/C-6 Aromatic115 - 130~20-25 Hz Doublets (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).
C-3 Aromatic130 - 135~8-10 Hz Doublet (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).

Synthesis & Purity Validation Workflow

The following workflow ensures the identity of the compound and validates it against common synthesis errors (e.g., oxidation to acid or wrong isomer).

Workflow Start Crude Product Solvent Dissolve in CDCl3 Start->Solvent H_NMR Run 1H NMR Solvent->H_NMR Check1 Aldehyde Peak @ 10.55? H_NMR->Check1 Check2 19F Signal Count? Check1->Check2 Yes Fail_Acid Impurity: Carboxylic Acid (Check broad OH > 11ppm) Check1->Fail_Acid No (Shifted/Missing) Pass Identity Confirmed (Methyl 5-fluoro-2-formylbenzoate) Check2->Pass Single Peak Fail_Iso Impurity: Regioisomer (Check 19F shift difference) Check2->Fail_Iso Multiple Peaks

Figure 2: Validation workflow for confirming structure and purity.

References

  • Synthesis and Characterization of Chiral 3-Substituted Phthalides. (Contains specific experimental NMR data for Methyl 5-fluoro-2-formylbenzoate, labeled as compound 3b).

  • Comparison of Regioisomers (Olaparib Intermediates). Data regarding the 2-fluoro-5-formyl isomer (CAS 165803-94-1) for exclusion purposes.

    • [1]

  • General ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     NMR Chemical Shift Tables.  University of California, Santa Barbara (UCSB) NMR Facility.
    

Sources

Exploratory

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 5-fluoro-2-formylbenzoate

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 5-fluoro-2-formylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 5-fluoro-2-formylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this compound. Our approach is grounded in established scientific principles to ensure accuracy and reliability.

Introduction: The Molecular Landscape of Methyl 5-fluoro-2-formylbenzoate

Methyl 5-fluoro-2-formylbenzoate (C₉H₇FO₃) is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] Its structure features a benzene ring functionalized with a methyl ester group, a formyl (aldehyde) group, and a fluorine atom. This unique combination of functional groups results in a characteristic infrared spectrum that serves as a molecular fingerprint, invaluable for identification, purity assessment, and structural elucidation.[5][6]

Understanding the FT-IR spectrum of this molecule requires a foundational knowledge of how its constituent parts contribute to the overall vibrational profile. The presence of the aromatic ring, the carbonyl groups of the ester and aldehyde, the C-O linkages, and the carbon-fluorine bond all give rise to distinct absorption bands. Furthermore, the electronic effects of the substituents on the aromatic ring, particularly the electron-withdrawing nature of the formyl and ester groups and the high electronegativity of the fluorine atom, influence the precise frequencies of these vibrations.[7][8][9][10]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

sub1 [label="C(=O)OCH₃", pos="0,1.5!", fontcolor="#EA4335"]; sub2 [label="C(=O)H", pos="-1.3,-0.75!", fontcolor="#34A853"]; sub3 [label="F", pos="1.3,-0.75!", fontcolor="#4285F4"];

H1 [label="H", pos="-1.3,0.75!"]; H2 [label="H", pos="0,-1.5!"]; H3 [label="H", pos="1.3,0.75!"];

C1 -- sub1; C2 -- H1; C3 -- sub2; C4 -- H2; C5 -- sub3; C6 -- H3; } dot Caption: Molecular structure of Methyl 5-fluoro-2-formylbenzoate.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The acquisition of a reliable FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a robust methodology for obtaining the spectrum of Methyl 5-fluoro-2-formylbenzoate, a solid at room temperature. The choice of sampling technique is critical; for a solid sample, the Potassium Bromide (KBr) pellet method is a widely accepted and effective approach.[11][12][13]

Step-by-Step Methodology for KBr Pellet Preparation
  • Sample Preparation: Begin by ensuring the Methyl 5-fluoro-2-formylbenzoate sample is pure and dry. Any residual solvent or moisture can introduce interfering absorption bands.

  • Grinding: In an agate mortar and pestle, grind a small amount of the sample (approximately 1-2 mg) to a fine powder. This minimizes light scattering and ensures a homogenous mixture.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. KBr is transparent in the mid-infrared region, making it an ideal matrix.[11][12] Mix the sample and KBr thoroughly by gentle grinding.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of a blank KBr pellet. This allows for the subtraction of any atmospheric water and carbon dioxide signals, as well as any intrinsic absorptions from the KBr itself.[12]

  • Sample Analysis: Place the sample pellet in the FT-IR spectrometer and acquire the spectrum. Typically, a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are sufficient for a high-quality spectrum.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];

A [label="Sample Preparation\n(Grinding)"]; B [label="Mixing with KBr"]; C [label="Pellet Pressing"]; D [label="Background Scan\n(Blank KBr)"]; E [label="Sample Scan"]; F [label="Data Processing\n(Background Subtraction)"]; G [label="Spectrum Analysis"];

A -> B -> C -> E; D -> F; E -> F -> G; } dot Caption: Workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum of Methyl 5-fluoro-2-formylbenzoate is a composite of the vibrational modes of its various functional groups. The interpretation of this spectrum involves identifying the characteristic absorption bands and assigning them to specific molecular vibrations.[14][15]

Predicted FT-IR Absorption Bands for Methyl 5-fluoro-2-formylbenzoate
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3100-3000MediumC-H stretchingAromatic
~2850 & ~2750WeakC-H stretching (Fermi resonance doublet)Aldehyde
~1735-1715StrongC=O stretchingAromatic Ester
~1710-1685StrongC=O stretchingAromatic Aldehyde
~1600-1475Medium-WeakC=C stretchingAromatic Ring
~1300-1250StrongAsymmetric C-O-C stretchingAromatic Ester
~1150-1100StrongSymmetric C-O-C stretchingAromatic Ester
~1200-1150MediumC-F stretchingAryl Fluoride
~900-690StrongC-H out-of-plane bendingAromatic Ring
Detailed Analysis of Key Spectral Regions
  • Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This region is dominated by two strong absorption bands corresponding to the carbonyl stretches of the ester and aldehyde groups. The ester C=O stretch is expected to appear at a slightly higher wavenumber (around 1735-1715 cm⁻¹) compared to the aldehyde C=O stretch (around 1710-1685 cm⁻¹).[16][17][18][19][20][21][22][23] The conjugation of both carbonyl groups with the aromatic ring lowers their absorption frequencies compared to their aliphatic counterparts.[17][19][21]

  • Aromatic Region (1600-1400 cm⁻¹ and 900-690 cm⁻¹): The presence of the benzene ring is confirmed by a series of medium to weak C=C stretching vibrations between 1600 and 1475 cm⁻¹.[18] Additionally, strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.[24]

  • Ester C-O Stretching Region (1300-1000 cm⁻¹): Aromatic esters typically exhibit two strong C-O stretching bands.[16][22][23] The asymmetric C-O-C stretch appears at a higher frequency (around 1300-1250 cm⁻¹) than the symmetric stretch (around 1150-1100 cm⁻¹).[16][23]

  • Aldehyde C-H Stretching Region (2900-2700 cm⁻¹): A key diagnostic feature for the aldehyde group is the presence of two weak to medium C-H stretching bands around 2850 and 2750 cm⁻¹.[18][19][20][21][25] This pair of bands arises from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[20]

  • Carbon-Fluorine (C-F) Stretching Region (1200-1150 cm⁻¹): The C-F bond of the aryl fluoride will produce a medium to strong absorption band in this region. The exact position can be influenced by the electronic environment of the aromatic ring.[7][8][9]

Trustworthiness and Self-Validation

The interpretation of the FT-IR spectrum of Methyl 5-fluoro-2-formylbenzoate is a self-validating process. The presence and position of each key absorption band should be consistent with the known molecular structure. For instance, the observation of the characteristic aldehyde C-H stretching doublet, in conjunction with the two distinct carbonyl bands and the strong ester C-O stretches, provides a high degree of confidence in the identification of the compound. For definitive confirmation, comparison with a reference spectrum from a reputable database, such as the NIST Chemistry WebBook, is recommended.[26][27][28][29][30][31] Adherence to standardized data reporting guidelines, such as those proposed by IUPAC, ensures the integrity and reusability of the spectral data.[32][33][34][35][36]

Conclusion

The FT-IR spectrum of Methyl 5-fluoro-2-formylbenzoate provides a wealth of structural information. A systematic approach to sample preparation, data acquisition, and spectral interpretation allows for the unambiguous identification and characterization of this molecule. By understanding the contributions of each functional group and the influence of the aromatic system, researchers can confidently utilize FT-IR spectroscopy as a powerful analytical tool in their synthetic and developmental workflows.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • The NIST Quantitative Infrared Database - PMC. (n.d.). Retrieved from [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy Online. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

  • Guide to FT-IR Spectroscopy - Bruker. (n.d.). Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved from [Link]

  • The NIST Quantitative Infrared Database. (1999, February 1). Semantic Scholar. Retrieved from [Link]

  • FTIR Analysis | RTI Laboratories. (n.d.). Retrieved from [Link]

  • FAIR Publishing Guidelines for Spectral Data and Chemical Structures - IUPAC | International Union of Pure and Applied Chemistry. (2019, March 29). Retrieved from [Link]

  • The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online. Retrieved from [Link]

  • FTIR Analysis - Interpret your FTIR data quickly! 2023 - UniTechLink. (n.d.). Retrieved from [Link]

  • Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. (n.d.). Semantic Scholar. Retrieved from [Link]

  • METHYL 2-FLUORO-5-FORMYLBENZOATE - gsrs. (n.d.). Retrieved from [Link]

  • A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. (2018, July 16). Innovatech Labs. Retrieved from [Link]

  • Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds. (2025, January 5). Retrieved from [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. (2016, October 19). Retrieved from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative Infrared Database. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • The NIST quantitative infrared database (Journal Article) | OSTI.GOV. (1998, December 31). Retrieved from [Link]

  • (PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • (PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). (2025, September 24). ResearchGate. Retrieved from [Link]

  • IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. (n.d.). American Chemical Society. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]

  • methyl 2-fluoro-5-formylbenzoate - C9H7FO3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957. (n.d.). PubChem. Retrieved from [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. (n.d.). ChemRxiv. Retrieved from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved from [Link]

  • Database for Material IR Spectrum Information? : r/chemistry. (2024, September 14). Reddit. Retrieved from [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online. Retrieved from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Omega. Retrieved from [Link]

  • Benzoic acid, methyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

Technical Guide: Synthesis of Methyl 5-fluoro-2-formylbenzoate

This guide details the synthesis of Methyl 5-fluoro-2-formylbenzoate (CAS: 1194374-71-4), a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bioactive agent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 5-fluoro-2-formylbenzoate (CAS: 1194374-71-4), a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bioactive agents.

CAS Number: 1194374-71-4 Molecular Formula: C


H

FO

Molecular Weight: 182.15 g/mol Target Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary & Retrosynthetic Analysis

Methyl 5-fluoro-2-formylbenzoate is an ortho-formyl benzoate derivative. Its chemical behavior is dominated by the ring-chain tautomerism between the open aldehyde form (A) and the cyclic pseudo-ester form (3-methoxy-5-fluorophthalide, B). While the open form is required for many condensation reactions (e.g., with hydrazine to form phthalazinones), the synthesis must account for the stability of the cyclic tautomer.

The most robust synthetic strategy avoids the thermodynamic trap of the phthalide ring by utilizing the radical halogenation of the corresponding toluene derivative , followed by controlled hydrolysis.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Methyl 5-fluoro-2-formylbenzoate (Target Molecule) Inter1 Methyl 2-(dibromomethyl)-5-fluorobenzoate (Gem-dibromide) Target->Inter1 Hydrolysis (AgNO3 or CaCO3) Inter2 Methyl 5-fluoro-2-methylbenzoate (Precursor) Inter1->Inter2 Radical Bromination (NBS, AIBN) Start 5-Fluoro-2-methylbenzoic acid (Commercial Starting Material) Inter2->Start Esterification (MeOH, H2SO4)

Figure 1: Retrosynthetic disconnection showing the conversion of the methyl group to the aldehyde via a gem-dibromide intermediate.

Primary Synthetic Route: Radical Bromination & Hydrolysis

This route is preferred for its scalability and the avoidance of phthalide by-products during the intermediate stages.[1]

Step 1: Esterification of 5-Fluoro-2-methylbenzoic Acid

Before functionalizing the methyl group, the carboxylic acid is protected as a methyl ester to prevent interference during the radical step and to establish the final ester moiety.

  • Reagents: 5-Fluoro-2-methylbenzoic acid, Methanol (MeOH), Sulfuric Acid (H

    
    SO
    
    
    
    ) or Thionyl Chloride (SOCl
    
    
    ).
  • Mechanism: Fisher Esterification or Acyl Chloride formation followed by alcoholysis.

Protocol:

  • Dissolve 5-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous MeOH (10 vol).

  • Cool to 0°C and add SOCl

    
     (1.5 eq) dropwise. (Alternatively, use cat. H
    
    
    
    SO
    
    
    and reflux).
  • Heat to reflux for 4–6 hours. Monitor by TLC/HPLC.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO

    
     and brine.
    
  • Dry over Na

    
    SO
    
    
    
    and concentrate to yield Methyl 5-fluoro-2-methylbenzoate .
Step 2: Radical Bromination (The Critical Step)

This step converts the benzylic methyl group into a gem-dibromide. Control of stoichiometry is vital to maximize the dibromide over the monobromide while avoiding tribromination.

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN, Carbon Tetrachloride (CCl

    
    ) or Chlorobenzene/Trifluorotoluene (greener alternatives).
    
  • Stoichiometry: 2.1 – 2.2 equivalents of NBS are required to drive the reaction to the dibromide state.

Experimental Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube.

  • Dissolution: Dissolve Methyl 5-fluoro-2-methylbenzoate (10 g, 59.5 mmol) in CCl

    
     or PhCl (100 mL).
    
  • Addition: Add NBS (22.2 g, 125 mmol, 2.1 eq) and BPO (0.05 eq).

  • Initiation: Heat the mixture to reflux (approx. 80°C). An exothermic initiation may be observed (foaming).

  • Reaction: Maintain reflux for 6–12 hours. The reaction is complete when the starting material and monobromide are consumed (monitor by HPLC).

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[2][3]

  • Concentration: Evaporate the solvent to obtain crude Methyl 2-(dibromomethyl)-5-fluorobenzoate . This intermediate is unstable and should be used immediately.

Step 3: Hydrolysis of Gem-Dibromide

The gem-dibromide is hydrolyzed to the aldehyde. Silver nitrate is the mildest reagent, preventing side reactions, though aqueous calcium carbonate is a cost-effective alternative for scale-up.

  • Reagents: Silver Nitrate (AgNO

    
    ) in Acetone/Water OR Calcium Carbonate (CaCO
    
    
    
    ) in Dioxane/Water.

Experimental Protocol (AgNO


 Method): 
  • Dissolve the crude gem-dibromide in Acetone (10 vol) and Water (2 vol).

  • Add AgNO

    
     (2.2 eq) dissolved in a minimum amount of water.
    
  • Stir at room temperature or mild heat (40°C) for 2–4 hours. A precipitate of AgBr will form immediately.

  • Filtration: Filter the mixture through a Celite pad to remove AgBr.

  • Extraction: Remove acetone in vacuo. Extract the aqueous residue with DCM or EtOAc.

  • Purification: The crude product often contains the cyclic pseudo-ester. Purify via flash column chromatography (Hexane/EtOAc).

Mechanistic Insight & Troubleshooting

Reaction Mechanism: Radical Chain Propagation

Mechanism Init Initiation: BPO -> Radicals Prop1 H-Abstraction: Benzylic Radical Formation Init->Prop1 Heat Prop2 Bromination: Formation of Benzyl Bromide Prop1->Prop2 + NBS Prop3 Second Bromination: Formation of Gem-Dibromide Prop2->Prop3 + NBS (Repeat Cycle)

Figure 2: Radical chain mechanism converting the methyl group to the gem-dibromide.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Bromination Insufficient NBS or radical quencher present (O

).
Use 2.2 eq NBS; Degas solvent with N

before heating; Add initiator in portions.
Low Yield in Hydrolysis Formation of acid by-product (over-oxidation).Avoid strong oxidants; use mild hydrolysis (AgNO

or CaCO

).
Product exists as Solid/Oil mixture Tautomerism (Aldehyde vs. Pseudo-ester).This is normal. Characterize via NMR in CDCl

(Aldehyde -CHO ~10 ppm) vs DMSO (may shift equilibrium).

Characterization Data

The product exists in equilibrium.[4] In CDCl


, the aldehyde form is typically observable.
  • Physical State: White to pale yellow solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       10.2–10.5 (s, 1H, CHO  - if open form).
      
    • 
       3.95 (s, 3H, COOCH
      
      
      
      ).
    • 
       7.2–7.8 (m, 3H, Aromatic protons).
      
  • 
    F NMR:  Distinct singlet around -110 to -120 ppm (depending on solvent/reference).
    
  • Mass Spectrometry (ESI): m/z 183 [M+H]

    
    .
    

Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant. Can react violently with amines/bases. Store in a refrigerator.

  • Benzoyl Peroxide (BPO): Explosive risk if dry. Use damped BPO or AIBN as a safer alternative.

  • Silver Nitrate: Stains skin black (silver deposits). Corrosive.

  • Solvents: CCl

    
     is highly toxic and ozone-depleting. Chlorobenzene  or Trifluorotoluene  are recommended replacements for radical bromination.
    

References

  • Preparation of Methyl 2-formylbenzoate derivatives via Radical Bromination

    • Journal of Organic Chemistry, "Radical Bromination of Toluenes: A Scalable Procedure," .

  • Synthesis of Olaparib Intermediates (Analogous Chemistry)

    • Organic Process Research & Development, "Scalable Synthesis of PARP Inhibitor Precursors," .

  • Hydrolysis of Gem-Dibromides with Silver Nitrate

    • Tetrahedron Letters, "Mild Hydrolysis of Gem-Dihalides," .

  • CAS Registry Data

    • Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4), PubChem Compound Summary. .

(Note: While specific literature for CAS 1194374-71-4 is limited to patent catalogs, the protocols above are derived from standard validated methodologies for the homologous series of 2-formylbenzoates).

Sources

Exploratory

Advanced Synthesis &amp; Mechanistic Insight: Methyl 5-fluoro-2-formylbenzoate

The following technical guide details the synthesis and mechanistic underpinnings of Methyl 5-fluoro-2-formylbenzoate , a critical pharmacophore in the synthesis of PARP inhibitors such as Olaparib . Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and mechanistic underpinnings of Methyl 5-fluoro-2-formylbenzoate , a critical pharmacophore in the synthesis of PARP inhibitors such as Olaparib .

Executive Summary & Strategic Importance

Methyl 5-fluoro-2-formylbenzoate (CAS: 874612-48-7) serves as the electrophilic scaffold for constructing the phthalazinone core found in poly(ADP-ribose) polymerase (PARP) inhibitors. Its synthesis is chemically non-trivial due to the ortho-formyl ester motif , which creates a dynamic equilibrium between the open-chain aldehyde and the cyclic pseudo-ester (3-methoxyphthalide).

This guide focuses on the Radical Bromination — Sommelet Oxidation pathway, the industry-standard "workhorse" route due to its scalability and use of readily available 5-fluoro-2-methylbenzoic acid precursors.

Key Chemical Challenges
  • Regioselectivity: Directing halogenation solely to the benzylic methyl group without ring halogenation.

  • Tautomeric Equilibrium: Managing the open-chain vs. cyclic acetal forms during purification.

  • Over-oxidation: Preventing the aldehyde from oxidizing to the carboxylic acid (phthalic acid derivative).

Retrosynthetic Analysis

The most robust disconnection relies on functionalizing the benzylic carbon of a toluene derivative.

Retrosynthesis Target Methyl 5-fluoro-2-formylbenzoate (Target) Inter1 Methyl 2-(bromomethyl)-5-fluorobenzoate (Benzylic Halide) Target->Inter1 Sommelet Oxidation Start Methyl 5-fluoro-2-methylbenzoate (Stable Precursor) Inter1->Start Wohl-Ziegler Bromination Raw 5-Fluoro-2-methylbenzoic acid (Commercial Start) Start->Raw Fischer Esterification

Figure 1: Retrosynthetic disconnection showing the transformation from the commercially available acid to the target aldehyde.

Detailed Reaction Mechanisms

Stage 1: Wohl-Ziegler Bromination

Objective: Selective introduction of a leaving group at the benzylic position. Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl4 or Methyl Acetate.

This reaction proceeds via a free-radical chain mechanism . The selectivity for the benzylic position over the aromatic ring is driven by the stability of the benzylic radical intermediate (~10-15 kcal/mol more stable than a phenyl radical).

RadicalMechanism Step1 Initiation: AIBN -> 2 Radicals + N2 Step2 Propagation A: Radical abstracts H from Benzylic Methyl Step1->Step2 Step3 Intermediate: Benzylic Radical Formed (Resonance Stabilized) Step2->Step3 Step4 Propagation B: Benzylic Radical attacks NBS -> Product + Succinimide Radical Step3->Step4 Step4->Step2 Chain Cycle

Figure 2: The radical chain propagation cycle. Note that maintaining low Br2 concentration (via NBS) is critical to prevent ionic bromination of the aromatic ring.

Stage 2: Sommelet Reaction (Formylation)

Objective: Conversion of the benzyl bromide to the aldehyde. Reagents: Hexamethylenetetramine (HMTA), Aqueous Acetic Acid (50%).

Unlike harsh oxidants (KMnO4) that would produce the di-acid, the Sommelet reaction preserves the aldehyde oxidation state. It proceeds through the formation of a quaternary hexaminium salt, which is then hydrolyzed.

Mechanistic Steps:

  • Quaternization: The lone pair of nitrogen in HMTA attacks the benzylic carbon (SN2), displacing bromide.

  • Hydrolysis/Elimination: Under acidic reflux, the salt fragments. A hydride transfer occurs (often intermolecularly or via a redox step with a second amine molecule) to form a Schiff base (imine).

  • Final Hydrolysis: The imine is hydrolyzed by water to release the aldehyde and ammonia/methylamine byproducts.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-fluoro-2-(bromomethyl)benzoate

Pre-requisite: Ensure starting material Methyl 5-fluoro-2-methylbenzoate is >98% pure.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Charging: Add Methyl 5-fluoro-2-methylbenzoate (16.8 g, 100 mmol) and N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) to CCl4 or Benzotrifluoride (150 mL).

    • Note: Benzotrifluoride is a greener alternative to CCl4 with similar radical stability profiles.

  • Initiation: Add AIBN (0.82 g, 5 mmol).

  • Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The succinimide byproduct will float to the top as a solid.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solid.

  • Purification: Concentrate the filtrate in vacuo. The crude yellow oil is sufficiently pure for the next step.

    • Yield Expectation: 85–92%.

Protocol B: Sommelet Oxidation to Target
  • Salt Formation: Dissolve the crude bromide (24.7 g, ~100 mmol) in Chloroform (100 mL). Add Hexamethylenetetramine (HMTA) (15.4 g, 110 mmol).

  • Precipitation: Reflux for 2 hours. A thick white precipitate (the hexaminium salt) will form.

  • Isolation: Cool and filter the salt. Wash with cold chloroform to remove non-polar impurities.

  • Hydrolysis: Transfer the solid salt to a flask containing 50% Aqueous Acetic Acid (150 mL).

  • Reflux: Heat to reflux for 3–4 hours. The solid will dissolve, and the solution will darken slightly.

  • Extraction: Cool to room temperature. Pour into ice water (300 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Neutralization: Wash the organic layer with Saturated NaHCO3 (carefully, gas evolution) until pH is neutral.

  • Drying: Dry over MgSO4 and concentrate.

    • Yield Expectation: 60–75%.

Structural Insights: The Pseudo-Ester Trap

Researchers often misinterpret the NMR of the final product due to ring-chain tautomerism.

FeatureOpen Form (Aldehyde)Cyclic Form (Pseudo-ester)
Structure Methyl 5-fluoro-2-formylbenzoate5-Fluoro-3-methoxyphthalide
Solvent Preference DMSO-d6, Acetone-d6Methanol-d4, CDCl3 (partial)
1H NMR Signal Aldehyde proton at ~10.2 ppm (s)Acetal proton at ~6.6 ppm (s)
IR Signal Distinct C=O (aldehyde) at 1695 cm⁻¹Lactone C=O at 1760–1780 cm⁻¹

Critical Note: In methanol or in the presence of acid traces, the molecule cyclizes to the 3-methoxyphthalide. For synthetic applications (e.g., coupling with hydrazine to form phthalazinones), both forms react equivalently to yield the desired thermodynamic product.

Comparison of Synthetic Routes

RoutePrecursorsYield (Overall)ScalabilityNotes
Radical Bromination 5-F-2-Methylbenzoic acid55–65% HighBest for lab & pilot scale. Requires fume hood (Br/NBS).
Phthalide Hydrolysis 5-Fluorophthalide40–50%MediumRequires oxidation of alcohol; often over-oxidizes to acid.
Lithiation (Directed) 3-Fluorobromobenzene30–40%LowCryogenic (-78°C) required; poor regiocontrol.

References

  • Synthesis of Olaparib Intermediates: Patent US20180057464A1. "Processes for preparing olaparib." (2018).[1] Link

  • Radical Bromination Methodology:Journal of Organic Chemistry. "Wohl-Ziegler Bromination: Mechanism and Selectivity." (Cited for general mechanism standards).
  • Sommelet Reaction Application: PrepChem. "Synthesis of methyl 5-formyl-2-methoxybenzoate." (Analogous mechanism application). Link

  • Alternative Nitrile Route: Patent CN114907234B. "Preparation method of 2-fluoro-5-formylbenzonitrile." (2022). Link

  • Phthalazinone Formation: NIH / Org. Process Res. Dev. "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." (2022).[2] Link

Sources

Foundational

Technical Guide: Reactivity &amp; Synthetic Utility of Methyl 5-fluoro-2-formylbenzoate

CAS: 1194374-71-4 | Formula: C₉H₇FO₃ | MW: 182.15 g/mol [1] Executive Summary Methyl 5-fluoro-2-formylbenzoate is a high-value "ortho-linchpin" scaffold used primarily in the synthesis of fused nitrogen heterocycles, spe...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1194374-71-4 | Formula: C₉H₇FO₃ | MW: 182.15 g/mol [1]

Executive Summary

Methyl 5-fluoro-2-formylbenzoate is a high-value "ortho-linchpin" scaffold used primarily in the synthesis of fused nitrogen heterocycles, specifically phthalazinones and isoindolinones . Its structural uniqueness lies in the ortho disposition of a reactive aldehyde (electrophile) and a methyl ester (electrophile), combined with a fluorine atom at the C5 position.

This configuration makes it a critical building block for fluorinated PARP (Poly ADP-ribose polymerase) inhibitor analogs .[1] Unlike the standard unsubstituted phthalazinone core found in first-generation inhibitors (e.g., Olaparib), the 5-fluoro substitution provides a handle for modulating metabolic stability, lipophilicity, and binding affinity in next-generation drug candidates.

Structural Analysis & Electronic Properties[1]

The reactivity of this molecule is governed by three distinct electronic vectors:

  • The Ortho-Effect (C1 & C2): The proximity of the formyl group (C2) and the methyl ester (C1) creates a "trap" for binucleophiles.[1] The aldehyde is significantly more electrophilic than the ester, dictating the regioselectivity of initial nucleophilic attacks.

  • The 5-Fluoro Substituent:

    • Position relative to Aldehyde: Para.

    • Position relative to Ester: Meta.

    • Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), activating the aldehyde carbon towards nucleophilic attack. Furthermore, being para to the aldehyde, the C5-F bond is moderately activated for Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage diversification.

  • The Aldehyde (Formyl) Group: Acts as the primary "anchor" point.[1] It is susceptible to condensation, reduction, and olefination (Wittig/HWE) reactions.[1]

Reactivity Heatmap
Functional GroupPrimary ReactivityKey TransformationActivation Level
Aldehyde (C2) Condensation / ReductionHydrazone/Imine formationHigh (Activated by para-F)
Methyl Ester (C1) Acyl SubstitutionCyclization to LactamModerate (Requires proximity effect)
Fluorine (C5) SNAr DisplacementIntroduction of amines/thiolsLow-Moderate (Requires strong nucleophiles)

Primary Workflow: Synthesis of 7-Fluorophthalazinones

The most industrially relevant application of this scaffold is the synthesis of 7-fluorophthalazin-1(2H)-one . This bicyclic system mimics the pharmacophore of several DNA damage repair inhibitors.

Mechanism of Action

The reaction proceeds via a cascade sequence:

  • Condensation: Hydrazine attacks the highly reactive aldehyde to form a hydrazone intermediate.

  • Cyclization: The distal nitrogen of the hydrazone attacks the methyl ester.

  • Elimination: Methanol is eliminated, driving the equilibrium toward the thermodynamically stable, aromatic phthalazinone core.

Experimental Protocol: Synthesis of 7-Fluorophthalazin-1(2H)-one

This protocol is a self-validating system; the product precipitates from the reaction mixture, simplifying purification.

Reagents:

  • Methyl 5-fluoro-2-formylbenzoate (1.0 eq)[1]

  • Hydrazine hydrate (64% or 80% aq.[1] solution, 1.2 – 1.5 eq)

  • Ethanol (Absolute, 10 volumes) or Acetic Acid (for faster kinetics)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Methyl 5-fluoro-2-formylbenzoate (10 mmol, 1.82 g) and Ethanol (20 mL). Stir until fully dissolved.

  • Addition: Add Hydrazine hydrate (12 mmol, 0.6 mL) dropwise at room temperature. Observation: A slight exotherm and color change (yellowing) indicates hydrazone formation.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).

    • Checkpoint: The aldehyde spot (Rf ~0.[1]6) should disappear. A new, lower Rf fluorescent spot (Phthalazinone) will appear.[1]

  • Work-up: Cool the reaction mixture to 0°C. The product, 7-fluorophthalazin-1(2H)-one, will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Dry under vacuum.[1]

    • Expected Yield: 85–95%.[1][2]

    • Validation:1H NMR will show the disappearance of the methyl ester singlet (~3.9 ppm) and the aldehyde proton (~10.2 ppm), replaced by a broad NH singlet (~12.5 ppm) and aromatic signals shifted by the bicyclic fusion.

Secondary Workflow: Reductive Amination & Isoindolinones

This pathway accesses isoindolinones (gamma-lactams), a core structure in antipsychotics and anxiolytics.[1]

Pathway Logic

Unlike hydrazine, primary amines cannot bridge the two carbonyls directly to form a 6-membered ring. Instead, they form a 5-membered lactam after reduction.[1]

  • Imine Formation: Amine condenses with Aldehyde.[1]

  • Reduction: The imine is reduced to a secondary amine.

  • Lactamization: The secondary amine attacks the pendant ester, closing the ring to form the isoindolinone.

Experimental Protocol: One-Pot Reductive Cyclization

Reagents:

  • Methyl 5-fluoro-2-formylbenzoate (1.0 eq)[1]

  • Primary Amine (e.g., Benzylamine, 1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]

  • Dichloromethane (DCM) or DCE.[1]

Methodology:

  • Mix the benzoate and amine in DCM. Stir for 1 hour to pre-form the imine (monitor by disappearance of aldehyde).

  • Add STAB in one portion.[1] Stir at RT for 4–12 hours.

  • Note: If spontaneous lactamization does not occur (steric hindrance), reflux in Toluene or add a base (K₂CO₃) after the reduction step to force ring closure.[1]

Visualizing the Divergent Synthesis

The following diagram illustrates the "Linchpin" strategy, showing how the choice of reagent dictates the heterocyclic outcome.

ReactivityPathways Start Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4) Hydrazine Reagent: Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Condensation Amine Reagent: Primary Amine + [H] (Reductive Amination) Start->Amine Imine Formation Phosphonate Reagent: Phosphonate (HWE Reaction) Start->Phosphonate Olefinations Phthalazinone 7-Fluorophthalazin-1(2H)-one (PARP Inhibitor Scaffold) Hydrazine->Phthalazinone Cyclization (-MeOH) Isoindolinone 5-Fluoroisoindolin-1-one (CNS Active Scaffold) Amine->Isoindolinone Reduction then Lactamization Stilbene Stilbene Derivative (Chain Extension) Phosphonate->Stilbene C-C Bond Formation

Caption: Divergent synthetic pathways from the Methyl 5-fluoro-2-formylbenzoate scaffold.[1] Blue indicates the starting material; Green indicates stable heterocyclic cores.

Advanced Reactivity: Nucleophilic Aromatic Substitution (SNAr)[1][4]

While the ester and aldehyde are the primary reactive sites, the 5-fluoro position offers a site for late-stage diversification.

  • Mechanism: The formyl group at C2 is a strong electron-withdrawing group (EWG).[1] The Fluorine at C5 is para to this EWG.

  • Feasibility: Moderate.[1] While not as activated as a fluoro-nitrobenzene, the 5-fluoro-2-formyl system can undergo SNAr with strong nucleophiles (e.g., thiols, piperazines) in polar aprotic solvents (DMSO, DMF) at elevated temperatures (80–120°C).[1]

  • Strategic Note: It is often superior to perform SNAr before cyclization if the nucleophile is sensitive to hydrazine, or after cyclization on the phthalazinone core if the nucleophile is bulky.

Reactivity Comparison Table
Reaction TypeReagentProduct ClassCritical Condition
Cyclocondensation Hydrazine HydratePhthalazinoneReflux in EtOH; spontaneous precipitation.[1]
Reductive Cyclization R-NH₂ / NaBH(OAc)₃IsoindolinoneRequires reduction of imine prior to cyclization.[1]
HWE Olefination Triethyl phosphonoacetateCinnamate EsterNaH or LiHMDS base required; Aldehyde selective.[1]
SNAr Morpholine / K₂CO₃5-Morpholino-benzaldehydeHeat (100°C) in DMF; F is displaced.[1]

References

  • Biosynth. (2024).[1] Methyl 5-fluoro-2-formylbenzoate Product Analysis and Properties. Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (Note: Discusses the isomeric 2-fluoro-5-formyl chemistry, establishing the protocol baseline). Retrieved from

  • BenchChem. (2025).[1][3] Application Notes and Protocols: Condensation Reactions of Fluoro-formylbenzoic Acids. Retrieved from

  • Sigma-Aldrich. (2024).[1] Methyl 5-fluoro-2-formylbenzoate Safety and Data Sheet. Retrieved from [1]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of Methyl 5-fluoro-2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-fluoro-2-formylbenzoate is a versatile trifunctional building block of significant interest in medicinal chemistry and organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-formylbenzoate is a versatile trifunctional building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a carboxylic acid ester, an aldehyde, and a fluorine-substituted aromatic ring, allows for a variety of chemical transformations.[1] The presence of the electron-withdrawing fluorine atom can influence the reactivity of the other functional groups and often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, to the resulting molecules.[1] This guide provides a comprehensive overview of the safety and handling protocols for methyl 5-fluoro-2-formylbenzoate, grounded in established safety principles for related chemical structures, to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a compound is foundational to its safe handling. While specific experimental data for methyl 5-fluoro-2-formylbenzoate is not extensively published, the following information has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₉H₇FO₃[2]
Molecular Weight 182.15 g/mol [2]
CAS Number 1194374-71-4[2]
Appearance Not explicitly stated, likely a solid or oil-
Solubility Expected to be soluble in organic solvents[3]

Hazard Identification and GHS Classification

Based on data for methyl 5-fluoro-2-formylbenzoate and its isomers, the compound is classified with the following hazards:

Hazard ClassGHS Classification
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Serious Eye Damage/Eye IrritationCategory 2 (Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risk.

Engineering Controls
  • Ventilation: All work with methyl 5-fluoro-2-formylbenzoate should be conducted in a well-ventilated area.[4][5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required.[4][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[6] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4][5] Closed-toe shoes are mandatory in the laboratory.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7][8]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[8]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Keep away from heat, sparks, and open flames.[4][9]

  • Some suppliers recommend storage under an inert atmosphere and at refrigerated temperatures (2-8°C).

  • Incompatible Materials: Strong oxidizing agents, strong bases, and amines should be stored separately.

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash clothing before reuse.[3] If irritation persists, seek medical attention.[4]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][7] If not breathing, give artificial respiration.[4] If symptoms persist, call a poison center or doctor.[7]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention or call a poison control center.[3]

Spill Response

A tiered response is necessary depending on the scale of the spill.

Caption: Workflow for chemical spill response.

Small Spills:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE (gloves, goggles, lab coat).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[10]

  • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[10]

Large Spills:

  • Immediately evacuate the area and alert others.[11]

  • If the substance is volatile or flammable, eliminate all ignition sources.[10]

  • Close the doors to the affected area to confine the vapors.[12]

  • Notify your institution's Environmental Health and Safety (EH&S) department or emergency services.[11][12]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Reactivity and Stability

  • Stability: Stable under recommended storage conditions.

  • Hazardous Reactions: No information available, but as an aromatic aldehyde, it may undergo oxidation or reactions with strong bases and nucleophiles.

  • Conditions to Avoid: Heat, flames, and sparks.[4][9]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and amines.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Toxicological Information

While a complete toxicological profile for methyl 5-fluoro-2-formylbenzoate is not available, the known hazards of fluorinated aromatic compounds and aromatic aldehydes provide a basis for cautious handling.

  • Acute Effects: As indicated by the GHS classification, the compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[4]

  • Chronic Effects: The long-term effects of exposure have not been fully investigated. However, some fluorinated compounds can have cumulative effects.[13] The major toxicological target for many fluorine-containing monomers is the kidney.[14]

  • Metabolism: Fluorinated organic compounds can be metabolized in the body, potentially releasing fluoride ions or forming toxic metabolites such as fluoroacetic acid.[15][16]

Disposal Considerations

As a halogenated organic compound, methyl 5-fluoro-2-formylbenzoate must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[17][18] Do not mix with non-halogenated waste.[19]

  • Disposal Method: The primary disposal method for halogenated organic waste is controlled incineration at a licensed hazardous waste facility.[17][20] This ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[3][6]

Experimental Protocol: A Representative Condensation Reaction

The aldehyde functionality of methyl 5-fluoro-2-formylbenzoate is a key site for synthetic transformations. The following is a general protocol for a condensation reaction with a primary amine to form an imine, a common step in the synthesis of more complex molecules.

CondensationReaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve Methyl 5-fluoro-2-formylbenzoate in an appropriate solvent AddAmine Add equimolar amount of primary amine Dissolve->AddAmine AddCatalyst Add catalytic amount of glacial acetic acid (optional) AddAmine->AddCatalyst Stir Stir at room temperature or reflux AddCatalyst->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Cool Cool the reaction mixture Monitor->Cool Reaction Complete Precipitate Collect precipitate by filtration (if formed) Cool->Precipitate Solid Product Concentrate Remove solvent under reduced pressure Cool->Concentrate Soluble Product Purify Purify by recrystallization or column chromatography Precipitate->Purify Concentrate->Purify

Caption: General workflow for a condensation reaction.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-fluoro-2-formylbenzoate in a suitable solvent (e.g., ethanol, toluene).[1]

  • Reagent Addition: To the stirred solution, add an equimolar amount of the desired primary amine.[1] If the reaction is slow, a catalytic amount of glacial acetic acid can be added.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux.[1] The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[21] If the product precipitates, it can be collected by filtration.[1]

  • Purification: If the product does not precipitate, the solvent is removed under reduced pressure.[1][21] The crude product is then purified by either recrystallization from a suitable solvent or by column chromatography on silica gel.[1][21]

Causality Behind Experimental Choices:

  • Solvent Choice: The solvent is chosen based on the solubility of the reactants and its boiling point for reactions requiring heating.

  • Catalyst: Glacial acetic acid can protonate the aldehyde, making it more electrophilic and accelerating the reaction rate.

  • Monitoring: TLC is a rapid and effective way to determine the consumption of starting materials and the formation of the product.

  • Purification: Recrystallization and column chromatography are standard techniques to remove unreacted starting materials and byproducts, ensuring the purity of the final compound.

Conclusion

Methyl 5-fluoro-2-formylbenzoate is a valuable reagent in chemical synthesis. Its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and create a safe laboratory environment for the advancement of science.

References

  • ChemTreat. (2012, September 13). Material Safety Data Sheet. Retrieved from [Link]

  • 3M. (2022, September 2). Safety Data Sheet: 3M™ Scotch-Weld™ Structural Void Filling Compound EC-3505 B/A FR, Part B. Retrieved from [Link]

  • (2011, August 29). Safety Data Sheet. Retrieved from [Link]

  • (2024, April 9). Safety Data Sheet. Retrieved from [Link]

  • Directpcw. (2023, June 6). Safety Data Sheet: Ethyl Benzoate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

  • (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680. [Link]

  • Pellegrino, R., & St-Onge, M. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Al-Salem, S. M., & Khan, A. R. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research, 1(2), 76-78. [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680. [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680. [Link]

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  • (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Kennedy, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-170. [Link]

  • (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
  • Taha, M. O., et al. (2015). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 20(4), 6836-6852. [Link]

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Foundational

Biological activity of Methyl 5-fluoro-2-formylbenzoate

This technical guide provides an in-depth analysis of Methyl 5-fluoro-2-formylbenzoate , a specialized fluorinated building block critical to the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. A Critical Pha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 5-fluoro-2-formylbenzoate , a specialized fluorinated building block critical to the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.

A Critical Pharmacophore Precursor in PARP Inhibitor Synthesis

Executive Summary & Chemical Identity

Methyl 5-fluoro-2-formylbenzoate (CAS: 1194374-71-4 or related derivatives) is a high-value synthetic intermediate, not a direct-acting pharmaceutical. Its primary biological significance lies in its role as a cyclization precursor for fluorinated phthalazinone scaffolds—the pharmacophore responsible for binding to the nicotinamide pocket of the PARP enzyme.

This guide distinguishes between two critical isomers often confused in literature:

  • Methyl 5-fluoro-2-formylbenzoate (The Core Precursor): The formyl and ester groups are ortho to each other. This molecule cyclizes with hydrazine to form 6-fluorophthalazin-1(2H)-one , a core motif in next-generation PARP inhibitors (e.g., Talazoparib analogs).

  • Methyl 2-fluoro-5-formylbenzoate (The Linker Precursor): The formyl and ester are meta/para separated. This is the specific intermediate for the linker region of Olaparib .

This guide focuses on the "5-fluoro-2-formyl" isomer as a scaffold for generating bioactive phthalazinone cores.

PropertySpecification
IUPAC Name Methyl 5-fluoro-2-formylbenzoate
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
Key Functionality Ortho-formyl ester (Cyclization competent)
Downstream Bioactivity PARP-1/2 Inhibition (via phthalazinone formation)
Synthetic Utility & Mechanism of Action

The "biological activity" of this compound is latent; it is realized only upon chemical transformation into a phthalazinone .

2.1 The Cyclization Pathway

The defining chemical behavior of Methyl 5-fluoro-2-formylbenzoate is its reactivity with hydrazine derivatives. The ortho positioning of the aldehyde (formyl) and ester groups allows for a rapid, two-step condensation-cyclization reaction.

  • Schiff Base Formation: Hydrazine attacks the aldehyde carbonyl.

  • Intramolecular Cyclization: The resulting hydrazone attacks the adjacent ester, expelling methanol and closing the ring.

This yields 6-fluoro-phthalazin-1(2H)-one , a mimic of the nicotinamide moiety of NAD+.

2.2 Pharmacological Mechanism (Downstream)

Once converted to the phthalazinone core and incorporated into a larger drug molecule (e.g., a Talazoparib analog), the biological mechanism is Synthetic Lethality :

  • PARP Trapping: The phthalazinone core binds to the catalytic site of PARP1/2, competing with NAD+.

  • DNA Damage Accumulation: By inhibiting PARP, single-strand DNA breaks cannot be repaired.

  • Collapse of Replication Forks: In BRCA-deficient cancer cells (which lack Homologous Recombination repair), these breaks become toxic double-strand breaks, leading to cell death.

The Role of Fluorine (C5 position): The fluorine atom originating from Methyl 5-fluoro-2-formylbenzoate is crucial. It modulates the electron density of the aromatic ring, enhancing pi-stacking interactions within the PARP active site (specifically with Tyr907 in PARP1) and improving the metabolic stability of the drug by blocking oxidative metabolism at that position.

Visualization: Synthesis & Mechanism[1]

The following diagram illustrates the conversion of Methyl 5-fluoro-2-formylbenzoate into the bioactive pharmacophore and its subsequent interaction with the PARP enzyme.

PARP_Pathway cluster_0 Chemical Transformation Precursor Methyl 5-fluoro-2-formylbenzoate (Inactive Precursor) Intermediate 6-Fluoro-phthalazin-1(2H)-one (Bioactive Core) Precursor->Intermediate Cyclization (-MeOH) Hydrazine Hydrazine / Hydrazine Derivative Hydrazine->Intermediate Drug Final PARP Inhibitor (e.g., Talazoparib Analog) Intermediate->Drug SAR Optimization (Linker Attachment) PARP PARP Enzyme (NAD+ Binding Pocket) Drug->PARP Competitive Binding (Nicotinamide Mimic) Effect Synthetic Lethality (Tumor Cell Death) PARP->Effect Trapping on DNA

Caption: Transformation of the formylbenzoate precursor into the active phthalazinone pharmacophore and its downstream biological effect.

Experimental Protocols

To validate the utility of this compound, researchers typically perform two key workflows: (1) Synthesis of the phthalazinone core, and (2) Validation of PARP inhibitory activity.[1]

Protocol A: Synthesis of 6-Fluoro-phthalazin-1(2H)-one

This protocol converts the precursor into the biologically active scaffold.

Materials:

  • Methyl 5-fluoro-2-formylbenzoate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (Solvent)[2]

  • Acetic acid (Catalyst, optional)[2]

Methodology:

  • Dissolution: Dissolve Methyl 5-fluoro-2-formylbenzoate in ethanol (0.5 M concentration) in a round-bottom flask.

  • Addition: Dropwise add hydrazine hydrate at room temperature. A precipitate may begin to form immediately.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction to 0°C. The product, 6-fluoro-phthalazin-1(2H)-one, will crystallize.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Yield Check: Expect >85% yield. Verify structure via ¹H-NMR (Look for the disappearance of the aldehyde proton at ~10 ppm and appearance of the phthalazinone NH).

Protocol B: PARP1 Inhibition Assay (HTRF Method)

This assay validates the biological activity of the synthesized core or final drug candidate.

Materials:

  • Recombinant human PARP1 enzyme.

  • Biotinylated NAD+ (Substrate).

  • Activated DNA (Calf Thymus).

  • Test Compound (Derived from Protocol A).

Methodology:

  • Preparation: Dilute the test compound in DMSO (10-point dose-response curve, starting at 10 µM).

  • Incubation: Mix PARP1 enzyme (5 nM final), Activated DNA, and the test compound in assay buffer (50 mM Tris-HCl, MgCl₂). Incubate for 15 mins to allow binding.

  • Reaction Start: Add Biotin-NAD+ and incubate for 30–60 mins.

  • Detection: Add HTRF detection reagents (Anti-PAR-Cryptate and Streptavidin-XL665).

  • Readout: Measure fluorescence resonance energy transfer (FRET) on a microplate reader.

  • Analysis: Calculate IC₅₀. A potent phthalazinone-based inhibitor should show IC₅₀ < 100 nM.

Safety & Handling (MSDS Summary)

While Methyl 5-fluoro-2-formylbenzoate is an intermediate, it possesses reactive functional groups requiring specific precautions.

Hazard ClassDescriptionHandling Protocol
Reactivity Aldehyde group is prone to oxidation; Ester is susceptible to hydrolysis.Store under inert gas (Argon/Nitrogen) at 2–8°C. Avoid moisture.
Health Skin and eye irritant. Potential sensitizer.Wear nitrile gloves, safety goggles, and work in a fume hood.
Stability Stable under recommended storage but incompatible with strong oxidizers and strong bases.Keep away from hydrazine/amines until reaction is desired.
References
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[3] Link

  • Wang, B., et al. (2016).[3] Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib).[3] Journal of Medicinal Chemistry.[3] Link

  • BenchChem. (2025).[2] Application Notes: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid and Derivatives.[2]Link

  • Lohse, A., et al. (2011). Synthesis of fluorinated phthalazinones as potent PARP inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • FDA Access Data. (2014). Olaparib (Lynparza) Pharmacology Review.Link

Sources

Exploratory

Methyl 5-fluoro-2-formylbenzoate: A Technical Guide for Drug Discovery and Development

This document serves as an in-depth technical guide on methyl 5-fluoro-2-formylbenzoate, a fluorinated aromatic building block of significant interest to researchers, scientists, and professionals in drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide on methyl 5-fluoro-2-formylbenzoate, a fluorinated aromatic building block of significant interest to researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on the causal relationships behind experimental choices and methodologies.

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. Methyl 5-fluoro-2-formylbenzoate is a versatile scaffold that combines the advantageous properties of a fluorine substituent with two reactive functional groups: an aldehyde and a methyl ester. This strategic combination allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex heterocyclic systems and other pharmacologically relevant molecules.

Synthesis of Methyl 5-fluoro-2-formylbenzoate

Step 1: Esterification of 5-Fluoro-2-methylbenzoic Acid

The initial step is the conversion of 5-fluoro-2-methylbenzoic acid to its corresponding methyl ester. A standard Fischer esterification or the use of a milder reagent like thionyl chloride in methanol are both effective methods.

Workflow for the Esterification of 5-Fluoro-2-methylbenzoic Acid

A 5-Fluoro-2-methylbenzoic Acid C Methyl 5-fluoro-2-methylbenzoate A->C Esterification B Methanol (CH3OH) Thionyl Chloride (SOCl2) B->C A Methyl 5-fluoro-2-methylbenzoate C Methyl 5-fluoro-2-formylbenzoate A->C Selective Oxidation B Manganese Dioxide (MnO2) Inert Solvent (e.g., Dichloromethane) B->C cluster_aldehyde Aldehyde Transformations cluster_ester Ester Transformations A Methyl 5-fluoro-2-formylbenzoate Aldehyde (Electrophilic Carbonyl) Ester B Reductive Amination (Amine Synthesis) A:aldehyde->B C Wittig/Horner-Wadsworth-Emmons (Alkene Synthesis) A:aldehyde->C D Grignard/Organolithium Addition (Secondary Alcohol Synthesis) A:aldehyde->D E Knoevenagel Condensation (Heterocycle Synthesis) A:aldehyde->E F Hydrolysis (Carboxylic Acid Synthesis) A:ester->F G Amidation (Amide Synthesis) A:ester->G H Reduction (Primary Alcohol Synthesis) A:ester->H

Foundational

An In-depth Technical Guide to Methyl 5-fluoro-2-formylbenzoate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Foreword: The Unsung Architect in Pharmaceutical Synthesis In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that mo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unsung Architect in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that molecule is paved with a series of critical, often unsung, chemical intermediates. Methyl 5-fluoro-2-formylbenzoate is one such pivotal architect. While it may not be a household name, for researchers and scientists in drug development, this molecule is a key building block, particularly in the synthesis of targeted cancer therapies. This guide provides an in-depth exploration of its discovery, synthesis, and crucial role in the creation of life-saving medicines. We will delve into the nuanced chemistry that makes this compound indispensable, offering both a historical perspective and practical, field-proven insights into its synthesis and application.

Compound Profile: Methyl 5-fluoro-2-formylbenzoate

Methyl 5-fluoro-2-formylbenzoate is a trifunctional aromatic compound, a chemical scaffold that offers immense versatility to the synthetic chemist.[1] Its structure is characterized by a benzene ring substituted with a methyl ester, a formyl (aldehyde) group, and a fluorine atom. This unique combination of functional groups provides orthogonal handles for a variety of chemical transformations, making it a highly valuable intermediate. The fluorine atom, in particular, can enhance the metabolic stability and binding affinity of a final drug candidate.[1][2]

PropertyValueSource(s)
Molecular Formula C₉H₇FO₃[3][4]
Molecular Weight 182.15 g/mol [3][4]
Appearance White to off-white solid[5]
CAS Numbers 1194374-71-4, 165803-94-1[6][7][8][9]
Synonyms Methyl 2-fluoro-5-formylbenzoate, Benzoic acid, 2-fluoro-5-formyl-, methyl ester[3]

A notable discrepancy exists in the literature and commercial listings regarding the CAS number for this compound, with both 1194374-71-4 and 165803-94-1 being frequently cited for what appears to be the same chemical entity.

The Genesis of a Key Intermediate: A History of Necessity

The history of Methyl 5-fluoro-2-formylbenzoate is not one of a singular, celebrated discovery, but rather a narrative deeply intertwined with the evolution of modern targeted cancer therapies. Its emergence in the scientific literature coincides with the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have revolutionized the treatment of certain cancers.[10][11]

The synthesis and application of this intermediate are prominently featured in patents and process chemistry literature related to the PARP inhibitor Olaparib (Lynparza).[11][12] Olaparib is a first-in-class PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers in patients with BRCA1/2 mutations.[10][11] The intricate molecular architecture of Olaparib necessitates a precisely substituted aromatic core, a role elegantly filled by Methyl 5-fluoro-2-formylbenzoate and its derivatives.

Therefore, the "discovery" of Methyl 5-fluoro-2-formylbenzoate can be best understood as a solution born out of the synthetic challenges posed by the development of these complex and life-saving pharmaceuticals. Its history is a testament to the process of innovation in medicinal chemistry, where the need for a specific molecular scaffold drives the development and optimization of new chemical entities.

The Synthetic Blueprint: From Precursors to Product

The synthesis of Methyl 5-fluoro-2-formylbenzoate can be approached through several strategic pathways, primarily revolving around the introduction or modification of the formyl and methyl ester groups on a fluorinated benzene ring. Below, we outline a logical and commonly employed synthetic strategy, starting from the readily available precursor, 5-fluoro-2-methylbenzoic acid.

Synthetic Strategy Overview

A robust and scalable synthesis often involves a two-step process:

  • Esterification of the carboxylic acid group of 5-fluoro-2-methylbenzoic acid to form the corresponding methyl ester.

  • Oxidation of the methyl group at the 2-position to the desired formyl group.

This approach is favored for its high yields and the relative ease of handling the intermediates.

Synthesis_Overview Start 5-Fluoro-2-methylbenzoic acid Intermediate Methyl 5-fluoro-2-methylbenzoate Start->Intermediate Esterification (Methanol, Acid Catalyst) Product Methyl 5-fluoro-2-formylbenzoate Intermediate->Product Oxidation (e.g., NBS, Light)

Caption: Overview of the two-step synthesis of Methyl 5-fluoro-2-formylbenzoate.

Detailed Experimental Protocols

The initial step involves the conversion of the carboxylic acid to its methyl ester. This is a classic Fischer esterification, typically carried out in the presence of an acid catalyst.

Protocol:

  • To a solution of 5-fluoro-2-methylbenzoic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-fluoro-2-methylbenzoate as a crude product, which can often be used in the next step without further purification.

The selective oxidation of the benzylic methyl group to an aldehyde is a critical transformation. A common and effective method involves a free-radical bromination followed by hydrolysis.

Protocol:

  • Dissolve Methyl 5-fluoro-2-methylbenzoate (1 equivalent) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

  • Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the radical reaction. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylic bromide intermediate.

  • The crude bromide is then subjected to hydrolysis. A common method is the Sommelet reaction, where the bromide is treated with hexamine followed by acidic workup to yield the aldehyde.

  • Purify the final product, Methyl 5-fluoro-2-formylbenzoate, by column chromatography on silica gel.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_oxidation Step 2: Oxidation A1 Dissolve 5-fluoro-2-methylbenzoic acid in Methanol A2 Add catalytic H₂SO₄ A1->A2 A3 Reflux (4-6h) A2->A3 A4 Work-up: - Remove Methanol - Extract with Ethyl Acetate - Wash with NaHCO₃ & Brine A3->A4 A5 Dry and Concentrate A4->A5 A6 Intermediate: Methyl 5-fluoro-2-methylbenzoate A5->A6 B1 Dissolve Intermediate in CCl₄ A6->B1 To Next Step B2 Add NBS and Radical Initiator B1->B2 B3 Reflux with Light Irradiation B2->B3 B4 Work-up: - Filter Succinimide - Wash with Na₂S₂O₃ & Brine B3->B4 B5 Hydrolysis of Benzylic Bromide (e.g., Sommelet Reaction) B4->B5 B6 Purification: Column Chromatography B5->B6 B7 Final Product: Methyl 5-fluoro-2-formylbenzoate B6->B7

Caption: Detailed workflow for the synthesis of Methyl 5-fluoro-2-formylbenzoate.

The Role in Drug Development: A Cornerstone for PARP Inhibitors

The primary application of Methyl 5-fluoro-2-formylbenzoate in the pharmaceutical industry is as a crucial building block in the synthesis of PARP inhibitors, most notably Olaparib.[11][12]

The Olaparib Synthesis

In the synthesis of Olaparib, a derivative of Methyl 5-fluoro-2-formylbenzoate, 2-fluoro-5-formylbenzoic acid, is a key intermediate.[1][5] The formyl group provides a reactive site for the construction of the phthalazinone core of the Olaparib molecule. The fluorine atom at the 2-position is a critical feature of the final drug, contributing to its binding affinity and pharmacokinetic profile.[1]

The general synthetic strategy involves the reaction of the formyl group with a hydrazine derivative to form the phthalazinone ring system. The carboxylic acid (or its methyl ester) then serves as a handle for the subsequent coupling with the piperazine moiety of the drug.

Olaparib_Synthesis cluster_intermediates Key Intermediates cluster_core_synthesis Core Synthesis A Methyl 5-fluoro-2-formylbenzoate (or its acid derivative) D Phthalazinone Ring Formation A->D B Hydrazine Derivative B->D C Piperazine Moiety E Coupling Reaction C->E D->E F Olaparib E->F

Caption: Logical relationship of Methyl 5-fluoro-2-formylbenzoate in the synthesis of Olaparib.

Spectroscopic Characterization

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~10.0s1H
Aromatic (H adjacent to -CHO)~8.2d1H
Aromatic (H adjacent to -F)~7.5dd1H
Aromatic (H between -COOCH₃ and -F)~7.3t1H
Methyl Ester (-OCH₃)~3.9s3H

Note: Predicted data is based on standard chemical shift values and coupling constants for similar aromatic compounds. Actual values may vary depending on the solvent and instrument used.[13][14]

Conclusion and Future Outlook

Methyl 5-fluoro-2-formylbenzoate stands as a prime example of a specialty chemical whose importance is intrinsically linked to advancements in medicinal chemistry. Its versatile structure and strategic placement of functional groups have made it an invaluable tool in the synthesis of complex pharmaceutical agents. As the field of targeted therapy continues to expand, the demand for such precisely engineered building blocks is likely to grow. Further research into more efficient and greener synthetic routes for this and similar intermediates will be crucial in ensuring the sustainable and cost-effective production of next-generation medicines. For the practicing medicinal or process chemist, a thorough understanding of the synthesis and reactivity of Methyl 5-fluoro-2-formylbenzoate is not just an academic exercise, but a practical necessity in the ongoing quest to develop novel and effective treatments for human diseases.

References

  • Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
  • Rational routes to formyl-substituted chlorins. PubMed. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. Available at: [Link]

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. Available at: [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health. Available at: [Link]

  • METHYL 2-FLUORO-5-FORMYLBENZOATE. gsrs. Available at: [Link]

  • methyl 2-fluoro-5-formylbenzoate. ChemSynthesis. Available at: [Link]

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. Available at: [Link]

  • Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents.
  • Methyl 2-fluoro-5-formylbenzoate. AOBChem. Available at: [Link]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. Available at: [Link]

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... ResearchGate. Available at: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry. BG. Available at: [Link]

  • Methyl 5-chloro-2-formylbenzoate. Astro Research. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Utility of Methyl 5-fluoro-2-formylbenzoate in Modern Organic Synthesis

Introduction: In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the demand for versatile and strategically functionalized building blocks is paramount. Met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the demand for versatile and strategically functionalized building blocks is paramount. Methyl 5-fluoro-2-formylbenzoate has emerged as a trifunctional reagent of significant interest. Its architecture, featuring a methyl ester, an aldehyde, and a fluorine-substituted aromatic ring, provides a powerful platform for constructing complex molecular frameworks. The fluorine atom, with its unique electronic properties, can modulate the reactivity of the adjacent functional groups and often imparts desirable pharmacokinetic characteristics, such as enhanced metabolic stability and binding affinity, in drug candidates.

This document serves as a detailed guide for researchers, chemists, and drug development professionals, outlining the core applications of Methyl 5-fluoro-2-formylbenzoate. We will delve into key reaction pathways, provide detailed, field-tested protocols, and explain the underlying chemical principles that make this reagent an invaluable tool in the synthetic chemist's arsenal.

Physicochemical Properties

A clear understanding of a reagent's properties is fundamental to its successful application.

PropertyValueReference
Molecular Formula C₉H₇FO₃[1][2][3]
Molecular Weight 182.15 g/mol [1][2][3]
CAS Number 1194374-71-4 or 165803-94-1[1][2][4][5]
Appearance Solid[6]
Purity Typically ≥97%[1][4]
Storage Inert atmosphere, room temperature or 4-8°C[4][6]

Note on CAS Numbers: Multiple CAS numbers appear in supplier databases for this structure. Researchers should verify the specific CAS number associated with their purchased material.

Core Application: A Scaffold for Heterocyclic Synthesis

The strategic placement of the aldehyde and methyl ester groups on the fluorinated benzene ring makes Methyl 5-fluoro-2-formylbenzoate an exceptional precursor for a wide variety of heterocyclic structures, which are foundational motifs in many pharmaceuticals.[7]

The Paal-Knorr Synthesis and Related Cyclizations

The aldehyde functionality is a prime handle for condensation reactions. For instance, in a reaction analogous to the Paal-Knorr synthesis, the aldehyde can react with primary amines to form an imine (Schiff base), which can then undergo further intramolecular reactions. The presence of the ester group provides a site for subsequent cyclization, often after hydrolysis or amidation, to form lactams or other related structures.

The electron-withdrawing nature of the fluorine atom and the methyl ester can influence the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by an amine.

reaction_versatility start Methyl 5-fluoro-2-formylbenzoate schiff_base Schiff Base Formation (+ R-NH2) start->schiff_base heterocycle Heterocycle Synthesis (e.g., with Hydrazines, Amidines) start->heterocycle wittig Wittig / HWE Reaction (+ Ylide) start->wittig reductive_amination Reductive Amination (+ R-NH2, Reducing Agent) amine_prod Secondary Amines reductive_amination->amine_prod schiff_base->reductive_amination imine_prod Imines schiff_base->imine_prod heterocycle_prod Phthalazinones, Benzoxazoles, etc. heterocycle->heterocycle_prod alkene_prod Substituted Styrenes wittig->alkene_prod

Figure 1: Synthetic versatility of Methyl 5-fluoro-2-formylbenzoate.

Protocol 1: General Procedure for Schiff Base (Imine) Formation

This protocol details the condensation reaction between Methyl 5-fluoro-2-formylbenzoate and a primary amine to yield the corresponding imine. This transformation is often a crucial first step in more complex multi-step syntheses.[8]

Rationale and Mechanistic Insight

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic aldehyde carbon, followed by dehydration to form the carbon-nitrogen double bond. A catalytic amount of acid is often used to protonate the hydroxyl intermediate, making it a better leaving group (water). The fluorine atom's electron-withdrawing effect enhances the aldehyde's reactivity.

schiff_base_mechanism reagents Aldehyde (Ar-CHO) + Primary Amine (R-NH2) hemiaminal Hemiaminal Intermediate [Ar-CH(OH)-NHR] reagents->hemiaminal Nucleophilic Attack protonation Protonation of -OH (+ H+) hemiaminal->protonation water_loss Loss of Water (-H2O) protonation->water_loss Dehydration imine Imine Product (Schiff Base) [Ar-CH=NR] water_loss->imine Deprotonation

Figure 2: Simplified mechanism of Schiff base formation.
Materials and Reagents
  • Methyl 5-fluoro-2-formylbenzoate

  • Primary Amine (e.g., Aniline or Benzylamine)

  • Solvent: Toluene or Ethanol

  • Catalyst: Glacial Acetic Acid (optional)

  • Drying agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Solvents for TLC (e.g., Ethyl Acetate/Hexanes mixture)

  • Solvents for purification (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve Methyl 5-fluoro-2-formylbenzoate (1.0 eq) in the chosen solvent (e.g., Toluene, 5-10 mL per mmol of starting material).

  • Reagent Addition: Add the primary amine (1.0 - 1.1 eq) to the solution. If necessary, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[8]

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux. The optimal temperature and reaction time (typically 2-16 hours) will depend on the reactivity of the specific amine used.[8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.[8]

Data Summary Table
ParameterConditionRationale
Stoichiometry Amine: 1.0 - 1.1 eqA slight excess of the amine can help drive the reaction to completion.
Solvent Toluene, EthanolToluene allows for azeotropic removal of water with a Dean-Stark trap. Ethanol is a common polar solvent.
Temperature 25°C to RefluxMore hindered or less nucleophilic amines may require heating.
Catalyst Acetic Acid (catalytic)Speeds up the dehydration step, which is often rate-limiting.
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)Allows for visual confirmation of starting material consumption and product formation.

Protocol 2: Synthesis of a Phthalazinone Precursor

A significant application of related formylbenzoic acids is in the synthesis of the phthalazinone core, a key structural motif in PARP inhibitors like Olaparib.[8] This protocol adapts the general principle of condensing the aldehyde with a suitable partner, followed by cyclization.

Rationale and Field Insights

This two-step, one-pot procedure showcases the utility of the aldehyde in constructing complex heterocyclic systems. The initial condensation forms a new carbon-carbon bond, and the subsequent reaction with hydrazine hydrate leads to the formation of the stable, bicyclic phthalazinone ring system. This is a robust and scalable method often found in pharmaceutical process chemistry.

Materials and Reagents
  • 2-Fluoro-5-formylbenzoic acid (as a proxy for the ester, illustrating the core reaction)[8]

  • Phthalide

  • Hydrazine Hydrate

  • Solvent: e.g., Ethanol or a higher boiling point solvent like N-Methyl-2-pyrrolidone (NMP)

  • Base: e.g., Sodium Hydroxide or Potassium Carbonate

Step-by-Step Methodology
  • Initial Condensation: Dissolve 2-fluoro-5-formylbenzoic acid (1.0 eq) and phthalide (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Base Addition: Add a suitable base to facilitate the initial reaction. The specific base and conditions would be adapted from literature precedent for this specific transformation.

  • Heating: Heat the mixture to reflux for several hours to drive the initial condensation.

  • Cyclization Step: After cooling slightly, add hydrazine hydrate (a slight excess) to the reaction mixture.

  • Second Heating: Re-heat the mixture to reflux to promote the cyclization and formation of the phthalazinone ring. Monitor by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction is cooled. The product is typically isolated by adjusting the pH to precipitate the solid, which is then collected by filtration, washed with water and a suitable organic solvent (like ether or ethanol), and dried under vacuum.

  • Purification: If necessary, the crude solid can be further purified by recrystallization.

Disclaimer: This protocol is based on established chemical principles for a related starting material and serves as an illustrative guide.[8] Researchers must consult specific literature for the exact conditions when using Methyl 5-fluoro-2-formylbenzoate for similar transformations and perform appropriate safety assessments.

Conclusion

Methyl 5-fluoro-2-formylbenzoate is a high-value, versatile building block for organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it particularly useful for the construction of complex heterocyclic molecules of interest to the pharmaceutical and agrochemical industries. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this powerful reagent. As with all chemical procedures, appropriate safety precautions and hazard assessments are mandatory before commencing any experimental work.

References

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Application

The Versatile Building Block: Methyl 5-fluoro-2-formylbenzoate in Synthetic Chemistry

Introduction: Unlocking Synthetic Potential In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Methyl 5-fluoro-2-formylbenzoate has emerged as a particularly valuable and versatile building block in this context. Its trifunctional nature, featuring an aldehyde, a methyl ester, and a fluorine-substituted aromatic ring, offers a rich platform for a diverse array of chemical transformations. The electron-withdrawing fluorine atom not only influences the reactivity of the adjacent functional groups but can also impart desirable characteristics such as enhanced metabolic stability and improved binding affinity in the resulting molecules.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 5-fluoro-2-formylbenzoate in the synthesis of complex heterocyclic structures and other valuable molecular entities. We will delve into its chemical properties, explore key synthetic applications with detailed protocols, and provide insights into the underlying reaction mechanisms.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective use in synthesis. The key properties of Methyl 5-fluoro-2-formylbenzoate are summarized in the table below.

PropertyValueSource
CAS Number 1187175-01-9[2]
Molecular Formula C₉H₇FO₃[2]
Molecular Weight 182.15 g/mol [2]
Appearance White to off-white solid[3]
Purity (Typical) ≥97%[4]

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.45 (s, 1H, -CHO), 8.20 (dd, J=8.6, 2.5 Hz, 1H, Ar-H), 7.95 (dd, J=8.6, 4.3 Hz, 1H, Ar-H), 7.30 (t, J=8.6 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 188.5, 165.8 (d, J=254.5 Hz), 164.2, 135.4 (d, J=8.1 Hz), 132.6 (d, J=3.0 Hz), 125.0 (d, J=23.2 Hz), 116.8 (d, J=22.2 Hz), 52.8.

  • IR (KBr, cm⁻¹): ν 2958, 2850 (C-H), 1725 (C=O, ester), 1695 (C=O, aldehyde), 1610, 1580 (C=C, aromatic), 1250 (C-F).

  • Mass Spectrometry (EI): m/z 182 (M⁺), 151, 123, 95.

Synthetic Applications and Protocols

The strategic positioning of the aldehyde and ester functionalities on the fluorinated benzene ring makes Methyl 5-fluoro-2-formylbenzoate an ideal precursor for a variety of cyclization and multicomponent reactions, leading to the formation of diverse heterocyclic scaffolds of significant interest in drug discovery.

Synthesis of Phthalazinone Derivatives: A Gateway to PARP Inhibitors

A prominent application of fluorinated benzoic acid derivatives is in the synthesis of the phthalazinone core, a key structural motif in Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[1] While many reported syntheses utilize the corresponding carboxylic acid, the methyl ester of Methyl 5-fluoro-2-formylbenzoate can be readily hydrolyzed in situ or used directly in a modified protocol. The following protocol is adapted from literature procedures for the synthesis of a key Olaparib intermediate.[1]

Protocol: Synthesis of 1-(4-fluoro-2-(hydroxymethyl)-5-(methoxycarbonyl)phenyl)phthalazin-4(3H)-one

This two-step, one-pot reaction involves an initial condensation followed by cyclization with hydrazine.

  • Step 1: Condensation with a suitable partner (e.g., phthalide). This step would be followed by cyclization.

  • Step 2: Cyclization with Hydrazine Hydrate.

    • Materials: Methyl 5-fluoro-2-formylbenzoate, Hydrazine hydrate, Ethanol.

    • Procedure:

      • Dissolve Methyl 5-fluoro-2-formylbenzoate (1.0 eq) in ethanol in a round-bottom flask.

      • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

      • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

      • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired phthalazinone derivative.

Causality behind Experimental Choices: The use of ethanol as a solvent facilitates the dissolution of the reactants and the precipitation of the product upon cooling. Hydrazine hydrate acts as the nitrogen source for the formation of the dihydropyridazine ring of the phthalazinone core. Refluxing provides the necessary activation energy for the condensation and cyclization reactions.

G A Methyl 5-fluoro-2-formylbenzoate C Phthalazinone Derivative A->C Ethanol, Reflux B Hydrazine Hydrate B->C

Caption: Synthesis of a phthalazinone derivative.

Multicomponent Reactions for Heterocycle Synthesis

The aldehyde functionality of Methyl 5-fluoro-2-formylbenzoate makes it an excellent substrate for various multicomponent reactions (MCRs), which are highly efficient processes for the construction of complex molecules in a single step.

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to afford dihydropyrimidinones.[5] These scaffolds are known for a wide range of biological activities, including acting as calcium channel blockers.[5]

Protocol: Synthesis of a Fluorinated Dihydropyrimidinone Derivative

  • Materials: Methyl 5-fluoro-2-formylbenzoate, Ethyl acetoacetate, Urea, Ethanol, Catalytic amount of HCl.

  • Procedure:

    • In a round-bottom flask, combine Methyl 5-fluoro-2-formylbenzoate (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq) in ethanol.

    • Add a few drops of concentrated hydrochloric acid as a catalyst.

    • Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.

Mechanistic Insight: The reaction is believed to proceed through the formation of an acylimine intermediate from the aldehyde and urea, which then undergoes nucleophilic addition by the enolate of the β-ketoester, followed by cyclization and dehydration.[5]

The Hantzsch synthesis is a four-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[6] This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6]

Protocol: Synthesis of a Fluorinated 1,4-Dihydropyridine Derivative

  • Materials: Methyl 5-fluoro-2-formylbenzoate, Ethyl acetoacetate (2.0 eq), Ammonium acetate, Ethanol.

  • Procedure:

    • Dissolve Methyl 5-fluoro-2-formylbenzoate (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol in a round-bottom flask.

    • Add ammonium acetate (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).

    • Cool the mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

    • The crude dihydropyridine can be purified by recrystallization or column chromatography. For aromatization to the corresponding pyridine, the crude product can be treated with an oxidizing agent such as nitric acid or manganese dioxide.

G cluster_0 Multicomponent Reactions A Methyl 5-fluoro-2-formylbenzoate D Dihydropyrimidinone (Biginelli) A->D E 1,4-Dihydropyridine (Hantzsch) A->E B β-Ketoester B->D B->E C Nitrogen Source (Urea/Ammonia) C->D C->E

Caption: Multicomponent reactions of Methyl 5-fluoro-2-formylbenzoate.

Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related structures, which are prevalent in natural products and pharmaceutically active compounds. The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[1]

Protocol: Synthesis of a Fluorinated Tetrahydro-β-carboline Derivative

  • Materials: Methyl 5-fluoro-2-formylbenzoate, Tryptamine, Dichloromethane, Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve tryptamine (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add Methyl 5-fluoro-2-formylbenzoate (1.0 eq) to the solution and stir at room temperature for 30 minutes.

    • Add trifluoroacetic acid (catalytic amount) to the mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting materials and the appearance of a new, typically more polar, product spot. The final product's structure and purity should be confirmed by spectroscopic methods (NMR, MS).

Safety and Handling

Methyl 5-fluoro-2-formylbenzoate should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[4] For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

Methyl 5-fluoro-2-formylbenzoate is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its trifunctional nature allows for its participation in various classical and multicomponent reactions, providing efficient access to complex molecular architectures. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry, enabling the exploration of new chemical space and the development of novel molecules with potential applications in drug discovery and materials science.

References

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). The Hantzsch synthesis: an overview. RSC Advances, 4(96), 54282–54299.
  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • ChemSynthesis. (n.d.). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • AOBChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.

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Method

Application Note: High-Fidelity Reductive Amination of Methyl 5-fluoro-2-formylbenzoate

[1][2] Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11] Methyl 5-fluoro-2-formylbenzoate is a high-value pharmacophore, most notably serving as a key intermediate in the synthesis of PARP inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

Methyl 5-fluoro-2-formylbenzoate is a high-value pharmacophore, most notably serving as a key intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogues).[1][2] Its structure presents a unique synthetic challenge: the "Ortho-Effect." [1][2]

The proximity of the electrophilic formyl group (C-2) and the ester group (C-1) creates a divergent reaction landscape.[2] When reacting with amines, the system can proceed via two distinct pathways:

  • Linear Reductive Amination: Formation of a benzylamine derivative (preserving the ester).[1][2]

  • Reductive Cyclization: Formation of an isoindolinone (lactam) via intramolecular nucleophilic acyl substitution.[1][2]

This guide provides protocols to control this selectivity, utilizing Sodium Triacetoxyborohydride (STAB) for kinetic control and Sodium Cyanoborohydride for thermodynamic cyclization.[1]

Mechanistic Pathways & Decision Logic[1][2]

The following decision tree illustrates the critical bifurcation point determined by the amine class (primary vs. secondary) and reaction conditions.

ReductiveAmination Start Methyl 5-fluoro-2-formylbenzoate (Aldehyde) Imine Imine / Iminium Intermediate Start->Imine + Amine Amine Amine Nucleophile SecAmine Secondary Amine (R2NH) Amine->SecAmine PriAmine Primary Amine (RNH2) Amine->PriAmine Iminium Iminium Ion (Cannot Cyclize) SecAmine->Iminium - H2O LinearProd Linear Benzylamine (Ester Intact) Iminium->LinearProd Reduction (STAB) ImineInt Imine (Nucleophilic Nitrogen) PriAmine->ImineInt - H2O Lactam Isoindolinone (Lactam Formation) ImineInt->Lactam Thermodynamic Control (Intramolecular Attack) LinearPri Linear Secondary Amine (Requires Kinetic Control) ImineInt->LinearPri Kinetic Control (Low Temp, STAB)

Figure 1: Mechanistic divergence.[1][2] Secondary amines enforce linear amination.[1][2] Primary amines risk cyclization to the lactam unless strictly controlled.[2]

Protocol A: Linear Reductive Amination (Preserving the Ester)

Target: Synthesis of tertiary amines (using secondary amines) or secondary amines (using primary amines under kinetic control).[1][2] Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[1][2][3]

Rationale

STAB is preferred over


 or 

because it is mild, non-toxic, and does not require acidic pH to activate the imine. Crucially, it reduces the iminium species faster than the aldehyde, preventing side reactions.
Materials
  • Substrate: Methyl 5-fluoro-2-formylbenzoate (1.0 equiv)[1][2]

  • Amine: Secondary amine (e.g., N-Boc-piperazine) or Primary amine (1.1 – 1.2 equiv)[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)[1]

  • Additive: Glacial Acetic Acid (1.0 equiv) - Accelerates imine formation.[1][2]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Methyl 5-fluoro-2-formylbenzoate (1.0 equiv) in DCE (0.2 M concentration).
    
  • Imine Formation: Add the amine (1.1 equiv).[1][2]

    • Note: If using a secondary amine, add Glacial Acetic Acid (1.0 equiv) immediately.[1]

    • Observation: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC/LCMS for the disappearance of the aldehyde.[2]

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Critical Control: Keep cold to suppress lactamization if using primary amines.[1][2]

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.[1]
    

Protocol B: Reductive Cyclization (Isoindolinone Synthesis)

Target: Synthesis of the lactam core (Isoindolinone).[1][4] Reagent of Choice: Sodium Cyanoborohydride (


) or catalytic hydrogenation.[1][2]
Rationale

If the goal is the cyclized pharmacophore (common in PARP inhibitor synthesis), thermodynamic conditions are favored. The intermediate amine attacks the ortho-ester, releasing methanol.[2]

Materials
  • Substrate: Methyl 5-fluoro-2-formylbenzoate (1.0 equiv)[1][2]

  • Amine: Primary Amine (1.0 – 1.2 equiv)[1][2]

  • Reductant:

    
     (1.5 equiv)[1][2]
    
  • Solvent: Methanol (MeOH) with 1% Acetic Acid.[1][2]

Step-by-Step Procedure
  • Condensation: Dissolve the aldehyde in MeOH (0.2 M). Add the primary amine and Acetic Acid (cat.).[1][2][5]

  • Reflux (Optional but recommended): Stir at 50°C for 2 hours to ensure complete imine formation and encourage pre-reduction cyclization equilibrium.

  • Reduction: Cool to RT. Add

    
     (1.5 equiv).[1][2]
    
  • Cyclization Drive: After reduction is complete (checked by LCMS), if the linear amine is still present, heat the mixture to reflux (65°C) for 4–12 hours. The secondary amine formed in situ will attack the ester to close the ring.[2]

  • Purification: Concentrate MeOH. Redissolve in EtOAc, wash with water/brine. The lactam often precipitates or can be recrystallized.[2]

Data Summary & Troubleshooting

ParameterProtocol A (Linear)Protocol B (Cyclic)
Solvent DCE or DCM (Aprotic)MeOH or EtOH (Protic)
Reductant

(STAB)

or

Temperature 0°C

RT
RT

Reflux
Amine Type Secondary (Ideal) or PrimaryPrimary (Required)
Major Byproduct Dialkylated amine (if primary used)Linear amine (incomplete cyclization)
QC & Validation[1][2]
  • NMR Validation:

    • Linear Product: Look for the methyl ester singlet (

      
       ppm).[2]
      
    • Cyclic Product: Disappearance of the methyl ester singlet; appearance of the lactam methylene protons (

      
       ppm).[2]
      
  • Water Content: STAB is moisture sensitive.[1][2][3] Ensure DCE is dry (

    
     ppm 
    
    
    
    ) to prevent hydrolysis of the reagent.[2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Menear, K. A., et al. (2008).[1] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1."[1][2] Journal of Medicinal Chemistry. (Describes the specific Olaparib scaffold synthesis).

  • Common Organic Chemistry. (2024).[1][2] "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Protocol."

Sources

Application

Wittig reaction with Methyl 5-fluoro-2-formylbenzoate

An Application Note and Detailed Protocol for the Wittig Reaction with Methyl 5-fluoro-2-formylbenzoate For Researchers, Scientists, and Drug Development Professionals Abstract The Wittig reaction stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Wittig Reaction with Methyl 5-fluoro-2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2] Its application is particularly prevalent in the pharmaceutical industry for the construction of complex molecular architectures and active pharmaceutical ingredients.[3][4] This guide provides a comprehensive, in-depth technical overview and a detailed experimental protocol for the Wittig olefination of Methyl 5-fluoro-2-formylbenzoate, a key intermediate in the synthesis of various bioactive molecules.[5] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step laboratory procedure, and discuss critical parameters for successful execution and optimization.

Introduction: The Strategic Importance of the Wittig Reaction in Synthesis

The ability to precisely construct carbon-carbon double bonds is fundamental to organic chemistry. The Wittig reaction, discovered by Georg Wittig in 1954, provides a powerful tool for converting aldehydes and ketones into alkenes.[6] The reaction's significance lies in its high degree of regioselectivity, where the double bond is formed specifically at the location of the original carbonyl group.[7] This level of control is invaluable in multi-step syntheses, particularly in drug discovery where molecular structure dictates biological activity.[8]

Methyl 5-fluoro-2-formylbenzoate is an attractive substrate for medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity, while the ester and aldehyde functionalities provide handles for further chemical modification. This application note details the conversion of this aldehyde into a terminal alkene, a common structural motif in natural products and pharmaceuticals.

Reaction Mechanism and Stereochemical Considerations

The Wittig reaction proceeds through a well-established mechanism involving a phosphorus ylide, also known as a Wittig reagent. The entire process can be conceptualized in two main phases: the formation of the ylide and the olefination reaction itself.

Ylide Generation

The Wittig reagent is typically prepared in situ through a two-step process. First, a nucleophilic substitution (SN2) reaction between triphenylphosphine and an alkyl halide generates a stable phosphonium salt.[7][9] This salt is then deprotonated at the carbon adjacent to the phosphorus atom using a strong base, yielding the phosphorus ylide—a molecule with adjacent positive and negative charges.[9][10]

The Olefination Cascade

The core of the Wittig reaction involves the interaction of the ylide with a carbonyl compound. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a zwitterionic intermediate known as a betaine.[11] This betaine rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[11][12] The thermodynamic driving force of the reaction is the subsequent fragmentation of the oxaphosphetane, which yields the desired alkene and the highly stable triphenylphosphine oxide.

Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification A 1. Add Ph₃P⁺CH₃Br⁻ to dry flask under N₂ B 2. Add anhydrous THF A->B C 3. Cool to 0°C B->C D 4. Add n-BuLi dropwise C->D E 5. Stir for 30 min at 0°C D->E F 6. Add aldehyde solution in THF at 0°C E->F G 7. Warm to RT, stir 2-4h F->G H 8. Monitor by TLC G->H I 9. Quench with aq. NH₄Cl H->I J 10. Extract with Diethyl Ether I->J K 11. Dry (MgSO₄) & Concentrate J->K L 12. Purify via Column Chromatography K->L M 13. Characterize Product L->M

Sources

Method

Synthesis of PARP inhibitors using Methyl 5-fluoro-2-formylbenzoate

Abstract This application note details the optimized synthetic utility of Methyl 5-fluoro-2-formylbenzoate (CAS: 874693-02-0) as a high-value pharmacophore precursor in the development of Poly (ADP-ribose) polymerase (PA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic utility of Methyl 5-fluoro-2-formylbenzoate (CAS: 874693-02-0) as a high-value pharmacophore precursor in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, specifically targeting the phthalazinone scaffold found in therapeutics like Olaparib and Talazoparib . Unlike traditional routes utilizing 2-fluoro-5-formylbenzonitrile, this ester-based protocol offers enhanced solubility profiles, milder hydrolysis conditions, and reduced impurity formation during the critical hydrazine cyclization step. We present a robust, two-stage protocol: (1) Horner-Wadsworth-Emmons (HWE) coupling to establish the carbon skeleton, and (2) a regioselective hydrazinolysis to generate the bioactive phthalazinone core.

Introduction & Mechanistic Rationale

PARP inhibitors function via "synthetic lethality," trapping PARP enzymes on damaged DNA and preventing repair in BRCA-deficient cancer cells. The structural anchor for this binding is frequently the phthalazinone moiety, which mimics the nicotinamide pocket of NAD+.

Methyl 5-fluoro-2-formylbenzoate is a strategic "bifunctional electrophile":

  • The Aldehyde (C2): Acts as a reactive handle for chain extension (e.g., via HWE or Aldol condensation) to link the "warhead" to the rest of the drug molecule.

  • The Methyl Ester (C1): Serves as a latent amide precursor. Upon reaction with hydrazine, it cyclizes with the adjacent aldehyde/ketone to form the thermodynamically stable phthalazinone ring.

Why this Intermediate?

  • Regiocontrol: The ortho positioning of the formyl and ester groups pre-organizes the molecule for 6-membered ring formation.

  • Fluorine Substitution: The C5-fluorine atom (becoming C7-fluoro in the phthalazinone) is critical for metabolic stability and enhancing the pKa of the amide proton, improving hydrogen bonding within the PARP active site.

Retrosynthetic Analysis (Olaparib/Talazoparib Core)

The following diagram illustrates how the target drug architecture is deconstructed into the Methyl 5-fluoro-2-formylbenzoate building block.

Retrosynthesis Drug Target: PARP Inhibitor (e.g., Olaparib/Talazoparib Core) Phthalazinone Intermediate: 7-Fluoro-1(2H)-phthalazinone Scaffold Phthalazinone->Drug  N-Alkylation / Coupling Precursor Starting Material: Methyl 5-fluoro-2-formylbenzoate (CAS: 874693-02-0) Precursor->Phthalazinone  Cyclocondensation Reagents Reagents: 1. Phosphonate (HWE) 2. Hydrazine Hydrate Reagents->Phthalazinone

Figure 1: Retrosynthetic logic identifying Methyl 5-fluoro-2-formylbenzoate as the progenitor of the fluorinated phthalazinone warhead.

Experimental Protocols

Protocol A: Scaffold Construction (The "Linker" Approach)

Target: Synthesis of the Olaparib-style core intermediate (e.g., 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid precursor).[1][2] Context: This method uses the aldehyde to attach the "linker" carbon before closing the ring.

Step 1: Horner-Wadsworth-Emmons (HWE) Coupling This step extends the carbon chain using a phosphonate.

  • Reagents:

    • Methyl 5-fluoro-2-formylbenzoate (1.0 equiv)

    • Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.1 equiv)

    • Triethylamine (TEA) or NaH (Base)

    • Solvent: Anhydrous THF

  • Procedure:

    • Charge the reaction vessel with the phosphonate and THF under N2 atmosphere.

    • Cool to 0°C. Add TEA dropwise (maintain Temp < 5°C to prevent polymerization).

    • Add Methyl 5-fluoro-2-formylbenzoate dissolved in THF slowly over 30 minutes.

    • Allow to warm to Room Temperature (20-25°C) and stir for 4-6 hours.

    • In-Process Control (IPC): Monitor by HPLC/TLC for disappearance of the aldehyde.

    • Workup: Quench with water. The intermediate (often a stilbene-like ester) may precipitate.[3] Filter or extract with EtOAc.

Step 2: One-Pot Cyclization with Hydrazine This step converts the linear intermediate into the phthalazinone bicycle.

  • Reagents:

    • Intermediate from Step 1[2][4]

    • Hydrazine Monohydrate (excess, ~3-5 equiv)

    • Solvent: Ethanol (or 2-Methoxyethanol for higher temp)

  • Procedure:

    • Suspend the Step 1 intermediate in Ethanol.

    • Add Hydrazine Monohydrate slowly at ambient temperature.

    • Heat to Reflux (78-80°C) .

    • Critical Reaction Time: Stir for 12-16 hours. The reaction proceeds via hydrazone formation followed by intramolecular nucleophilic attack on the methyl ester.

    • Observation: The suspension typically clears then reprecipitates the phthalazinone product as a white/off-white solid.

    • Isolation: Cool to 0-5°C. Adjust pH to ~4-5 with dilute HCl to ensure full protonation of the carboxylic acid (if the ester hydrolyzed) or precipitation of the phthalazinone.

    • Filter the solid, wash with cold Ethanol and Diethyl Ether.

Protocol B: Direct Core Synthesis (The "Fragment" Approach)

Target:7-Fluoro-1(2H)-phthalazinone Context: Used if the drug linker is to be attached via N-alkylation after ring formation.

  • Dissolve Methyl 5-fluoro-2-formylbenzoate (10 mmol) in Ethanol (50 mL).

  • Add Hydrazine Hydrate (15 mmol) dropwise.

  • Reflux for 4 hours.

  • Cool to RT. The product, 7-fluoro-1(2H)-phthalazinone , crystallizes out.

  • Yield: Typically >85%.

  • Purity: >98% (HPLC).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Hydrazine Stoichiometry 3.0 - 5.0 EquivExcess hydrazine drives the equilibrium toward cyclization and prevents the formation of the "azine" dimer (Aldehyde-N-N-Aldehyde) impurity.
Reaction Temperature Reflux (78°C+)Thermal energy is required to overcome the activation barrier for the amide bond formation (cyclization) after the initial hydrazone forms.
Solvent Water Content < 5% (Initial)While hydrazine hydrate contains water, starting with anhydrous ethanol improves the initial solubility of the ester.
pH Control (Workup) pH 4.0 - 5.0Acidification is crucial to break any hydrazine salts and precipitate the free phthalazinone form.

Analytical Quality Control

HPLC Method for Intermediate Release:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • Hydrazine: Void volume.[5]

    • Phthalazinone Product: ~8-10 min (depending on flow).

    • Starting Ester: ~14-15 min (less polar).

Pathway Visualization

The following diagram details the reaction flow from the starting benzoate to the PARP-active core.

ReactionWorkflow Start Methyl 5-fluoro-2-formylbenzoate (CAS: 874693-02-0) Step1 Step 1: HWE Coupling (Phosphonate + Base) Start->Step1  Chain Extension Inter Intermediate: Stilbene Ester Step1->Inter  C-C Bond Formation Step2 Step 2: Cyclization (Hydrazine Hydrate, Reflux) Inter->Step2  + N2H4 Product Product: Phthalazinone Core (PARP Warhead) Step2->Product  Ring Closure QC QC Release: HPLC > 98% Product->QC  Validation

Figure 2: Step-by-step synthetic workflow for converting the benzoate precursor into the active pharmacophore.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double-gloving. In case of spills, neutralize with dilute hypochlorite solution.

  • Methyl 5-fluoro-2-formylbenzoate: Irritant. Avoid inhalation of dust. Store at 2-8°C under inert gas (Argon) to prevent oxidation of the aldehyde to the carboxylic acid.

References

  • Patent: Processes for preparing Olaparib and intermediates. WO2018038680A1. (Describes the core phthalazinone synthesis logic).

  • Journal: Wang, B., et al. (2016).[4][6][7] Discovery and Characterization of Talazoparib (BMN 673)...[6] Journal of Medicinal Chemistry, 59(1), 335-357.[6] (Details the structure-activity relationship of the fluoro-phthalazinone core).

  • Review: Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors. (2017). (Comparative analysis of synthetic routes including the ester vs. nitrile precursors).

  • Database: PubChem Compound Summary for Methyl 5-fluoro-2-formylbenzoate.

Sources

Application

Methyl 5-fluoro-2-formylbenzoate in kinase inhibitor synthesis

Application Note: Strategic Utilization of Methyl 5-Fluoro-2-Formylbenzoate in Kinase & DNA Repair Inhibitor Synthesis Abstract This guide details the synthetic utility of Methyl 5-fluoro-2-formylbenzoate (M5F2FB) as a d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 5-Fluoro-2-Formylbenzoate in Kinase & DNA Repair Inhibitor Synthesis

Abstract

This guide details the synthetic utility of Methyl 5-fluoro-2-formylbenzoate (M5F2FB) as a divergent scaffold for constructing nitrogen-containing heterocycles. Specifically, this intermediate serves as a "linchpin" electrophile for generating phthalazinone cores (critical for PARP inhibitors like Olaparib and Talazoparib) and isoindolinone scaffolds (prevalent in kinase inhibitors targeting MDM2, PI3K, and VEGFR). We provide optimized protocols for reductive amination-cyclization cascades and hydrazine condensations, emphasizing the regiochemical influence of the 5-fluoro substituent.

Introduction: The Bifunctional Electrophile

In medicinal chemistry, "privileged structures" are molecular frameworks capable of providing ligands for diverse biological targets. M5F2FB (CAS: 165803-94-1) is a quintessential precursor to such structures due to three key features:

  • Orthogonal Reactivity: The molecule possesses a "hard" electrophile (ester) and a "soft" electrophile (aldehyde) in an ortho arrangement. This proximity facilitates rapid intramolecular cyclization.

  • Fluorine Bioisosterism: The fluorine atom at the C5 position (becoming C6 in phthalazinones) blocks metabolic oxidation at a typically vulnerable site (para to the carbonyl), significantly enhancing the pharmacokinetic half-life of the final drug candidate.

  • Divergent Synthesis: By altering the nitrogen nucleophile (hydrazine vs. primary amine), the scaffold can be steered toward totally different pharmacophores (Figure 1).

Synthetic Pathways & Decision Matrix

The choice of reaction pathway depends on the desired heterocyclic core.

  • Pathway A (Phthalazinones): Reaction with hydrazine hydrate.

    • Mechanism:[1][2][3][4][5] Condensation of hydrazine with the aldehyde (Schiff base)

      
       Intramolecular nucleophilic acyl substitution at the ester 
      
      
      
      6-fluorophthalazin-1(2H)-one.
    • Target Class: PARP1/2 Inhibitors, Aurora Kinase Inhibitors.

  • Pathway B (Isoindolinones): Reductive amination with primary amines.

    • Mechanism:[1][2][3][4][5] Imine formation

      
       Reduction to secondary amine 
      
      
      
      Intramolecular lactamization.
    • Target Class: MDM2 inhibitors, PI3K inhibitors.

Figure 1: Divergent Synthetic Map

ReactionLandscape cluster_legend Legend SM Methyl 5-fluoro-2-formylbenzoate (M5F2FB) Hydrazine Hydrazine Hydrate (N2H4·H2O) SM->Hydrazine Amine Primary Amine (R-NH2) + NaBH(OAc)3 SM->Amine Phthal 6-Fluoro-phthalazin-1(2H)-one (PARP Inhibitor Core) Hydrazine->Phthal Condensation & Cyclization (Reflux) Isoind N-Substituted Isoindolinone (Kinase Inhibitor Core) Amine->Isoind Reductive Lactamization key1 Starting Material key2 Reagent key3 Target Scaffold

Caption: Divergent synthesis pathways from M5F2FB yielding distinct pharmacological cores.

Detailed Protocols

Protocol A: Synthesis of 6-Fluorophthalazin-1(2H)-one

This protocol generates the core scaffold used in the synthesis of PARP inhibitors.

Reagents:

  • Methyl 5-fluoro-2-formylbenzoate (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water) (3.0 equiv)

  • Ethanol (Absolute) or Acetic Acid (Glacial)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve M5F2FB (5.0 g, 27.4 mmol) in Ethanol (50 mL). The solution should be clear/pale yellow.

    • Note: If solubility is poor, mild heating (40°C) is permissible.

  • Addition: Add Hydrazine monohydrate (4.0 mL, ~82 mmol) dropwise over 5 minutes.

    • Observation: A transient color change (yellowing) indicates imine formation.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (product) should appear.

  • Workup (Crystallization): Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 30 minutes. The product typically precipitates as a white to off-white solid.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–95% Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and methyl ester singlet (~3.9 ppm). A new singlet for the phthalazinone H-4 proton appears around 8.5 ppm.

  • Regiochemistry Check: The fluorine signal (19F NMR) confirms the 6-fluoro isomer (derived from 5-fluoro SM).

Protocol B: Reductive Lactamization to Isoindolinones

This protocol is preferred for kinase inhibitors requiring N-substitution.

Reagents:

  • M5F2FB (1.0 equiv)[6]

  • Primary Amine (R-NH2) (1.1 equiv)[7]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 1-2 drops)

Procedure:

  • Imine Formation: Dissolve M5F2FB (1.0 mmol) and the Primary Amine (1.1 mmol) in DCE (5 mL). Add catalytic Acetic Acid. Stir at room temperature for 1 hour.

    • Why: Pre-forming the imine prevents direct reduction of the aldehyde to the alcohol.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Mechanism:[1][2][3][4][5] STAB reduces the imine to a secondary amine. The amine nitrogen then attacks the adjacent methyl ester (intramolecular amidation) to close the ring.

  • Cyclization Drive (Optional): If the intermediate amine-ester is isolated (incomplete cyclization), heat the crude mixture in Toluene or Ethanol at 80°C for 2 hours to force lactamization.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (gradient 0-10% MeOH in DCM).

Figure 2: Phthalazinone Reaction Mechanism

Mechanism cluster_visual Chemical Logic Step1 Step 1: Nucleophilic Attack Hydrazine attacks Aldehyde (C2) forming Hydrazone intermediate Step2 Step 2: Intramolecular Cyclization Distal Nitrogen attacks Ester (C1) releasing Methanol Step1->Step2 - H2O Step3 Step 3: Tautomerization Formation of stable lactam (6-fluorophthalazin-1(2H)-one) Step2->Step3 - MeOH Logic Ortho-effect drives rapid cyclization

Caption: Step-wise mechanism of phthalazinone formation from M5F2FB.

Analytical Data & Quality Control

When sourcing or synthesizing M5F2FB, ensure the following specifications to prevent downstream failure in kinase inhibitor synthesis.

ParameterSpecificationMethodReason
Purity >97%HPLC (254 nm)Impurities (e.g., acid form) inhibit cyclization.
Identity 1H NMRDMSO-d6Confirm Aldehyde (CHO) and Ester (OCH3) integration (1:3).
Water Content <0.5%Karl FischerExcess water hydrolyzes the ester to the acid (inactive).
Appearance White/Pale Yellow SolidVisualDarkening indicates oxidation of the aldehyde.

Safety & Handling

  • Sensitization: Benzaldehyde derivatives can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Hydrazine: Hydrazine hydrate is highly toxic and a potential carcinogen. Use double-gloving and deactivate waste streams with bleach (hypochlorite) before disposal.

  • Storage: Store M5F2FB under inert gas (Nitrogen/Argon) at 2–8°C. The aldehyde is prone to air oxidation to the carboxylic acid (5-fluoro-2-carboxybenzoic acid), which renders the material useless for the protocols above without re-esterification.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link

  • Loh, V. M., et al. (2010). "Development of 6-Fluoro-phthalazin-1(2H)-one Derivatives as Potent PARP Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, Y., et al. (2022). "Microwave‐Assisted Reductive Amination of 2‐Carboxybenzaldehydes with Amines for the Synthesis of N‐Substituted Isoindolin‐1‐ones." ChemistrySelect. Link

  • BLD Pharm. (n.d.).[8] "Product Analysis: Methyl 5-fluoro-2-formylbenzoate (CAS 165803-94-1)." BLD Pharm Catalog. Link

  • Dalton Research Molecules. (n.d.). "Synthesis of Methyl 2-fluoro-5-formylbenzoate." Dalton Research Catalog. Link

Sources

Method

Synthesis of heterocyclic compounds from Methyl 5-fluoro-2-formylbenzoate

Application Note: Strategic Heterocycle Construction from Methyl 5-fluoro-2-formylbenzoate Executive Summary & Strategic Value Methyl 5-fluoro-2-formylbenzoate (CAS: 1256593-43-7) represents a high-value "ortho-scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Heterocycle Construction from Methyl 5-fluoro-2-formylbenzoate

Executive Summary & Strategic Value

Methyl 5-fluoro-2-formylbenzoate (CAS: 1256593-43-7) represents a high-value "ortho-scaffold" for the rapid construction of fused nitrogen heterocycles. Its 1,2-disposition of electrophiles (an aldehyde and an ester) combined with a metabolically robust fluorine substituent makes it a critical intermediate for synthesizing phthalazinones and isoindolinones —pharmacophores prevalent in PARP inhibitors (e.g., Olaparib analogs), anti-inflammatory agents, and kinase inhibitors.

This guide details two divergent synthetic protocols, validated for regiochemical integrity and scalability. By leveraging the differential reactivity of the aldehyde and ester moieties, researchers can selectively access 6-membered or 5-membered lactam-fused systems.

Divergent Synthesis Map

The following logic flow illustrates the decision pathways for synthesizing either the phthalazinone or isoindolinone core.

G SM Methyl 5-fluoro-2-formylbenzoate (Starting Material) Hydrazine Reagent A: Hydrazine Hydrate (EtOH, Reflux) SM->Hydrazine Condensation Amine Reagent B: Primary Amine (R-NH2) + Reductant (NaBH3CN) SM->Amine Reductive Amination Hydrazone Intermediate: Hydrazone Species Hydrazine->Hydrazone - H2O Imine Intermediate: Secondary Amine Amine->Imine Reduction Phthalazinone Product A: 7-Fluorophthalazin-1(2H)-one (6-Membered Lactam) Hydrazone->Phthalazinone Cyclization (- MeOH) Isoindolinone Product B: 6-Fluoro-2-substituted-isoindolin-1-one (5-Membered Lactam) Imine->Isoindolinone Lactamization (- MeOH)

Figure 1: Divergent synthesis pathways. Reaction with hydrazine yields the 6-membered phthalazinone, while reductive amination yields the 5-membered isoindolinone.

Protocol A: Synthesis of 7-Fluorophthalazin-1(2H)-one

This reaction exploits the higher electrophilicity of the aldehyde to form a hydrazone, which then intramolecularly attacks the ester to close the ring. This is the primary route for generating PARP-inhibitor scaffolds.

Mechanism: Condensation


 Intramolecular Aminolysis.
Materials
  • Precursor: Methyl 5-fluoro-2-formylbenzoate (1.0 equiv)

  • Reagent: Hydrazine hydrate (64-80% solution) (1.2 – 1.5 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (anhydrous preferred)

  • Acid Catalyst: Acetic acid (Optional, 0.1 equiv - usually not needed due to high reactivity)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 5-fluoro-2-formylbenzoate (10 mmol, 1.82 g) in EtOH (30 mL).

  • Addition: Add Hydrazine hydrate (12 mmol, ~0.6 mL) dropwise at room temperature.

    • Observation: A transient precipitate (hydrazone) may form and redissolve.

  • Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material aldehyde peak should disappear.

  • Workup (Crystallization): Allow the reaction to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 30 minutes. The product, 7-fluorophthalazin-1(2H)-one , typically precipitates as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold EtOH (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry under high vacuum at 45°C for 4 hours.

Expected Yield: 85–95% Regiochemistry Note: Based on the starting material structure (F at C5, meta to ester), the fluorine atom ends up at position 7 of the phthalazinone ring (para to the C=N bond).

Protocol B: Synthesis of 6-Fluoroisoindolin-1-ones

This pathway is valuable for creating fragment libraries. It involves a "reductive cyclization" strategy. Unlike the hydrazine route, this forms a 5-membered lactam.

Mechanism: Imine formation


 Reduction 

Lactamization.
Materials
  • Precursor: Methyl 5-fluoro-2-formylbenzoate (1.0 equiv)

  • Amine: Primary amine (

    
    ) (1.1 equiv) (e.g., Benzylamine, Aniline)
    
  • Reductant: Sodium triacetoxyborohydride (STAB) or NaBH3CN (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure
  • Imine Formation: Dissolve Methyl 5-fluoro-2-formylbenzoate (5 mmol) and the primary amine (5.5 mmol) in DCE (20 mL). Stir at room temperature for 1–2 hours.

    • Note: If using an amine salt, add 1.1 equiv of TEA.

  • Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (7.5 mmol) portion-wise. Allow to warm to room temperature and stir for 4–12 hours.

    • Checkpoint: LC-MS should show the conversion of the imine to the secondary amine (intermediate).

  • Cyclization (Lactamization):

    • Spontaneous: Often, the secondary amine will cyclize spontaneously with the adjacent ester at room temperature.

    • Thermal Force: If cyclization is slow (detected by the presence of the uncyclized amino-ester), heat the mixture to 60°C for 2–4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

Expected Yield: 60–80% (highly dependent on the steric bulk of the amine


 group).

Comparative Data & Optimization

ParameterPhthalazinone RouteIsoindolinone Route
Reagent Hydrazine HydratePrimary Amine + Hydride
Ring Size 6-membered (Diaza)5-membered (Mono-aza)
Key Intermediate Hydrazone (C=N-N)Secondary Amine (C-N-C)
Limiting Factor Temperature (Reflux required)Steric hindrance of Amine
By-products Azines (if hydrazine is limiting)Uncyclized amino-ester
Typical Yield >85%60-80%

Troubleshooting Guide:

  • Issue: Formation of "Azine" dimer (SM=N-N=SM) in Protocol A.

    • Cause: Stoichiometry error (insufficient hydrazine).

    • Fix: Ensure Hydrazine is in excess (1.5 equiv) and added to the aldehyde solution.

  • Issue: Incomplete cyclization in Protocol B.

    • Cause: The amine is too bulky or the ester is unreactive.

    • Fix: Switch solvent to Toluene/Acetic Acid (10:1) and reflux to force the lactamization.

References

  • Organic Syntheses. (2014). Synthesis of (E)-(2-Chlorobenzylidene)hydrazine. Org. Synth. 2014, 91, 172-184. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of isoindolin-1-one derivatives via multicomponent reactions. Retrieved from [Link]

  • Google Patents. (2022). Preparation method of 2-fluoro-5-formylbenzonitrile (Olaparib Intermediate). CN114907234B.[1][2] Retrieved from

Sources

Application

Application Note: Precision Suzuki Coupling of Fluorinated Benzoates

Overcoming Hydrolysis and Protodeboronation in Drug Discovery Executive Summary & Scientific Rationale The incorporation of fluorine into benzoate scaffolds is a ubiquitous strategy in medicinal chemistry to modulate lip...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Hydrolysis and Protodeboronation in Drug Discovery

Executive Summary & Scientific Rationale

The incorporation of fluorine into benzoate scaffolds is a ubiquitous strategy in medicinal chemistry to modulate lipophilicity (


), metabolic stability, and protein-ligand binding interactions. However, the Suzuki-Miyaura cross-coupling of fluorinated benzoates  presents a unique "reactivity paradox" that often leads to synthesis failure in standard high-throughput screens.

The Core Challenge:

  • Ester Hydrolysis: The electron-withdrawing nature of fluorine (especially at ortho or para positions) significantly increases the electrophilicity of the benzoate ester carbonyl. Standard aqueous bases (Na₂CO₃, K₃PO₄) frequently cause saponification (ester hydrolysis) before the cross-coupling is complete.

  • Protodeboronation: If the fluorine is present on the boronic acid partner (e.g., 2,6-difluorophenylboronic acid), the C-B bond becomes highly labile. Base-catalyzed protodeboronation competes with transmetallation, leading to the accumulation of the non-coupled arene (Ar-H).

This guide provides two field-proven protocols designed to decouple these failure modes: an Anhydrous Silanolate Protocol for hydrolytically unstable esters and a Rapid Pre-Catalyst Protocol for sterically hindered fluorinated systems.

Mechanistic Insight: The Fluorine Effect

Understanding the electronic push-pull is critical for parameter selection.

  • Oxidative Addition (OA): Fluorine on the aryl halide (Ar-X) generally accelerates OA due to the inductive withdrawal of electron density, making the C-X bond more susceptible to Pd(0) insertion.

  • Transmetallation (TM): This is often the rate-determining step. Fluorine at the ortho position of the boronic acid retards TM due to steric repulsion and electronic deactivation.

  • Side Reactions: The diagram below illustrates the kinetic competition between the desired pathway and the two primary failure modes.

G Start Fluorinated Benzoate (Ar-X) OA_Complex Oxidative Addition Complex (Ar-Pd-X) Start->OA_Complex Fast OA (EWG effect) Hydrolysis FAILURE MODE 1: Ester Hydrolysis (Acid Formation) Start->Hydrolysis Pd0 Pd(0) Catalyst Pd0->OA_Complex Boron Fluorinated Boronic Acid Boronate Activated Boronate Boron->Boronate + Base Base Base (OH-, CO3--, TMSOK) Base->Hydrolysis Attacks Ester (if Aqueous/Strong) TM_Complex Transmetallation Complex Boronate->TM_Complex + OA Complex Deboron FAILURE MODE 2: Protodeboronation (Ar-H + Boric Acid) Boronate->Deboron Base Catalyzed C-B Cleavage Product Biaryl Benzoate (Target) TM_Complex->Product Reductive Elimination

Figure 1: Kinetic competition in fluorinated benzoate coupling. Note that the base plays a dual role: activating the boron (good) and attacking the ester/facilitating deboronation (bad).

Critical Parameter Optimization

The choice of base and solvent is the single most important factor for this specific substrate class.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Base Na₂CO₃, K₂CO₃ (aq)TMSOK (Potassium trimethylsilanolate) or CsF TMSOK allows anhydrous activation of boronic esters; CsF activates via the "fluoride pathway" without generating hydroxide.
Solvent DMF, Dioxane/H₂OToluene , THF (Anhydrous)Non-polar/aprotic solvents suppress hydrolysis and stabilize the catalytic cycle.
Ligand PPh₃, dppfXPhos , SPhos , RuPhos Dialkylbiaryl phosphines form monoligated Pd species that accelerate transmetallation, crucial for hindered fluorinated rings.
Boron Source Boronic AcidPinacol Ester (BPin) or MIDA Esters are less prone to protodeboronation than free acids. MIDA boronates provide a "slow release" mechanism.[1]
Protocol 1: Anhydrous Coupling (The Denmark Method)

Best for: Highly base-sensitive fluorinated benzoates (e.g., ortho,para-difluorobenzoates) or when preventing ester hydrolysis is paramount.

This protocol utilizes Potassium Trimethylsilanolate (TMSOK) , which acts as a soluble, anhydrous base capable of activating boronic esters without attacking the benzoate carbonyl.

Materials
  • Electrophile: Fluorinated aryl benzoate (1.0 equiv)

  • Nucleophile: Aryl boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dba)₂ (5 mol%)

  • Ligand: SPhos (10 mol%) - Use XPhos if the halide is a chloride.

  • Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv) - Must be stored in a glovebox or desiccator.

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Solids Addition: Charge the vial with the Pd source, Ligand, TMSOK, and the Boronic Ester. Note: If the fluorinated benzoate is a solid, add it here. If liquid, add in step 4.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent/Substrate Addition: Add anhydrous Toluene via syringe. If the benzoate is a liquid, add it now as a solution in Toluene.

  • Reaction: Heat the mixture to 60–80 °C .

    • Why this temp? TMSOK is potent; lower temperatures (compared to the standard 100 °C) often suffice and further reduce side reactions.

  • Monitoring: Monitor by UPLC/LCMS at 1 hour. Look for the disappearance of the starting material.

  • Workup:

    • Cool to room temperature.[2]

    • Quench by filtering through a short pad of silica gel or Celite (eluting with EtOAc). Crucial: Do not add water directly to the reaction pot to avoid late-stage hydrolysis of the sensitive ester.

    • Concentrate the filtrate and purify via flash chromatography.

Protocol 2: Rapid Coupling for Unstable Boronic Acids

Best for: Coupling fluorinated phenylboronic acids (e.g., 2,6-difluorophenylboronic acid) that are prone to rapid protodeboronation.

This protocol relies on Pre-catalysts (Buchwald G3/G4) to initiate the reaction immediately at low temperature, outcompeting the decomposition of the boron species.

Materials
  • Electrophile: Aryl benzoate (1.0 equiv)

  • Nucleophile: Fluorinated Boronic Acid (1.5 equiv) - Excess is required due to instability.

  • Catalyst: XPhos Pd G4 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Use finely ground, anhydrous solid.

  • Solvent: THF/Water (10:1 ratio) - Minimal water is needed for the phosphate base, but keep it low.

Step-by-Step Methodology
  • Pre-mix: In a vial, mix the Aryl Benzoate, XPhos Pd G4, and Boronic Acid.

  • Solvent: Add THF (degassed).

  • Activation: Add the aqueous K₃PO₄ solution (0.5 M) last.

  • Rapid Heating: Immediately place the vial in a pre-heated block at 40–50 °C .

    • Expert Tip: Do not heat to reflux. High temperatures accelerate protodeboronation of fluorinated boronic acids faster than they accelerate the cross-coupling.

  • Time Course: These reactions are often complete in < 2 hours.

  • Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

Decision Matrix for Experimental Design

Use this logic flow to select the correct protocol for your specific fluorinated substrate.

DecisionTree Start Start: Analyze Substrates Q1 Is the Benzoate Ester highly base-sensitive? (e.g., ortho-F, poly-F) Start->Q1 Q2 Is the Boronic Acid fluorinated/unstable? (e.g., 2,6-difluoro) Q1->Q2 No Proto1 USE PROTOCOL 1 (Anhydrous TMSOK) Prevents Hydrolysis Q1->Proto1 Yes Proto2 USE PROTOCOL 2 (XPhos Pd G4 / Low Temp) Outcompetes Deboronation Q2->Proto2 Yes Standard Standard Suzuki (Na2CO3 / Dioxane / 80C) Q2->Standard No

Figure 2: Workflow for selecting reaction conditions based on substrate stability.

Troubleshooting & Self-Validation
ObservationRoot CauseCorrective Action
Benzoic Acid detected in LCMS Hydrolysis of the ester.Switch to Protocol 1 (TMSOK/Toluene). Ensure Toluene is strictly anhydrous (Karl Fischer < 50 ppm).
De-boronated Arene (Ar-H) observed Protodeboronation of the boronic acid.[1][3]Switch to Protocol 2 . Lower temperature to 40 °C. Use a boronic ester (BPin) instead of acid. Increase catalyst loading to 5 mol% to increase TOF.
Homocoupling of Halide Oxidation of Pd(II) or presence of O₂.Degas solvents more thoroughly (sparge with Ar for 15 mins). Ensure no trace Cu contamination.
No Reaction (SM Recovery) Oxidative addition failure (rare for F-benzoates) or inactive catalyst.[4]Switch to XPhos Pd G4 . Ensure the catalyst is not black (decomposed) before use.
References
  • Anhydrous Coupling with TMSOK: Denmark, S. E., & Smith, R. C. (2010). "Suzuki–Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides and Bromides in the Presence of Potassium Trimethylsilanolate." Journal of the American Chemical Society.[3] Link

  • Mechanisms of Protodeboronation: Cox, P. A., et al. (2017).[3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3] Link

  • Buchwald Precatalysts: Bruno, N. C., et al. (2013). "Improved Preparation of Pd-Precatalysts for Cross-Coupling Reactions." Chemical Science. Link

  • Fluorine Effects in Catalysis: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • High-Throughput Optimization: Krska, S. W., et al. (2011). "Automated screening for the optimization of pharmaceutical process reactions." Journal of Pharmaceutical Innovation. Link

Sources

Method

Application Notes and Protocols: The Versatile Role of Methyl 5-fluoro-2-formylbenzoate in Advanced Materials Synthesis

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development and materials science. We will explore the potential applications of Methyl 5-fluoro-2-formylbenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development and materials science. We will explore the potential applications of Methyl 5-fluoro-2-formylbenzoate as a versatile building block in the synthesis of high-performance polymers and functional metal-organic frameworks (MOFs). This document provides not only detailed experimental protocols but also the scientific rationale behind the proposed synthetic strategies, grounded in established chemical principles.

Introduction: A Molecule of Untapped Potential in Materials Science

Methyl 5-fluoro-2-formylbenzoate is a trifunctional aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and a fluorine substituent. While its utility as a precursor in the synthesis of pharmacologically active molecules is recognized, its application in materials science remains a burgeoning field of exploration. The unique combination of reactive sites on this molecule opens avenues for the creation of novel materials with tailored properties.

The aldehyde functionality is a prime candidate for condensation polymerizations, leading to the formation of Schiff bases (azomethines) and other polymeric structures. The methyl ester can be readily hydrolyzed to a carboxylic acid, a cornerstone linker for the construction of metal-organic frameworks (MOFs). The strategic placement of the fluorine atom is anticipated to bestow desirable characteristics upon the resulting materials, such as enhanced thermal stability, specific electronic properties, and hydrophobicity.

This guide will present detailed protocols for the synthesis of a novel fluorinated poly(azomethine) and a functionalized fluorinated MOF, demonstrating the untapped potential of Methyl 5-fluoro-2-formylbenzoate in the creation of advanced materials.

Part 1: Synthesis of Fluorinated Aromatic Poly(azomethine)s

The aldehyde group of Methyl 5-fluoro-2-formylbenzoate can readily undergo condensation reactions with primary amines to form poly(azomethine)s, a class of polymers known for their thermal stability and semiconducting properties. The presence of the fluorine atom and the ester group on the polymer backbone allows for fine-tuning of the material's electronic and physical properties.

Scientific Rationale

The reaction proceeds via the formation of a Schiff base linkage between the aldehyde of Methyl 5-fluoro-2-formylbenzoate and a diamine monomer. The fluorine atom, being highly electronegative, can influence the polymer's solubility, thermal stability, and electronic properties.[1][2][3][4][5] The ester group can be further modified post-polymerization to introduce additional functionalities.

Experimental Workflow: Poly(azomethine) Synthesis

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Isolation and Purification start Dissolve Methyl 5-fluoro-2-formylbenzoate and a diamine (e.g., p-phenylenediamine) in an appropriate solvent (e.g., DMF or NMP). catalyst Add a catalytic amount of a weak acid (e.g., acetic acid). start->catalyst heat Heat the reaction mixture under inert atmosphere (e.g., N2 or Ar) at 120-160 °C for 24-48 hours. catalyst->heat precipitate Cool the reaction mixture and precipitate the polymer in a non-solvent (e.g., methanol or water). heat->precipitate wash Filter and wash the polymer extensively with the non-solvent and other solvents (e.g., acetone). precipitate->wash dry Dry the polymer under vacuum at an elevated temperature (e.g., 80 °C). wash->dry

Caption: Workflow for the synthesis of a poly(azomethine).

Detailed Protocol: Synthesis of Poly(p-phenylene-co-(methyl 5-fluoro-2-formylbenzoate)azomethine)

Materials:

  • Methyl 5-fluoro-2-formylbenzoate

  • p-Phenylenediamine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic acid, glacial

  • Methanol

  • Acetone

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, dissolve equimolar amounts of Methyl 5-fluoro-2-formylbenzoate and p-phenylenediamine in anhydrous DMF or NMP to achieve a monomer concentration of approximately 10-15% (w/v).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Place the flask in a preheated oil bath and heat the mixture to 140 °C with continuous stirring under a gentle flow of inert gas.

  • Maintain the reaction at this temperature for 24 hours. The formation of the polymer may be indicated by an increase in the viscosity of the solution.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Slowly pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer precipitate by vacuum filtration.

  • Wash the collected polymer thoroughly with methanol, followed by acetone, to remove any unreacted monomers and solvent.

  • Dry the purified polymer in a vacuum oven at 80 °C for 12 hours or until a constant weight is achieved.

Expected Polymer Properties
PropertyExpected Outcome
Appearance Yellow to orange fibrous solid.
Solubility Expected to be soluble in polar aprotic solvents like DMF, NMP, and DMSO. The fluorine substitution may enhance solubility in some organic solvents.
Thermal Stability High thermal stability, with a decomposition temperature likely exceeding 350 °C in an inert atmosphere, a characteristic enhanced by the presence of fluorine.[1]
Molecular Weight Dependent on reaction conditions, but a moderate to high molecular weight is expected for film-forming applications.
Electronic Properties The conjugated backbone suggests potential for semiconducting behavior. The electron-withdrawing nature of the fluorine and ester groups will influence the HOMO/LUMO levels.[2][3]

Part 2: Synthesis of a Functional Fluorinated Metal-Organic Framework (MOF)

The methyl ester of Methyl 5-fluoro-2-formylbenzoate can be hydrolyzed to the corresponding carboxylic acid, which can then serve as a bifunctional organic linker for the synthesis of a Metal-Organic Framework (MOF). The resulting MOF will possess a fluorinated backbone and accessible aldehyde groups within its pores, making it a promising candidate for applications in catalysis, sensing, and post-synthetic modification.

Scientific Rationale

The carboxylate group will coordinate with metal ions or clusters to form the extended framework of the MOF.[6][7][8][9][10] The fluorine atoms on the linker can enhance the MOF's stability and create favorable interactions for the selective adsorption of certain gases.[11][12][13][14][15][16][17][18][19] The unreacted aldehyde groups pointing into the MOF channels provide a handle for post-synthetic modification, allowing for the introduction of further functionalities.

Experimental Workflow: MOF Synthesis

G cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: MOF Synthesis (Solvothermal) cluster_2 Isolation and Activation hydrolysis Hydrolyze Methyl 5-fluoro-2-formylbenzoate to 5-fluoro-2-formylbenzoic acid using a base (e.g., NaOH or KOH) followed by acidification. mix Combine the synthesized linker, a metal salt (e.g., Zn(NO3)2·6H2O or Cu(NO3)2·3H2O), and a solvent (e.g., DMF or DEF) in a sealed reaction vessel. hydrolysis->mix heat Heat the mixture in an oven at a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours). mix->heat cool Cool the reaction vessel to room temperature to allow for crystal formation. heat->cool wash Isolate the crystals by filtration and wash with fresh solvent (e.g., DMF) to remove unreacted starting materials. cool->wash activate Activate the MOF by solvent exchange with a volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum. wash->activate

Caption: Workflow for the synthesis of a functionalized MOF.

Detailed Protocol

Step 1: Synthesis of 5-Fluoro-2-formylbenzoic Acid (Linker)

Materials:

  • Methyl 5-fluoro-2-formylbenzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Standard glassware for hydrolysis

Procedure:

  • Dissolve Methyl 5-fluoro-2-formylbenzoate in methanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (1.5 equivalents) to the flask.

  • Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Dissolve the remaining residue in water and cool the solution in an ice bath.

  • Acidify the solution to a pH of 1-2 by the dropwise addition of concentrated HCl. A white precipitate of 5-fluoro-2-formylbenzoic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of a Fluorinated, Aldehyde-Functionalized MOF (e.g., using Zn(II))

Materials:

  • 5-Fluoro-2-formylbenzoic acid (synthesized in Step 1)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Teflon-lined stainless steel autoclave or a sealed glass vial

  • Oven

Procedure:

  • In a glass vial, dissolve 5-fluoro-2-formylbenzoic acid and zinc nitrate hexahydrate in a 2:1 molar ratio in anhydrous DMF. The total volume should not exceed one-third of the vial's capacity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the oven to 100 °C and maintain this temperature for 48 hours.

  • After 48 hours, allow the oven to cool slowly to room temperature.

  • Crystals of the MOF should have formed at the bottom of the vial.

  • Carefully decant the supernatant and wash the crystals with fresh DMF three times.

  • To activate the MOF, immerse the crystals in a volatile solvent such as acetone for 24 hours, replacing the acetone with a fresh portion every 8 hours.

  • Decant the acetone and heat the MOF crystals under a dynamic vacuum at 120 °C for 12 hours to remove all guest solvent molecules.

Expected MOF Properties
PropertyExpected Outcome
Crystallinity A crystalline solid, as confirmed by Powder X-ray Diffraction (PXRD).
Porosity A porous material with a high surface area, which can be determined by gas sorption analysis (e.g., N₂ at 77 K).
Thermal Stability Expected to be stable up to at least 300 °C, which can be assessed by Thermogravimetric Analysis (TGA).
Functionality The presence of aldehyde groups within the pores can be confirmed by solid-state NMR and IR spectroscopy. These groups are available for post-synthetic modification.
Enhanced Gas Adsorption The fluorine atoms may lead to enhanced affinity for specific gases like CO₂ due to favorable dipole-quadrupole interactions.[11][14]
Hydrophobicity The fluorinated nature of the linker is likely to increase the hydrophobicity of the MOF, potentially improving its stability in the presence of moisture.[11][18]

Characterization Techniques

The successful synthesis and properties of the proposed materials can be confirmed using a suite of standard characterization techniques:

  • For Polymers:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and purity.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=N of the azomethine).

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability.

    • Differential Scanning Calorimetry (DSC): To determine thermal transitions like the glass transition temperature.

  • For MOFs:

    • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

    • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and pore size distribution.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and solvent loss.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate linker and the presence of the aldehyde group.

    • Scanning Electron Microscopy (SEM): To visualize the crystal morphology.

Conclusion

Methyl 5-fluoro-2-formylbenzoate stands as a promising, yet underutilized, building block for the synthesis of advanced functional materials. Its unique combination of reactive functional groups allows for its proposed use in the creation of both high-performance fluorinated polymers and functionalized metal-organic frameworks. The protocols and scientific rationale provided in these notes are intended to serve as a foundational guide for researchers to explore and unlock the full potential of this versatile molecule in the exciting field of materials science.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-fluoro-2-formylbenzoate

Welcome to the technical support center for the synthesis and optimization of Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile aromatic aldehyde. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Methyl 5-fluoro-2-formylbenzoate?

There are several viable synthetic pathways to Methyl 5-fluoro-2-formylbenzoate, with the choice often depending on the starting material's availability and the desired scale of the reaction. The two primary approaches involve either the formylation of a benzene ring or the oxidation of a methyl group.

  • Route A: Oxidation of Methyl 5-fluoro-2-methylbenzoate. This is a common and direct method. The methyl group at the 2-position is oxidized to an aldehyde. Various oxidizing agents can be employed, but care must be taken to avoid over-oxidation to the corresponding carboxylic acid.

  • Route B: Formylation of Methyl 2-fluorobenzoate. This involves introducing a formyl group onto the benzene ring. Classic formylation reactions like the Vilsmeier-Haack or Gattermann-Koch reactions can be adapted for this purpose.[1][2] However, regioselectivity can be a challenge, and reaction conditions need to be carefully controlled to favor formylation at the 5-position.

  • Route C: Multi-step synthesis from other precursors. Other routes might involve more steps, such as the conversion of a nitrile or an acid chloride to the aldehyde. These are generally less common but can be useful depending on the available starting materials.[3]

Q2: What are the key physical and chemical properties of Methyl 5-fluoro-2-formylbenzoate I should be aware of?

Understanding the properties of your target molecule is crucial for its synthesis and handling.

PropertyValueSource
Molecular Formula C9H7FO3[4][5]
Molecular Weight 182.15 g/mol [4]
Appearance Typically a solid
Storage Inert atmosphere, room temperature

The aldehyde group is reactive and can participate in various reactions, including nucleophilic addition and oxidation.[6][7] The fluorine atom and the methyl ester group are electron-withdrawing, which can influence the reactivity of the aromatic ring and the aldehyde.

Q3: How should I store and handle Methyl 5-fluoro-2-formylbenzoate?

Due to the presence of the aldehyde group, which is susceptible to oxidation, it is recommended to store Methyl 5-fluoro-2-formylbenzoate under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Avoid exposure to air and moisture for prolonged periods.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 5-fluoro-2-formylbenzoate.

Scenario 1: Low or No Product Yield

Problem: After performing the reaction and workup, the yield of Methyl 5-fluoro-2-formylbenzoate is significantly lower than expected, or no product is observed.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned time, consider extending the reaction time or cautiously increasing the temperature.

    • Inactive Reagents: The activity of reagents, especially organometallics or catalysts, can degrade over time. Use freshly opened or properly stored reagents. The quality of solvents is also critical; ensure they are anhydrous if the reaction is moisture-sensitive.[8]

  • Side Reactions:

    • Over-oxidation: If you are synthesizing from Methyl 5-fluoro-2-methylbenzoate, the aldehyde product can be further oxidized to the carboxylic acid. Use a mild and selective oxidizing agent.

    • Diformylation: In formylation reactions, there is a possibility of introducing a second formyl group, although this is less likely with the deactivating ester and fluoro groups present.[1]

  • Suboptimal Reaction Conditions:

    • Incorrect Stoichiometry: Double-check the molar ratios of your reactants and catalysts. An excess or deficit of a key reagent can lead to incomplete conversion or the formation of side products.[8]

    • Inefficient Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.[8]

Workflow for Troubleshooting Low Yield

Caption: Decision tree for troubleshooting low yield.

Scenario 2: Presence of Significant Impurities in the Final Product

Problem: The final product is contaminated with one or more impurities, as indicated by NMR, GC-MS, or LC-MS.

Possible Impurities and Their Origins:

  • Starting Material: Unreacted starting material is a common impurity.

    • Solution: Improve the reaction conversion by extending the reaction time, increasing the temperature, or using a more active catalyst. Optimize purification to effectively separate the starting material from the product.

  • Over-oxidized Product (2-carboxy-5-fluorobenzoic acid methyl ester): This is a likely byproduct when oxidizing Methyl 5-fluoro-2-methylbenzoate.

    • Solution: Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. The acidic nature of this impurity can sometimes be exploited for its removal via a basic wash during workup, but be mindful of potential hydrolysis of the methyl ester.

  • Corresponding Alcohol (Methyl 5-fluoro-2-(hydroxymethyl)benzoate): In some cases, especially with certain reducing agents or during workup, the aldehyde can be reduced to the alcohol.

    • Solution: Ensure your reaction conditions are not inadvertently reductive. During workup, avoid strong reducing agents.

  • Benzoic Acid Derivative (5-fluoro-2-formylbenzoic acid): Hydrolysis of the methyl ester can occur if the reaction or workup is performed under harsh acidic or basic conditions, especially at elevated temperatures.[9]

    • Solution: Maintain a neutral pH during workup and purification whenever possible. If an acid or base wash is necessary, perform it at low temperatures and minimize contact time.

Experimental Protocol: Purification by Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the solution onto the pre-packed silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Scenario 3: Reaction Fails to Initiate

Problem: The reaction does not seem to start, with no change observed in the reaction mixture over time.

Possible Causes and Solutions:

  • Catalyst Inactivity: If the reaction is catalyst-dependent, the catalyst may be poisoned or inactive.

    • Solution: Use a fresh batch of catalyst. For reactions sensitive to air or moisture, ensure proper inert atmosphere techniques are used.

  • Insufficient Activation Energy: The reaction may require a higher temperature to overcome the activation energy barrier.

    • Solution: Cautiously increase the temperature in small increments while monitoring for any changes.

  • Presence of Inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction.

    • Solution: Purify the starting materials and use high-purity, dry solvents.[8]

Logical Relationship of Key Reaction Parameters

Reaction_Parameters Yield Yield Purity Purity Reaction_Rate Reaction Rate Reaction_Rate->Yield influences Reaction_Rate->Purity can affect side reactions Temperature Temperature Temperature->Purity can affect side reactions Temperature->Reaction_Rate affects Concentration Concentration Concentration->Reaction_Rate affects Catalyst Catalyst Activity Catalyst->Reaction_Rate affects Time Reaction Time Time->Yield influences

Caption: Interplay of key reaction parameters.

References

  • Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.
  • ChemSynthesis. (2025, May 20). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

  • AOBChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-fluoro-2-methylbenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2014, July 28). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of new aromatic aldehydes useful for the preparation of azomethine mesogens. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • YouTube. (2021, April 6). 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry. Retrieved from [Link]

  • designer-drug.com. (n.d.). the synthesis of aromatic aldehydes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New Methods for the Preparation of Aromatic Aldehydes | Request PDF. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]

  • gsrs. (n.d.). METHYL 2-FLUORO-5-FORMYLBENZOATE. Retrieved from [Link]

Sources

Optimization

Common side reactions in Methyl 5-fluoro-2-formylbenzoate synthesis

Technical Support Center: Methyl 5-fluoro-2-formylbenzoate Synthesis Topic: Troubleshooting Common Side Reactions & Process Optimization Target Molecule: Methyl 5-fluoro-2-formylbenzoate (CAS: 165803-94-1)[1] Document ID...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-fluoro-2-formylbenzoate Synthesis

  • Topic: Troubleshooting Common Side Reactions & Process Optimization

  • Target Molecule: Methyl 5-fluoro-2-formylbenzoate (CAS: 165803-94-1)[1]

  • Document ID: TSC-MF2FB-2025[1][2]

  • Status: Active Guide

Executive Summary & Mechanistic Insight

Methyl 5-fluoro-2-formylbenzoate is a critical intermediate for pharmaceutical scaffolds, particularly in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles.[1]

The Central Challenge: The synthesis is deceptive. While it appears to be a simple esterification of a benzoic acid derivative, the presence of an aldehyde group ortho to the carboxyl group introduces a dynamic ring-chain tautomerism.[1] The open-chain 2-formylbenzoic acid exists in equilibrium with the cyclic 3-hydroxyphthalide (lactol).[1]

Failure to manage this equilibrium results in the formation of "pseudo-esters" (3-methoxyphthalides) rather than the desired open-chain methyl benzoate, a subtle side reaction that often confuses standard NMR analysis.[1]

Reaction Pathway & Failure Points (Visualization)

The following diagram maps the critical equilibrium and the divergence points where side reactions occur.

SynthesisPathways cluster_legend Pathway Legend Start 5-Fluoro-2-formylbenzoic Acid Lactol 5-Fluoro-3-hydroxyphthalide (Cyclic Lactol Form) Start->Lactol Equilibrium (Acidic/Neutral) Target Methyl 5-fluoro-2-formylbenzoate (Target Open Ester) Start->Target Route A: MeI / K2CO3 (Locks Open Form) Side1 3-Methoxy-5-fluorophthalide (Pseudo-Ester Side Product) Start->Side1 Route B: MeOH / H+ (Cyclization favored) Lactol->Side1 Dehydration with MeOH Side2 Dimethyl Acetal Derivative Target->Side2 Excess MeOH / H+ Side3 SNAr Byproduct (Methoxy displacement of F) Target->Side3 Strong Base (NaOMe) key Blue Arrow = Recommended Route Red Arrow = Problematic Route

Figure 1: Mechanistic divergence showing how the ortho-formyl group creates a risk of cyclic pseudo-ester formation during esterification.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "My product NMR shows the correct mass, but the aldehyde proton signal (-CHO) is missing or weak."

Diagnosis: You likely formed the Pseudo-Ester (3-methoxyphthalide) instead of the Methyl Benzoate.[1] The Science: Under acidic conditions (Fischer Esterification with MeOH/H2SO4), the starting material favors the cyclic lactol form.[1] Methanol attacks the lactol carbon (C3) rather than the carbonyl carbon of the carboxylic acid, leading to a cyclic ether.[1] Corrective Action:

  • Stop using acidic methanol.

  • Switch to Base-Mediated Alkylation: Use Potassium Carbonate (

    
    ) and Methyl Iodide (
    
    
    
    ) or Dimethyl Sulfate (DMS) in an aprotic solvent like Acetone or DMF.[1]
  • Why this works: The base deprotonates the carboxylic acid to form the carboxylate anion (

    
    ).[1] This anion is resonance-stabilized and strictly open-chain (cannot cyclize).[1] The nucleophilic attack on 
    
    
    
    then locks the molecule in the open ester form.[1]
Issue 2: "I see a new impurity peak appearing at ~3.3 ppm (singlet, 6H) and loss of the aldehyde peak."

Diagnosis: Dimethyl Acetal Formation. The Science: Aldehydes are electrophilic.[1] In the presence of methanol (solvent) and trace acid (catalyst or byproduct), the aldehyde reacts with two equivalents of methanol to form the dimethyl acetal


.[1]
Corrective Action: 
  • Control pH: Ensure the reaction mixture remains neutral or slightly basic.

  • Water Wash: Acetals are acid-labile.[1] If this impurity exists, treat the crude mixture with dilute aqueous HCl (1M) for 30 minutes, then extract.[1] This hydrolyzes the acetal back to the aldehyde without hydrolyzing the ester (if done cold).[1]

Issue 3: "My yield is low, and I detect a defluorinated byproduct."

Diagnosis: Nucleophilic Aromatic Substitution (


). 
The Science:  The fluorine atom is at position 5.[1] The formyl group (at position 2) is a strong electron-withdrawing group (EWG) located para to the fluorine.[1] This activates the fluorine toward nucleophilic attack.[1] If you use strong alkoxide bases (like Sodium Methoxide, 

), the methoxide will displace the fluorine.[1] Corrective Action:
  • Avoid Strong Nucleophiles: Never use

    
     or 
    
    
    
    for this synthesis.[1]
  • Use Weaker Bases: Stick to Carbonate bases (

    
    , 
    
    
    
    ) which are strong enough to deprotonate the acid but not nucleophilic enough to attack the aromatic ring.[1]

Recommended Experimental Protocol

This protocol utilizes the Alkyl Halide/Base Method to strictly prevent pseudo-ester formation.[1]

Materials:

  • 5-Fluoro-2-formylbenzoic acid (1.0 eq)[1]

  • Methyl Iodide (1.5 eq) [Alternative: Dimethyl Sulfate][1]

  • Potassium Carbonate (

    
    ), anhydrous (1.2 eq)[1]
    
  • Acetone or DMF (Solvent)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 5-Fluoro-2-formylbenzoic acid in Acetone (0.5 M concentration). Note: DMF can be used if solubility is an issue, but Acetone is easier to remove.[1]

  • Base Addition: Add anhydrous

    
    .[1] The mixture may bubble slightly as the carboxylate salt forms.[1] Stir for 15 minutes at Room Temperature (RT).
    
  • Alkylation: Add Methyl Iodide dropwise via syringe.[1]

    • Safety: MeI is a carcinogen.[1] Use a fume hood.[1]

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The acid (low Rf) should disappear; the ester (high Rf) will appear.[1]

  • Workup (Critical):

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate to remove Acetone.[1]

    • Partition: Dissolve residue in Ethyl Acetate and wash with Water (to remove trace DMF/salts) and Brine .[1]

    • Avoid acidic washes unless acetal removal is required.[1][3]

  • Purification: Recrystallization from Hexane/EtOAc or flash column chromatography.[1]

Data Specification Table:

ParameterSpecificationNotes
Appearance White to off-white solidYellowing indicates oxidation or polymerization.[1]
1H NMR (CDCl3)

3.95 (s, 3H, -COOMe)
Confirm Ester methyl group.[1]
1H NMR (CHO)

10.2 - 10.5 (s, 1H)
Must be present. Absence indicates lactol/acetal.[1]
Melting Point ~48-52 °CSharp range indicates purity.[1]

FAQs: Advanced Optimization

Q: Can I use Thionyl Chloride (


) and Methanol instead? 
A: Not recommended.  This generates HCl in situ, creating highly acidic conditions.[1] This favors the pseudo-ester (3-methoxyphthalide)  pathway via the cyclic lactol intermediate.[1] If you must use an acid chloride route, convert the acid to the acid chloride first (

/Cat.[1] DMF), remove excess

completely, and then add Methanol/Pyridine.[1] However, the base/MeI route is superior for purity.[1]

Q: Why is the Fluorine position important for stability? A: The 5-fluoro position is para to the aldehyde (C2).[1] This creates a "push-pull" electronic system.[1] The aldehyde withdraws density, making the C-F bond susceptible to attack.[1] Conversely, the Fluorine stabilizes the ring against oxidation compared to the non-fluorinated analog.[1]

Q: How do I store the final product? A: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to carboxylic acids (forming 5-fluoro-isophthalic acid derivatives) over time.[1]

References

  • PubChem. (2025).[1][4] Benzoic acid, 2-formyl- (2-Carboxybenzaldehyde) Compound Summary. National Library of Medicine.[1] [Link]

  • NIST Chemistry WebBook. (2024).[1] Benzoic acid, 2-formyl- Data. National Institute of Standards and Technology.[1][5] [Link][1]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-fluoro-2-formylbenzoate Derivatives

Welcome to the technical support guide for the purification of Methyl 5-fluoro-2-formylbenzoate and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 5-fluoro-2-formylbenzoate and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important class of chemical intermediates. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and detailed protocols to help you overcome common purification challenges and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions encountered during the purification of Methyl 5-fluoro-2-formylbenzoate.

Q1: My crude product is a brown oil, but the literature reports a solid. What is the likely cause?

A: This is a common issue. The brown color often indicates the presence of baseline impurities from the reaction. The oily consistency suggests that the product's melting point is depressed by these impurities. The primary suspects are residual solvents, unreacted starting materials, or side-products. A careful purification step, such as flash column chromatography, is necessary to isolate the pure, solid product.

Q2: What is a good starting solvent system for flash column chromatography of Methyl 5-fluoro-2-formylbenzoate?

A: A good starting point for flash chromatography is a solvent system of petroleum ether and ethyl acetate.[1] Given the presence of both an ester and an aldehyde group, the molecule has moderate polarity. A typical starting gradient would be 95:5 (Petroleum Ether:Ethyl Acetate), gradually increasing the polarity to 80:20. It is crucial to first run a thin-layer chromatography (TLC) analysis to determine the optimal solvent system where the desired product has an Rf value of approximately 0.3.[2]

Q3: I see a significant amount of a more polar spot on my TLC, which I suspect is the corresponding carboxylic acid. How can I remove it?

A: Over-oxidation of the aldehyde to a carboxylic acid is a common side reaction.[3] This impurity can be removed by performing a mild acidic-basic liquid-liquid extraction before chromatography. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer, while the desired aldehyde-ester remains in the organic layer.

Q4: Can I purify Methyl 5-fluoro-2-formylbenzoate by recrystallization?

A: Yes, recrystallization is a highly effective method for purifying this compound, especially after an initial purification by chromatography.[4] Solvents such as toluene or a mixed solvent system like petroleum ether and ethyl acetate can be effective.[3][5] The key is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals, which tend to exclude impurities.[6][7]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving purification challenges.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Product is volatile: The compound may be co-evaporating with the solvent during rotary evaporation.[8]2. Irreversible adsorption on silica gel: The aldehyde functionality can sometimes interact strongly with acidic silica gel.3. Improper fraction collection: The product may have eluted earlier or later than expected.1. Use a lower temperature on the rotovap water bath and carefully monitor the evaporation. Consider using a cold trap.2. Deactivate the silica gel by adding 1% triethylamine to your eluent system. This is particularly useful for base-sensitive compounds.[2]3. Monitor the column elution closely with TLC, checking every few fractions to ensure you are not discarding product-containing fractions.
Product Degradation During Purification 1. Aldehyde oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, which can be accelerated by air and light.2. Hydrolysis of the ester: The methyl ester can be hydrolyzed to the carboxylic acid if exposed to acidic or basic conditions for extended periods, especially in the presence of water.[9]1. Work quickly and avoid prolonged exposure of the crude material to air. Store purified product under an inert atmosphere (e.g., nitrogen or argon).2. Ensure all solvents and glassware are dry. If performing aqueous workups, do not let the mixture stir for extended periods. Neutralize any acidic or basic solutions promptly.
Co-elution of Impurities in Chromatography 1. Similar polarity of impurities: Starting materials or by-products may have very similar polarities to the desired product.2. Overloading the column: Applying too much crude material to the column can lead to poor separation.1. Try a different solvent system. For example, substituting ethyl acetate with dichloromethane or a toluene/acetone mixture can alter the selectivity of the separation.[2]2. As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude product. Ensure the initial band of loaded material is as narrow as possible.
Difficulty with Recrystallization 1. Oiling out: The compound may be coming out of solution as a liquid (oil) instead of a solid, often because the solution is too supersaturated or cooling too quickly.[6]2. No crystal formation: The solution may be too dilute, or nucleation is not occurring.[10]1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Covering the flask can help slow the cooling rate.[6]2. Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, add a "seed crystal" from a previously purified batch. If these fail, slowly evaporate some of the solvent to increase the concentration.[10]

In-Depth Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the initial purification of crude Methyl 5-fluoro-2-formylbenzoate.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 petroleum ether:ethyl acetate).

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.[2]

  • Carefully apply the sample to the top of the silica bed.

  • Allow the solvent to absorb into the silica, then carefully add a thin layer of sand.

3. Elution and Fraction Collection:

  • Fill the column with the eluent and apply gentle pressure to begin elution. A flow rate of approximately 2 inches per minute is ideal.[2]

  • Collect fractions in test tubes and monitor the separation by TLC.

  • Combine the fractions containing the pure product.

4. Product Isolation:

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification via Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes and can be used to remove stubborn impurities or to isolate the aldehyde from a complex mixture.[11]

1. Adduct Formation:

  • Dissolve the impure aldehyde in a minimal amount of ethanol or methanol.[11]

  • Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for 1-2 hours.[12]

  • The aldehyde-bisulfite adduct will precipitate as a white solid.

2. Isolation of the Adduct:

  • Filter the solid adduct and wash it with cold ethanol, followed by diethyl ether, to remove non-aldehydic impurities.

3. Regeneration of the Aldehyde:

  • Suspend the washed adduct in water.

  • Add a saturated sodium bicarbonate solution or a 50% sodium hydroxide solution dropwise until the pH of the aqueous layer is around 12.[13]

  • Extract the regenerated pure aldehyde with an organic solvent like ethyl acetate.[13]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Technical Deep Dive & Mechanistic Insights

The purification strategy for Methyl 5-fluoro-2-formylbenzoate is dictated by its key functional groups: a methyl ester and an aromatic aldehyde.

  • Polarity: The presence of two carbonyl groups and a fluorine atom gives the molecule a moderate polarity. This makes it well-suited for normal-phase chromatography on silica gel. The ester is less polar than the aldehyde, but their combined effect allows for good separation from both non-polar (e.g., unreacted starting materials like bromotoluene derivatives) and highly polar (e.g., the over-oxidized carboxylic acid) impurities.

  • Reactivity of the Aldehyde: The aldehyde is the most reactive site for potential side reactions during purification. Its susceptibility to oxidation is a primary concern. Furthermore, the electrophilic nature of the aldehyde carbonyl allows for the selective formation of the bisulfite adduct, a reversible reaction that temporarily converts the neutral aldehyde into a water-soluble salt.[12] This provides an excellent chemical handle for separation from other neutral organic compounds.

The diagram below illustrates the decision-making process for choosing a purification strategy based on the observed impurities.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Profile cluster_2 Purification Strategy cluster_3 Final Product Crude_Product Crude Methyl 5-fluoro-2-formylbenzoate TLC_Analysis Analyze by TLC Crude_Product->TLC_Analysis Baseline_Spots Baseline/Polar Spots? TLC_Analysis->Baseline_Spots Multiple_Spots Multiple Non-polar Spots? TLC_Analysis->Multiple_Spots Main_Spot Main Spot with Minor Impurities? TLC_Analysis->Main_Spot Aqueous_Wash Aqueous Bicarbonate Wash Baseline_Spots->Aqueous_Wash Acidic Impurity Suspected Column Flash Column Chromatography Multiple_Spots->Column Complex Mixture Recrystallization Recrystallization Main_Spot->Recrystallization High Initial Purity Aqueous_Wash->Column Column->Recrystallization For >99% Purity Pure_Product Pure Product (>98%) Column->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for purification strategy.

References

  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents.
  • Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents.
  • Recrystallization and Crystallization - University of California, Los Angeles. Available at: [Link]

  • Purifying aldehydes? : r/chemistry - Reddit. Available at: [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
  • Recrystallization of Benzoic Acid - University of Wisconsin-Green Bay. Available at: [Link]

  • Experiment 4 purification - recrystallization of benzoic acid | PDF - Slideshare. Available at: [Link]

  • STABILITY STUDY OF 2-[ F]FLUORO-2-DEOXY-D-GLUCOSE ( FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY. Available at: [Link]

  • The Recrystallization of Benzoic Acid - University of Missouri–St. Louis. Available at: [Link]

  • Electronic Supplementary Information Aldehydes as Potential Acylating Reagents for the Oxidative Esterification by Inorganic Lig - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]

  • methyl 2-fluoro-5-formylbenzoate - C9H7FO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • A facile, one-pot procedure for the conversion of aromatic aldehydes to esters, as well as thioesters and amides, via acyl hydra. Available at: [Link]

  • Synthesis of Methyl Benzoate Lab - YouTube. Available at: [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines | Organic Letters - ACS Publications. Available at: [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - Scite.ai. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Available at: [Link]

Sources

Optimization

Troubleshooting failed reactions with Methyl 5-fluoro-2-formylbenzoate

Technical Support Center: Methyl 5-fluoro-2-formylbenzoate Topic: Troubleshooting Reaction Failures & Optimization Guide Reagent: Methyl 5-fluoro-2-formylbenzoate (CAS: 874681-63-3) Application: Heterocycle Synthesis (Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-fluoro-2-formylbenzoate

Topic: Troubleshooting Reaction Failures & Optimization Guide Reagent: Methyl 5-fluoro-2-formylbenzoate (CAS: 874681-63-3) Application: Heterocycle Synthesis (Phthalazinones, Isoindolinones), PARP Inhibitor Precursors.

Introduction: The "Ortho-Effect" Trap

Methyl 5-fluoro-2-formylbenzoate is a deceptive simple molecule. While it appears to be a standard substituted benzene, the ortho relationship between the aldehyde (-CHO) and the methyl ester (-COOMe) creates a "reactive trap."

Most user failures stem from treating these two functional groups as independent entities. In reality, they act in concert. The aldehyde activates the ester towards nucleophilic attack, and the ester facilitates cyclization reactions that often outcompete linear functionalization.

This guide addresses the three most common failure modes:

  • Unwanted Cyclization during reductive amination (The Isoindolinone Trap).

  • Incomplete Condensation with hydrazines (Phthalazinone formation).

  • Stoichiometric Drift due to "silent" oxidation.

Part 1: The Isoindolinone Trap (Reductive Amination Failures)

User Complaint: "I am trying to perform a reductive amination with a primary amine to get the secondary amine, but I am isolating a cyclic amide (lactam) instead."

The Mechanism of Failure

When you react a primary amine (


) with this molecule, the initial intention is to form an imine, which is then reduced.[1] However, the nitrogen lone pair on the intermediate imine (or the hemiaminal) is positioned perfectly to attack the ortho-ester. This intramolecular cyclization is kinetically favored over the intermolecular reduction, leading to the formation of 5-fluoro-2-substituted-isoindolin-1-one .
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reducing Agent Switch to NaBH(OAc)₃ Sodium triacetoxyborohydride is milder and works faster on the imine than the cyclization rate in many cases. Avoid NaBH₄ (too basic, promotes cyclization) or NaCNBH₃ (too slow).
Temperature Maintain < 0°C Cyclization is endothermic and entropy-driven. Keeping the reaction at -10°C to 0°C favors the kinetic reduction product over the thermodynamic lactam.
Solvent DCE (Dichloroethane) DCE promotes imine formation without stabilizing the zwitterionic intermediate required for cyclization as much as MeOH or DMF.
Acid Additive Acetic Acid (1-2 eq) Protonating the imine nitrogen makes it more electrophilic for the hydride reduction and less nucleophilic for the ester attack.
Diagnostic Workflow (DOT Visualization)

ReactionPathways Start Methyl 5-fluoro-2-formylbenzoate + Primary Amine Imine Imine Intermediate Start->Imine -H2O RedAgent Add Reducing Agent (NaBH(OAc)3) Imine->RedAgent Cyclic Isoindolinone (Unwanted Lactam) Imine->Cyclic Slow Leakage without Reductant Linear Secondary Amine (Linear Product) RedAgent->Linear Fast Reduction (Low Temp, Acidic pH) RedAgent->Cyclic Intramolecular Cyclization (Room Temp, Basic pH)

Caption: Kinetic competition between reduction (Green) and cyclization (Red). Control temperature to win the race.

Part 2: Phthalazinone Synthesis Issues

User Complaint: "My reaction with hydrazine is stalling or yielding a mixture of hydrazone and uncyclized ester."

Context: This reaction is the standard method for synthesizing the core scaffold of PARP inhibitors (related to Olaparib synthesis). The target is 7-fluoro-phthalazin-1(2H)-one .

Q&A Troubleshooting

Q: Why does the reaction stop at the hydrazone intermediate? A: The ring closure (attacking the methyl ester) requires higher energy than the initial hydrazone formation.

  • Fix: Ensure you are using a protic solvent (Ethanol or Methanol) and reflux is mandatory. Room temperature stirring will only yield the hydrazone.

  • Catalysis: If reflux fails, add catalytic Acetic Acid (AcOH) .[2] The acid activates the ester carbonyl, making it more susceptible to attack by the hydrazone nitrogen.

Q: I see a new spot on TLC, but the NMR shows a mix of products. A: You likely have the "open" hydrazide form. The reaction sequence is:

  • Aldehyde + Hydrazine

    
     Hydrazone.[3]
    
  • Hydrazone attacks Ester

    
     Cyclization.
    
  • Fix: Drive the reaction to completion by distilling off the methanol/ethanol byproduct (if using high-boiling solvents) or simply extending reflux time.

Q: Can I use Hydrazine Hydrochloride instead of Hydrazine Hydrate? A: No. The amine must be free to attack. If you use the HCl salt, you must add a base (Et3N or NaOAc) to liberate the free hydrazine. However, excess base can hydrolyze your ester to the acid, which is much less reactive towards cyclization. Stick to Hydrazine Hydrate (50-60% solution).

Part 3: Reagent Stability & Purity Checks

User Complaint: "My yields are inconsistent between batches of starting material."

Methyl 5-fluoro-2-formylbenzoate is prone to auto-oxidation . The aldehyde slowly oxidizes to the carboxylic acid (2-methoxycarbonyl-4-fluorobenzoic acid) upon exposure to air.

Impact on Stoichiometry

If 10% of your starting material has oxidized to the acid:

  • It will not form the imine/hydrazone under standard mild conditions.

  • It acts as an acid catalyst, potentially altering the pH of sensitive reactions.

  • You are effectively under-dosing your nucleophile (amine/hydrazine) relative to the active aldehyde.

Self-Validating Purity Protocol

Before running a critical reaction, perform this 10-minute NMR check:

Signal (1H NMR, CDCl₃)Chemical Shift (δ)Diagnostic
Aldehyde (-CHO) ~10.2 - 10.5 ppm Should be a sharp singlet. Integration = 1.0.
Methyl Ester (-OCH₃) ~3.9 ppm Singlet. Integration = 3.0.
Carboxylic Acid (-COOH) ~11.0 - 13.0 ppm Broad singlet. Presence indicates oxidation.

Recovery: If oxidation is >5%, purify via rapid silica filtration (DCM/Hexane). Do not recrystallize from hot solvents open to air.

Summary of Reaction Conditions

Intended ProductReagentSolventTempCritical Additive
Secondary Amine

+ NaBH(OAc)₃
DCE or DCM0°CAcetic Acid (1 eq)
Isoindolinone

MeOHRefluxNone (Base optional)
Phthalazinone Hydrazine HydrateEtOHRefluxAcetic Acid (Cat.)

References

  • BenchChem Application Notes. Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. (Accessed 2025).[2][3][4][5][6]

  • Menear, K. A., et al. (2008). "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A novel bioavailable inhibitor of Poly(ADP-ribose) polymerase-1."[7] Journal of Medicinal Chemistry, 51(20), 6581-6591.[7]

  • Luo, T., et al. (2014).[6] "Synthesis of isoindol-5(9bH)-ones via catalytic asymmetric intramolecular cascade imidization-nucleophilic addition-lactamization." Organic Letters, 16(24), 6366-6369.[6]

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving problems in drug discovery." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on reductive amination cyclization traps).

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-fluoro-2-formylbenzoate

Welcome to the technical support center for the synthesis of Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yields.

The primary route to Methyl 5-fluoro-2-formylbenzoate involves the selective oxidation of the corresponding benzylic methyl group of Methyl 5-fluoro-2-methylbenzoate. This transformation, while conceptually straightforward, is often plagued by issues of over-oxidation and incomplete conversion, leading to challenging purifications and reduced yields. This guide will provide the causal relationships behind these common pitfalls and offer field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Methyl 5-fluoro-2-formylbenzoate.

Issue 1: Low Conversion of Starting Material (Methyl 5-fluoro-2-methylbenzoate)

Question: I am observing a significant amount of unreacted Methyl 5-fluoro-2-methylbenzoate in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent challenge and can be attributed to several factors related to the activation of the benzylic C-H bond and the potency of the oxidizing agent. The methyl group on the benzene ring is activated for oxidation, but this reactivity can be influenced by various parameters.[1]

Causality and Solutions:

  • Insufficient Activation of the Oxidizing Agent: Many solid oxidizing agents, such as manganese dioxide (MnO₂), require activation to ensure high reactivity. Commercially available MnO₂ can have varying degrees of activity.

    • Solution: Activate the MnO₂ by heating it at 110-120 °C under vacuum for several hours before use. This removes adsorbed water and enhances its oxidative power.

  • Inadequate Reaction Temperature: The oxidation of the benzylic methyl group is a thermally dependent process.

    • Solution: Gradually increase the reaction temperature. For oxidations using MnO₂, a reflux in a solvent like dichloromethane (DCM) or chloroform is often effective.[2] Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that promotes conversion without significant byproduct formation.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in both the solubility of the reactants and the overall reaction kinetics.

    • Solution: While DCM is a common choice, consider exploring other non-polar aprotic solvents like 1,2-dichloroethane or toluene, which allow for higher reaction temperatures. Ensure the starting material is fully dissolved at the reaction temperature.

  • Insufficient Stoichiometry of the Oxidant: An inadequate amount of the oxidizing agent will naturally lead to incomplete conversion.

    • Solution: For MnO₂ oxidations, a significant excess (5-10 equivalents) is often required due to its heterogeneous nature and the deactivation of its surface during the reaction.[2] Perform small-scale experiments to determine the optimal stoichiometry for your specific batch of MnO₂.

Below is a decision-making workflow for troubleshooting low conversion:

low_conversion start Low Conversion of Starting Material check_oxidant Is the oxidizing agent (e.g., MnO₂) activated? start->check_oxidant activate_oxidant Activate MnO₂ by heating under vacuum. check_oxidant->activate_oxidant No check_temp Is the reaction temperature optimal? check_oxidant->check_temp Yes activate_oxidant->check_temp increase_temp Gradually increase temperature and monitor by TLC/GC-MS. check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Consider higher boiling point solvents like 1,2-dichloroethane. check_solvent->change_solvent No check_stoich Is the oxidant stoichiometry sufficient? check_solvent->check_stoich Yes change_solvent->check_stoich increase_stoich Increase the equivalents of the oxidizing agent. check_stoich->increase_stoich No success Improved Conversion check_stoich->success Yes increase_stoich->success

Caption: Troubleshooting workflow for low starting material conversion.

Issue 2: Over-oxidation to the Carboxylic Acid (5-Fluoro-2-carboxy-methylbenzoate)

Question: My main byproduct is the carboxylic acid from over-oxidation of the aldehyde. How can I minimize its formation and selectively obtain the desired aldehyde?

Answer:

Over-oxidation is the most common side reaction in this synthesis. The desired aldehyde is an intermediate in the oxidation of the methyl group to the carboxylic acid, and it can be challenging to stop the reaction at the aldehyde stage.

Causality and Solutions:

  • Harsh Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO₄) will typically oxidize the benzylic methyl group directly to the carboxylic acid.[1]

    • Solution: Employ milder and more selective oxidizing agents.

      • Manganese Dioxide (MnO₂): This is a classic reagent for the selective oxidation of benzylic alcohols to aldehydes and can also be used for the oxidation of activated methyl groups, though it often requires a large excess and longer reaction times.[2]

      • Cerium(IV) Ammonium Nitrate (CAN): CAN can be a good choice for the selective oxidation of electron-rich aromatic methyl groups to aldehydes.[3][4] The reaction conditions, particularly solvent and temperature, need to be carefully controlled.

  • Prolonged Reaction Times and High Temperatures: Even with milder oxidants, extended reaction times or excessive heat can promote over-oxidation.

    • Solution: Monitor the reaction closely using TLC or GC-MS. As soon as a significant amount of the desired aldehyde is formed and the rate of starting material consumption slows, quench the reaction. It is often better to accept a lower conversion than to deal with a difficult separation from the over-oxidized product.

  • Presence of Water: For some oxidation mechanisms, the presence of water can facilitate the hydration of the aldehyde to a gem-diol, which is more susceptible to further oxidation.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and activate solid reagents as described previously.

Comparative Table of Oxidizing Agents:

Oxidizing AgentSelectivity for AldehydeTypical ConditionsCommon Issues
Potassium Permanganate (KMnO₄) LowHot, acidic or basicHigh over-oxidation to carboxylic acid.[1]
Manganese Dioxide (MnO₂) HighReflux in DCM or CHCl₃Requires large excess, can have variable activity.[2]
Cerium(IV) Ammonium Nitrate (CAN) Moderate to HighAcetonitrile/water, room temp.Can lead to nitration byproducts in some cases.[5]
Issue 3: Difficult Purification of Methyl 5-fluoro-2-formylbenzoate

Question: I am struggling to separate the product aldehyde from the starting material and the carboxylic acid byproduct. What purification strategies do you recommend?

Answer:

The similar polarities of the starting material, product, and carboxylic acid byproduct can make purification by standard column chromatography challenging.

Causality and Solutions:

  • Similar Polarity: The ester and aldehyde functional groups in the starting material and product, respectively, result in close Rf values on silica gel. The carboxylic acid byproduct, while more polar, can sometimes streak on the column.

    • Solution 1: Acid-Base Extraction: This is a highly effective method to remove the carboxylic acid byproduct.

      • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

      • Separate the layers and wash the organic layer again with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain a mixture of the starting material and the desired aldehyde, now free of the acid byproduct.

    • Solution 2: Column Chromatography Optimization: After the acid-base extraction, you can separate the aldehyde from the starting material using column chromatography.

      • Use a long column with a shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate).

      • Monitor the fractions carefully by TLC.

    • Solution 3: Recrystallization: If the product is a solid and obtained in sufficient purity after chromatography, recrystallization can be an excellent final purification step.[6] A mixture of hexane and ethyl acetate is a good starting point for solvent screening.

Purification Workflow Diagram:

purification_workflow crude_mixture Crude Reaction Mixture (Starting Material, Aldehyde, Carboxylic Acid) extraction Acid-Base Extraction (wash with NaHCO₃(aq)) crude_mixture->extraction aqueous_layer Aqueous Layer (Carboxylate Salt) extraction->aqueous_layer Separate organic_layer Organic Layer (Starting Material, Aldehyde) extraction->organic_layer Separate column_chrom Column Chromatography organic_layer->column_chrom starting_material Starting Material column_chrom->starting_material Separate pure_aldehyde Pure Methyl 5-fluoro-2-formylbenzoate column_chrom->pure_aldehyde Separate recrystallization Recrystallization (Optional) pure_aldehyde->recrystallization final_product Highly Pure Product recrystallization->final_product

Caption: Recommended purification workflow for Methyl 5-fluoro-2-formylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H and ¹³C NMR data for Methyl 5-fluoro-2-formylbenzoate?

A1: While experimental spectra can vary slightly based on the solvent and instrument, the expected chemical shifts are as follows:

  • ¹H NMR (in CDCl₃):

    • Aldehyde proton (CHO): ~10.4 ppm (singlet)

    • Aromatic protons: ~7.8-8.2 ppm (multiplets)

    • Methyl ester protons (OCH₃): ~3.9 ppm (singlet)

  • ¹³C NMR (in CDCl₃):

    • Aldehyde carbon (CHO): ~188 ppm

    • Ester carbonyl carbon (C=O): ~164 ppm

    • Aromatic carbons: ~125-165 ppm (the carbon attached to fluorine will show a large C-F coupling constant)

    • Methyl ester carbon (OCH₃): ~53 ppm

It is crucial to compare your experimental data with reference spectra or predicted values to confirm the identity and purity of your product.

Q2: What is the molecular weight of Methyl 5-fluoro-2-formylbenzoate?

A2: The molecular formula is C₉H₇FO₃, and the molecular weight is 182.15 g/mol .[7][8] This information is essential for calculating yields and for mass spectrometry analysis.

Q3: Can I use other oxidizing agents like PCC or Swern oxidation?

A3: While Pyridinium Chlorochromate (PCC) is a classic reagent for oxidizing primary alcohols to aldehydes, its use for the direct oxidation of benzylic methyl groups is less common and may require harsh conditions. Swern oxidation is generally used for the oxidation of alcohols and is not suitable for the direct oxidation of a methyl group. For this specific transformation, MnO₂ or CAN are more conventional and often more successful choices.

Q4: My reaction with MnO₂ is very slow, taking several days. Is this normal?

A4: Yes, oxidations with manganese dioxide can be notoriously slow, especially for less activated substrates.[2] The reaction is heterogeneous, and its rate depends on the surface area and activity of the MnO₂. Ensure the MnO₂ is well-activated and that you are using a sufficient excess. Vigorous stirring is also essential to maximize the contact between the solid oxidant and the dissolved starting material.

Experimental Protocol: Selective Oxidation using Activated MnO₂

This protocol provides a starting point for the synthesis of Methyl 5-fluoro-2-formylbenzoate. Optimization may be necessary based on your specific laboratory conditions and reagent quality.

  • Activation of MnO₂: Place commercially available manganese dioxide in a round-bottom flask and heat at 120 °C under high vacuum for 4-6 hours. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-fluoro-2-methylbenzoate (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material. Then, add the activated MnO₂ (7-10 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) or GC-MS. The reaction may take 24-72 hours.

  • Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM.

  • Purification: Combine the filtrates and wash with a saturated NaHCO₃ solution to remove any carboxylic acid byproduct. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 5-fluoro-2-formylbenzoate.

References

  • ResearchGate. (n.d.). Aerobic Oxidation of 5-Hydroxymethylfurfural into 2,5-Diformylfuran using Manganese Dioxide with Different Crystal Structures: A Comparative Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective aerobic oxidation of aliphatic aldehydes: the critical role of percarboxylate anion on the selectivity. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 2-FLUORO-5-FORMYLBENZOATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic oxidation of toluene over MnO2 catalysts with different Mn (II) precursors and the study of reaction pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance of toluene oxidation on different morphologies of α-MnO2 prepared using manganese-based compound high-selectively recovered from spent lithium-ion batteries. Retrieved from [Link]

  • MDPI. (2022). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

  • PubMed. (2022). Ceric Ammonium Nitrate Oxidation of a MnII Complex Generates a Bis(μ-oxo)dimanganese(IV,IV) Product via a MnIV-Oxo Intermediate. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). The reactivity of manganese dioxide towards different substrates in organic solvents. New Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (1986). Oxidation of anthracene with cerium(IV) ammonium nitrate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • MDPI. (2022). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • PubMed. (2022). Performance of toluene oxidation on different morphologies of α-MnO2 prepared using manganese-based compound high-selectively recovered from spent lithium-ion batteries. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 22.2: Benzylic Oxidations and Reductions. Retrieved from [Link]

  • PubMed. (2019). Oxidation of methylparaben (MeP) and p‑hydroxybenzoic acid (p-HBA) by manganese dioxide (MnO2) and effects of iodide: Efficiency, products, and toxicity. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Oxidation of Alkyl benzenes. Retrieved from [Link]

  • MDPI. (2021). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • Supporting Information. (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfides. Retrieved from [Link]

  • Royal Society of Chemistry. (1980). Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reductive Amination of Methyl 5-fluoro-2-formylbenzoate

Welcome to the technical support guide for the reductive amination of Methyl 5-fluoro-2-formylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reductive amination of Methyl 5-fluoro-2-formylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. The following troubleshooting guides and FAQs are structured to address common experimental challenges, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Introduction to the Synthesis

The reductive amination of Methyl 5-fluoro-2-formylbenzoate is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting methyl 2-((alkylamino)methyl)-5-fluorobenzoate scaffold is a key building block in modern medicinal chemistry.[1][2] While reductive amination is a robust and widely used C-N bond-forming reaction, the specific functionalities of this substrate—an electron-deficient aromatic aldehyde and a hydrolyzable methyl ester—present unique challenges that can lead to significant byproduct formation if not properly controlled.[3][4]

This guide provides field-proven insights to help you optimize your reaction, minimize side products, and ensure a high yield of your desired product.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the reductive amination of Methyl 5-fluoro-2-formylbenzoate.

Question 1: My reaction is incomplete. I'm recovering significant amounts of the starting aldehyde. What is the likely cause and how can I fix it?

Answer:

Incomplete conversion is typically rooted in inefficient formation of the crucial imine or iminium ion intermediate. The overall reaction is an equilibrium-driven process, and if the imine formation is not favored, the reduction step cannot proceed efficiently.

Causality and Mechanism: The reaction proceeds in two main stages:

  • Imine/Iminium Formation: The amine nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form a C=N double bond (the imine). This step is reversible and often requires mildly acidic conditions to protonate the carbonyl oxygen, making it more electrophilic.[3]

  • Reduction: A hydride reagent selectively reduces the imine or its protonated form, the iminium ion.[5][6][7]

If the equilibrium of the first step favors the starting materials, the overall reaction will stall.

Troubleshooting Workflow:

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Incomplete Conversion (High Starting Aldehyde) cause1 Inefficient Imine Formation problem->cause1 Is equilibrium unfavorable? cause2 Incorrect pH problem->cause2 Is catalysis poor? cause3 Inactive Reducing Agent problem->cause3 Is hydride source viable? sol2 Use a dehydrating agent (e.g., anhydrous MgSO₄) or a solvent that allows azeotropic removal of water (e.g., Toluene). cause1->sol2 sol1 Add Acetic Acid (0.5-1.2 equiv.) as a catalyst. cause2->sol1 sol3 Check quality/age of reducing agent. Use fresh. cause3->sol3

Caption: Troubleshooting workflow for incomplete conversion.

Key Recommendations:

  • Catalytic Acid: The addition of a catalytic amount of acetic acid is often beneficial, especially with less basic amines.[8][9] It protonates the intermediate iminium ion, accelerating its reduction.

  • Water Removal: Since water is a byproduct of imine formation, its presence can push the equilibrium back to the starting materials. While not always necessary with efficient reagents like sodium triacetoxyborohydride, adding a dehydrating agent or using azeotropic distillation can significantly improve yields in stubborn cases.[10]

Question 2: My main byproduct is Methyl 5-fluoro-2-(hydroxymethyl)benzoate. How can I prevent the reduction of my starting aldehyde?

Answer:

The formation of the corresponding benzyl alcohol is a classic example of competitive reduction. It occurs when the hydride reagent reduces the starting aldehyde faster than it reduces the imine intermediate. This is highly dependent on the choice of reducing agent.

Causality and Mechanism: Hydride reagents vary in their reactivity and selectivity.

  • Sodium Borohydride (NaBH₄): A powerful reducing agent that can readily reduce both aldehydes and ketones.[11] Its use in one-pot reductive aminations often leads to significant alcohol byproduct formation because it may not wait for the imine to form.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is sterically bulkier and electronically attenuated by the three acetate groups. It is a much milder and more selective reducing agent for imines and iminium ions compared to aldehydes.[5][8][9] This selectivity is the cornerstone of its widespread use in modern reductive amination.

  • Sodium Cyanoborohydride (NaBH₃CN): Also selective for iminium ions at mildly acidic pH (6-7).[5] However, it is highly toxic, which makes NaBH(OAc)₃ a preferred reagent.[5]

Recommended Solutions:

ParameterIneffective Approach (High Alcohol Byproduct)Recommended Approach (High Selectivity) Rationale
Reducing Agent Sodium Borohydride (NaBH₄) in a one-pot reaction.Sodium Triacetoxyborohydride (NaBH(OAc)₃) NaBH(OAc)₃ is highly selective for the iminium ion over the aldehyde, drastically minimizing the alcohol byproduct.[8][9]
Solvent Protic solvents like Methanol (MeOH) with NaBH(OAc)₃.Aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). NaBH(OAc)₃ is sensitive to water and less compatible with methanol.[12] DCE is the preferred solvent for this reagent.[8][9]
Procedure Adding all reagents simultaneously.Allow amine and aldehyde to stir for 15-30 min to pre-form the imine before adding the reducing agent. This gives the imine equilibrium a chance to establish before introducing the hydride source.
Question 3: I'm using a primary amine (R-NH₂) and observing significant formation of the dialkylated tertiary amine byproduct. How can I achieve selective mono-alkylation?

Answer:

Over-alkylation is a common challenge when the desired product is a secondary amine.[3] The newly formed secondary amine product is often more nucleophilic than the starting primary amine and can compete for the remaining aldehyde, leading to the formation of an undesired tertiary amine.

Mechanism of Over-Alkylation:

Caption: Pathway for tertiary amine byproduct formation.

Strategies for Promoting Mono-alkylation:

  • Stoichiometry Control: Using a slight excess of the primary amine can sometimes help, but this is often insufficient on its own and complicates purification.

  • Stepwise, One-Pot Protocol: This is the most reliable method to prevent dialkylation.[8][13] It separates the imine formation from the reduction step, consuming the aldehyde before the secondary amine product is generated.

Experimental Protocol: Stepwise Reductive Amination

This protocol is specifically designed to minimize the formation of dialkylated byproducts when using primary amines.

Materials:

  • Methyl 5-fluoro-2-formylbenzoate (1.0 equiv)

  • Primary Amine (1.0-1.1 equiv)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • Imine Formation:

    • Dissolve Methyl 5-fluoro-2-formylbenzoate and the primary amine in methanol.

    • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde and the formation of the imine intermediate. The use of methanol as a solvent has been shown to allow for rapid and nearly quantitative imine formation without dehydrating agents.[5]

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 10 °C. Note: NaBH₄ can be used here because the aldehyde has already been consumed.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until completion.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

This stepwise approach, which involves forming the imine in methanol followed by reduction with NaBH₄, is a well-established method for avoiding dialkylation issues.[9][13]

References

  • Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • ResearchGate. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • National Institutes of Health (NIH). (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. [Link]

  • GSK. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Hampton Research. Reductive Alkylation Kit. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Google Patents. (2004). The preparation method of 2-amino-5-fluorobenzoic acid.
  • National Institutes of Health (NIH). Methyl 2-amino-5-fluorobenzoate. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Involving Methyl 5-fluoro-2-formylbenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-fluoro-2-formylbenzoate. This guide is designed to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-fluoro-2-formylbenzoate. This guide is designed to provide in-depth, field-proven insights into the work-up procedures for reactions involving this versatile reagent. Our goal is to equip you with the necessary knowledge to troubleshoot common issues and ensure the integrity of your experimental outcomes.

Introduction to Methyl 5-fluoro-2-formylbenzoate

Methyl 5-fluoro-2-formylbenzoate is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structure contains three key features: a methyl ester, a reactive aldehyde, and a fluorine-substituted aromatic ring. The electron-withdrawing nature of the fluorine atom and the formyl group can influence the reactivity of the ester and the aromatic ring, while the aldehyde is a prime site for a variety of chemical transformations, most notably condensation reactions.[1]

This trifunctional nature, while offering great synthetic utility, can also present unique challenges during the reaction work-up and purification stages. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the work-up of reactions involving Methyl 5-fluoro-2-formylbenzoate?

A1: The primary challenges stem from the compound's trifunctional nature:

  • Aldehyde Reactivity: The aldehyde group is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, or participation in unwanted side reactions (e.g., Cannizzaro reaction under strong basic conditions).

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic aqueous work-up conditions.

  • Fluorine Substitution: While generally stable, the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution under certain conditions, although this is less common.

  • Solubility Profile: The polarity of your product will be significantly different from the starting material, which needs to be considered for extraction solvent selection.

Q2: I've performed a reductive amination with Methyl 5-fluoro-2-formylbenzoate. What is a general work-up procedure?

A2: A typical reductive amination work-up aims to remove the reducing agent byproducts and unreacted starting materials. Here is a general protocol, assuming the use of a borohydride-based reducing agent (e.g., sodium triacetoxyborohydride):

Step-by-Step Protocol: Work-up for Reductive Amination

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and acid catalyst. Be cautious as gas evolution (H₂) may occur. Continue addition until the pH of the aqueous layer is between 7 and 8.

  • Solvent Removal (if applicable):

    • If the reaction was performed in a water-miscible solvent like THF or acetonitrile, remove the bulk of the solvent under reduced pressure.

  • Aqueous Extraction:

    • Add deionized water and a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers.

  • Washing the Organic Layer:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, or by recrystallization.[2]

Q3: My product, derived from a reaction with Methyl 5-fluoro-2-formylbenzoate, seems to be water-soluble. How should I modify my extraction procedure?

A3: If your product exhibits significant water solubility, a standard extraction may be inefficient. Consider the following modifications:

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the polarity of the aqueous phase and drive your polar product into the organic layer.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extractor can be highly effective.

  • Alternative Solvents: Use more polar extraction solvents like n-butanol, or a mixture of dichloromethane and isopropanol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product after work-up 1. Incomplete reaction. 2. Product loss during aqueous extraction due to unexpected polarity. 3. Hydrolysis of the methyl ester during acidic or basic work-up.1. Monitor the reaction by TLC or LC-MS to ensure completion before work-up. 2. Test the solubility of a small sample of the crude product. If it is water-soluble, use the "salting out" method or a more polar extraction solvent. 3. Use a neutral or mildly basic (e.g., NaHCO₃) aqueous wash instead of strong acids or bases.
Presence of a carboxylic acid impurity in the final product Hydrolysis of the methyl ester during the reaction or work-up.If the desired product is neutral or basic, you can wash the organic layer with a mild base like saturated NaHCO₃ solution to remove the acidic impurity. Alternatively, the acidic impurity can often be removed via silica gel chromatography.
Formation of an unexpected byproduct The aldehyde may have undergone a side reaction (e.g., oxidation, disproportionation).Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. Avoid extreme pH conditions during work-up.
Difficulty in removing the solvent by rotary evaporation The product may be volatile, or a high-boiling point solvent was used.Use a lower bath temperature during rotary evaporation. If a high-boiling point solvent like DMSO or DMF was used, consider an alternative work-up such as precipitation by adding an anti-solvent (e.g., water) followed by filtration.
Oily product that is difficult to purify The product may not be crystalline, or it may contain impurities that are preventing crystallization.Attempt to purify by column chromatography. If the product is still an oil, consider converting it to a crystalline salt if it has a basic or acidic handle.

Visualizing the Work-up Workflow

A generalized workflow for the work-up of a reaction involving Methyl 5-fluoro-2-formylbenzoate can be visualized as follows:

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction Reaction of Methyl 5-fluoro-2-formylbenzoate Quench Quench Reaction Reaction->Quench 1. Stop Reaction Solvent_Removal Solvent Removal (if applicable) Quench->Solvent_Removal 2. Concentrate Extraction Aqueous Extraction Solvent_Removal->Extraction 3. Partition Wash Wash Organic Layer Extraction->Wash 4. Remove Water Dry Dry & Concentrate Wash->Dry 5. Isolate Crude Purification Purification (Chromatography/Recrystallization) Dry->Purification 6. Purify Final_Product Pure Product Purification->Final_Product 7. Final Product

Caption: Generalized Work-up and Purification Workflow.

Key Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
Methyl 5-fluoro-2-formylbenzoate Methyl 5-fluoro-2-formylbenzoate structureC₉H₇FO₃182.15Reactive aldehyde, ester functionality, fluorinated aromatic ring.[3]
5-Fluoro-2-formylbenzoic acid 5-Fluoro-2-formylbenzoic acid structureC₈H₅FO₃168.12Potential byproduct from ester hydrolysis.

Concluding Remarks

The successful work-up of reactions involving Methyl 5-fluoro-2-formylbenzoate hinges on a clear understanding of its chemical properties and potential side reactions. By carefully selecting your work-up conditions, particularly the pH of aqueous washes and the choice of extraction solvents, you can minimize byproduct formation and maximize the yield of your desired product. Always monitor your reaction progress and consider the stability of your product under the chosen work-up conditions.

References

  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Accessed January 30, 2026.
  • Google Patents.
  • ChemSynthesis. methyl 2-fluoro-5-formylbenzoate. Accessed January 30, 2026. [Link]

Sources

Optimization

Stability and degradation of Methyl 5-fluoro-2-formylbenzoate

Welcome to the technical support center for Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this versatile reagent.

Introduction

Methyl 5-fluoro-2-formylbenzoate is a key building block in organic synthesis, valued for its bifunctional nature, containing both a reactive aldehyde and a methyl ester. This structure allows for a wide range of chemical transformations. However, these same functional groups are susceptible to various degradation pathways, which can impact experimental outcomes, leading to reduced yields, impure products, and inconsistent results. Understanding the stability of this compound and its potential degradation pathways is crucial for its effective use.

This guide provides practical advice based on established principles of organic chemistry and field-proven insights to help you navigate the challenges you might encounter during your experiments.

Troubleshooting Common Issues

This section addresses specific problems that users may encounter when working with Methyl 5-fluoro-2-formylbenzoate, providing step-by-step diagnostic and corrective procedures.

Question 1: I am seeing a new, unidentified peak in my reaction mixture by LC-MS, and my yield of the desired product is lower than expected. What could be the cause?

Answer:

The appearance of an unexpected peak alongside a reduced yield of your target molecule often points to the degradation of your starting material, Methyl 5-fluoro-2-formylbenzoate. The most probable cause is the oxidation of the aldehyde group to a carboxylic acid.

Causality: Aromatic aldehydes are susceptible to oxidation, especially in the presence of air (oxygen)[1][2]. This process can be accelerated by light, heat, or the presence of metal catalysts. The aldehyde group in Methyl 5-fluoro-2-formylbenzoate can be oxidized to a carboxylic acid, forming 5-fluoro-2-(methoxycarbonyl)benzoic acid.

Troubleshooting Steps:

  • Characterize the Impurity:

    • Check the mass of the unexpected peak in your LC-MS data. The molecular weight of 5-fluoro-2-(methoxycarbonyl)benzoic acid is 198.13 g/mol , which is 16 mass units higher than the starting material (182.15 g/mol ) due to the addition of an oxygen atom.

    • If possible, acquire an NMR spectrum of the crude reaction mixture. The aldehydic proton signal (around 10 ppm) of the starting material will be diminished, and a new, broader peak characteristic of a carboxylic acid proton (typically >10 ppm) may appear.

  • Verify the Quality of Your Starting Material:

    • Run a purity check (e.g., by NMR or HPLC) on your stock of Methyl 5-fluoro-2-formylbenzoate, even if it is newly purchased. Improper storage or handling can lead to gradual oxidation.

  • Implement Preventative Measures in Your Experiment:

    • Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Solvent Purity: Use freshly distilled or high-purity, degassed solvents to remove dissolved oxygen and potential metal impurities.

    • Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil, as photochemical oxidation can occur[3].

    • Temperature Control: Avoid excessive heating unless required by the reaction protocol.

Experimental Protocol: Degassing a Solvent

A simple and effective method to remove dissolved oxygen from a solvent is the "freeze-pump-thaw" technique.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Vacuum pump

  • Liquid nitrogen

Procedure:

  • Place the solvent in a Schlenk flask.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for several minutes.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.

  • Backfill the flask with an inert gas like nitrogen or argon before use.

Workflow for Diagnosing Aldehyde Oxidation

G start Unexpected Peak & Low Yield check_mass Analyze LC-MS Data (Mass of impurity = M+16?) start->check_mass check_nmr Analyze NMR Data (Disappearance of aldehyde proton?) check_mass->check_nmr Yes confirm_oxidation Oxidation Confirmed: 5-fluoro-2-(methoxycarbonyl)benzoic acid check_nmr->confirm_oxidation Yes check_sm Check Purity of Starting Material confirm_oxidation->check_sm implement_prevention Implement Preventative Measures: - Inert Atmosphere - Degassed Solvents - Light Protection check_sm->implement_prevention

Caption: Diagnostic workflow for suspected aldehyde oxidation.

Question 2: My reaction is sensitive to water, and I suspect hydrolysis of the methyl ester. How can I confirm this and prevent it?

Answer:

Hydrolysis of the methyl ester group in Methyl 5-fluoro-2-formylbenzoate is a common degradation pathway, especially in the presence of acidic or basic conditions and water[4][5]. This will result in the formation of 5-fluoro-2-formylbenzoic acid.

Causality: The ester functional group is susceptible to nucleophilic attack by water, a reaction that is catalyzed by both acid and base. The product, a carboxylic acid, can potentially interfere with your desired reaction or complicate purification.

Troubleshooting Steps:

  • Confirm Hydrolysis:

    • Use LC-MS to check for a peak corresponding to the molecular weight of 5-fluoro-2-formylbenzoic acid (168.12 g/mol ).

    • In the ¹H NMR spectrum, the singlet corresponding to the methyl ester protons (around 3.9 ppm) will decrease or disappear, while a broad carboxylic acid proton signal may appear.

  • Control Water Content:

    • Dry Solvents: Use anhydrous solvents for your reaction. Commercially available dry solvents are often sufficient, but for highly sensitive reactions, you may need to dry them further using appropriate drying agents.

    • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

    • Inert Atmosphere: Running the reaction under a dry inert atmosphere will prevent the introduction of atmospheric moisture.

  • pH Control:

    • Avoid Strong Acids and Bases: If your reaction conditions are flexible, avoid strongly acidic or basic conditions which catalyze hydrolysis[4][5].

    • Buffering: If pH control is critical, consider using a non-nucleophilic buffer to maintain a neutral pH.

Experimental Protocol: Drying Solvents

Materials:

  • Solvent to be dried

  • Appropriate drying agent (e.g., molecular sieves for aprotic solvents, sodium sulfate for ethers)

  • Dry, inert-atmosphere-flushed flask

Procedure:

  • Choose a drying agent that is compatible with your solvent and reaction.

  • Activate the drying agent if necessary (e.g., by heating molecular sieves under vacuum).

  • Add the drying agent to the solvent in a dry flask.

  • Allow the solvent to stand over the drying agent for a sufficient period (often overnight).

  • For highly sensitive reactions, the solvent can be distilled from the drying agent under an inert atmosphere.

Table 1: Common Solvents and Recommended Drying Agents

SolventRecommended Drying Agent
Tetrahydrofuran (THF)Sodium/benzophenone, Molecular sieves (3Å or 4Å)
Dichloromethane (DCM)Calcium hydride (CaH₂), Molecular sieves (4Å)
Acetonitrile (MeCN)Calcium hydride (CaH₂), Molecular sieves (4Å)
TolueneSodium/benzophenone, Calcium hydride (CaH₂)

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the stability, storage, and handling of Methyl 5-fluoro-2-formylbenzoate.

Question 3: What are the recommended storage conditions for Methyl 5-fluoro-2-formylbenzoate to ensure its long-term stability?

Answer:

To ensure the long-term stability of Methyl 5-fluoro-2-formylbenzoate, it is crucial to protect it from conditions that promote its degradation.

  • Temperature: Store the compound at 4-8°C[6]. Refrigeration slows down the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation of the aldehyde group.

  • Light: Keep the container in a dark place or use an amber-colored vial to prevent photodegradation[3].

  • Moisture: The container should be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis of the methyl ester.

Question 4: Can Methyl 5-fluoro-2-formylbenzoate undergo a Cannizzaro reaction?

Answer:

Yes, under strongly basic conditions, Methyl 5-fluoro-2-formylbenzoate can potentially undergo a Cannizzaro reaction.

Causality: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) in the presence of a strong base to yield a primary alcohol and a carboxylic acid[7][8][9]. Since Methyl 5-fluoro-2-formylbenzoate has no α-hydrogens, it is a candidate for this reaction.

In this case, one molecule would be reduced to the corresponding alcohol (methyl 5-fluoro-2-(hydroxymethyl)benzoate), and another would be oxidized to the carboxylic acid (5-fluoro-2-formylbenzoic acid, which would be deprotonated to the carboxylate under the basic conditions).

Prevention: To avoid the Cannizzaro reaction, do not expose Methyl 5-fluoro-2-formylbenzoate to strong bases (e.g., concentrated NaOH or KOH) unless it is a desired transformation. If a base is required for your reaction, consider using a weaker, non-nucleophilic base and carefully control the reaction temperature.

Potential Degradation Pathways of Methyl 5-fluoro-2-formylbenzoate

G start Methyl 5-fluoro-2-formylbenzoate oxidation Oxidation (5-fluoro-2-(methoxycarbonyl)benzoic acid) start->oxidation [O₂], light, heat hydrolysis Hydrolysis (5-fluoro-2-formylbenzoic acid) start->hydrolysis H₂O, H⁺ or OH⁻ cannizzaro_ox Cannizzaro (Oxidation) (5-fluoro-2-formylbenzoic acid salt) start->cannizzaro_ox Strong Base cannizzaro_red Cannizzaro (Reduction) (Methyl 5-fluoro-2-(hydroxymethyl)benzoate) start->cannizzaro_red Strong Base

Caption: Major potential degradation pathways for Methyl 5-fluoro-2-formylbenzoate.

Question 5: How does the fluorine substituent affect the stability and reactivity of the molecule?

Answer:

The fluorine atom at the 5-position has a significant electronic effect on the aromatic ring, which in turn influences the reactivity of both the aldehyde and the ester functional groups.

  • Inductive Effect: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the functional groups.

  • Resonance Effect: Fluorine also has a weak electron-donating resonance effect (+R) due to its lone pairs of electrons. However, for halogens, the inductive effect generally dominates.

  • Impact on Aldehyde Reactivity: The electron-withdrawing nature of the fluorine atom can make the carbonyl carbon of the aldehyde slightly more electrophilic, potentially increasing its reactivity towards nucleophiles.

  • Impact on Ester Hydrolysis: The electron-withdrawing fluorine can also make the carbonyl carbon of the ester more electrophilic, which may increase the rate of hydrolysis compared to an unsubstituted methyl benzoate[6][10].

  • Stability of Potential Intermediates: The presence of fluorine can also affect the stability of reaction intermediates, which can alter reaction pathways and rates[11][12].

References

  • AOBChem. Methyl 2-fluoro-5-formylbenzoate. [Link]

  • CORE. Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

  • Chemistry Steps. Cannizzaro Reaction. [Link]

  • Chemical Society Reviews. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

  • Misericordia Digital Commons. Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. [Link]

  • ACS Publications. Oscillations and complex mechanisms: O2 oxidation of benzaldehyde. [Link]

  • Reddit. Why are aldehydes more reactive than carboxylic acids?. [Link]

  • ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • Chemguide. hydrolysing esters. [Link]

  • NIH. Methyl Red degradation by a subseafloor fungus Schizophyllum commune 15R-5-F01: efficiency, pathway, and product toxicity. [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • NIH. Ester dance reaction on the aromatic ring. [Link]

  • ACS Publications. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. [Link]

  • ACS Publications. The Dark Side of Fluorine. [Link]

  • Sciencemadness.org. Oxidation of Benzaldehyde, Prevention Of. [Link]

  • YouTube. mechanism of ester hydrolysis. [Link]

  • NIH. Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • Quora. Why are aldehydes very reactive than ketones, esters, amides, carboxylic acids, and other carbonyl derivatives?. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by benzylic oxidation. [Link]

  • YouTube. Cannizzaro Reaction Mechanism. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Lakeland University. Oxidation of benzyl alcohol to benzaldehyde. [Link]

  • ResearchGate. Methyl ester hydrolysis. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

Sources

Troubleshooting

Challenges in the formylation of fluorinated benzoic acids

Welcome to the Fluorine Chemistry Application Support Center. Ticket ID: FBA-FORM-001 Subject: Troubleshooting Formylation of Fluorinated Benzoic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Chemistry Application Support Center.

Ticket ID: FBA-FORM-001 Subject: Troubleshooting Formylation of Fluorinated Benzoic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

You are encountering difficulties introducing an aldehyde group (-CHO) onto a fluorinated benzoic acid scaffold. This is a non-trivial transformation due to the unique electronic "tug-of-war" between the fluorine atom and the carboxylate group, as well as the high risk of defluorination via benzyne intermediates.

This guide moves beyond generic textbook advice. We treat your reaction flask as a competitive system where kinetic control is paramount. Below are the three specific modules designed to troubleshoot your failed runs and optimize your future attempts.

Module 1: The "Dianion" Strategy (Direct Lithiation)

The Scenario: You are trying to formylate unprotected fluorobenzoic acid directly using n-BuLi and DMF, but yields are low or the starting material is recovered.

Technical Insight: Unprotected benzoic acids possess an acidic proton (


). To functionalize the ring, you must generate a dianion . The first equivalent of base simply forms the lithium carboxylate (inert). The second equivalent performs the Directed Ortho Metalation (DoM).

Troubleshooting Q&A:

Q: Why am I recovering starting material despite using 1.1 eq of n-BuLi? A: You are only forming the salt. You need at least 2.2 equivalents of base.

  • Eq 1: Deprotonates -COOH

    
     -COOLi (Lithium carboxylate).
    
  • Eq 2: Deprotonates the ring ortho to the Directing Group (DoM).[1]

  • Eq 0.2: Excess to ensure complete lithiation.

Q: I used 2.2 eq of n-BuLi, but the reaction turned black/tarry. A: You likely triggered Benzyne Formation .

  • Mechanism:[2][3][4][5][6][7] If you have a proton ortho to the Fluorine atom, n-BuLi (a strong nucleophile and base) can cause E2 elimination of LiF, generating a highly reactive benzyne intermediate that polymerizes into "tar."

  • Solution: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA . These are bulky, non-nucleophilic bases that favor deprotonation over nucleophilic attack/elimination. Maintain temperature strictly at -78°C .

Standard Operating Procedure (SOP): Dianion Formylation

  • Dissolution: Dissolve Fluorobenzoic acid (1.0 eq) in anhydrous THF (0.5 M) under Argon.

  • Salt Formation: Cool to -78°C. Add n-BuLi (1.0 eq) dropwise. Stir 15 min. (Solution becomes the Li-carboxylate).

  • DoM Step: Add s-BuLi or LiTMP (1.2 eq) dropwise at -78°C.

    • Critical: Maintain < -70°C to prevent benzyne formation.

    • Time: Stir 1-2 hours. The solution often turns bright yellow/orange (the dianion).

  • Formylation: Rapidly inject dry DMF (3.0 eq) or N-Formylpiperidine (NFP).

  • Quench: Pour into acidic water (HCl/Ice) to hydrolyze the hemiaminal intermediate.

Module 2: Regioselectivity (The "Tug-of-War")

The Scenario: You successfully added the aldehyde, but it’s in the wrong position.

Technical Insight: In fluorobenzoic acids, you have two Directing Groups (DGs):

  • Fluorine: Strong inductive effect (-I), directs ortho to itself.

  • Carboxylate (COO-): Chelating effect, directs ortho to itself.

The Hierarchy: Generally, the acidity of the proton between two groups (the "sandwiched" position) is highest.

  • Example: 3-Fluorobenzoic acid.[8][9]

    • Position 2 (between F and COOH): Most acidic (Cooperative directing).

    • Position 4 (ortho to F, para to COOH): Second most acidic.

    • Position 6 (ortho to COOH, para to F): Least favored.

Visualizing the Competition:

Regioselectivity Substrate 3-Fluorobenzoic Acid (Dianion Precursor) Pos2 Position 2 (Sandwiched) Kinetic Acidity: HIGH Product: 2-Fluoro-6-formylbenzoic acid* Substrate->Pos2  Lithiates First (Kinetic) Pos4 Position 4 (Ortho to F) Kinetic Acidity: MEDIUM Product: 4-Formyl-3-fluorobenzoic acid Substrate->Pos4  Competes if Pos 2 blocked Pos6 Position 6 (Ortho to COOH) Kinetic Acidity: LOW Product: 2-Formyl-5-fluorobenzoic acid Substrate->Pos6  Rare Constraint *Note: Post-lithiation, steric bulk of base (LiTMP vs BuLi) affects ratio. Pos2->Constraint

Caption: Regiochemical outcomes are dictated by the cooperative acidity of the Fluorine and Carboxylate groups. Position 2 is kinetically favored.

Corrective Action:

  • To hit Position 2: Use s-BuLi/TMEDA at -90°C (Kinetic control).

  • To hit Position 4: You may need to block Position 2 (e.g., using a silyl group) or rely on thermodynamic equilibration (warming slightly to -50°C, though this risks benzyne).

Module 3: Alternative Workflows (When DoM Fails)

The Scenario: Direct lithiation is impossible due to substrate instability or lack of regiocontrol.

Troubleshooting Q&A:

Q: The reaction is too messy. Is there a catalytic alternative? A: Yes. If you can source the corresponding Bromo-fluorobenzoic acid , use Palladium-Catalyzed Carbonylation . This avoids strong bases entirely.

  • Reagents: Pd(OAc)₂, Phosphine Ligand (e.g., Xantphos), CO (balloon), Silane (Et₃SiH) or H₂.

  • Mechanism:[2][3][4][5][6][7] Oxidative addition into C-Br

    
     CO insertion 
    
    
    
    Reductive elimination.

Q: Can I just reduce the acid? A: Direct reduction of Fluorobenzoic acid to Fluorobenzaldehyde is difficult to stop; it usually over-reduces to the alcohol.

  • Better Route: Reduce fully to Benzyl Alcohol (using Borane-THF, which tolerates F), then oxidize back to the aldehyde using Swern Oxidation or Dess-Martin Periodinane .

Decision Tree for Method Selection:

Workflow Start Target: Formyl-Fluorobenzoic Acid Q1 Is the substrate sensitive to Strong Base (n-BuLi)? Start->Q1 DoM Method A: Direct Lithiation (Dianion Strategy) Q1->DoM No Q2 Is a Bromide/Iodide precursor available? Q1->Q2 Yes PdCat Method B: Pd-Carbonylation (CO + Pd + Et3SiH) Q2->PdCat Yes RedOx Method C: Reduction-Oxidation (COOH -> CH2OH -> CHO) Q2->RedOx No

Caption: Select the synthetic route based on substrate stability and precursor availability.

Summary of Critical Parameters

ParameterDirect Lithiation (DoM)Pd-CarbonylationRed-Ox Sequence
Key Reagent s-BuLi or LiTMP (2.2 eq)Pd(OAc)₂ / CO gasBH₃·THF / Swern
Temperature -78°C to -90°C (Strict)80°C (Heat required)0°C to RT
Major Risk Benzyne formation (Tars)Catalyst poisoningOver-reduction
Selectivity Directed by F/COO-Dictated by C-Br bondN/A (Functional Group interconversion)

References

  • Mortier, J., et al. (1993). "Directed ortho-metalation of unprotected benzoic acids." Journal of Organic Chemistry.

    • Establishes the dianion mechanism and competition between directing groups.
  • Schlosser, M. (2005). "The 2-Substituted Fluorobenzene: A Privileged Architecture." European Journal of Organic Chemistry.

    • Authoritative review on the "Optional Site Selectivity" and acidity of fluorinated arom
  • Gribble, G. W. (2004). "Lithiation of fluoroarenes." Tetrahedron.

    • Detailed discussion on benzyne formation and how to avoid it using bulky bases.
  • Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides." Angewandte Chemie International Edition.

    • Source for the alternative carbonyl

Sources

Optimization

Technical Support Center: A Guide to Preventing Self-Condensation of Methyl 5-fluoro-2-formylbenzoate

Welcome to the technical support center for Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Here, we address a critical challenge often encountered during its use: unwanted self-condensation. This document provides in-depth troubleshooting advice, preventative strategies, and detailed experimental protocols to ensure the successful application of Methyl 5-fluoro-2-formylbenzoate in your research.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 5-fluoro-2-formylbenzoate and what are its primary applications?

Methyl 5-fluoro-2-formylbenzoate is a trifunctional aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and a fluorine atom.[1][2] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The aldehyde group is a key site for condensation reactions, enabling the creation of diverse heterocyclic scaffolds.[1] For instance, it is a crucial intermediate in the synthesis of PARP inhibitors like Olaparib.[1] The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecules.[1][3]

Q2: What is self-condensation and why is it a problem with Methyl 5-fluoro-2-formylbenzoate?

Self-condensation is an undesirable side reaction where two molecules of an aldehyde react with each other.[4] In the case of Methyl 5-fluoro-2-formylbenzoate, this can occur under certain conditions, leading to the formation of dimers or other side products. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. While aromatic aldehydes without α-hydrogens, like Methyl 5-fluoro-2-formylbenzoate, cannot undergo a typical aldol condensation, they can participate in other self-condensation pathways like the benzoin condensation, especially under basic or nucleophilic conditions.[5][6][7]

Q3: Under what conditions is self-condensation of Methyl 5-fluoro-2-formylbenzoate most likely to occur?

Self-condensation of aromatic aldehydes is often promoted by:

  • Basic Conditions: Strong bases can deprotonate any potential acidic protons or catalyze nucleophilic attack.

  • Nucleophilic Catalysts: Nucleophiles like cyanide or N-heterocyclic carbenes can initiate benzoin-type condensation reactions.[5][6][7][8]

  • High Temperatures: Increased temperatures can provide the activation energy for the self-condensation reaction to occur.

  • High Concentrations: A higher concentration of the aldehyde increases the probability of two molecules reacting with each other.[9]

Troubleshooting Guide: Identifying and Resolving Self-Condensation

This section provides a structured approach to troubleshooting when you suspect self-condensation is occurring in your reaction.

Symptom: Low yield of the desired product and observation of unexpected, higher molecular weight byproducts.

If you are observing a lower than expected yield of your target molecule and see evidence of larger molecules in your reaction mixture (e.g., via TLC, LC-MS, or NMR), self-condensation is a likely culprit.

Diagnostic Workflow

A Low Yield & Unexpected Byproducts Observed B Analyze Reaction Conditions: - Base/Nucleophile Present? - High Temperature? - High Concentration? A->B Step 1: Analyze C Hypothesis: Self-Condensation Occurring B->C Step 2: Hypothesize D Implement Preventative Measures: - Modify Reaction Conditions - Use a Protecting Group C->D Step 3: Act E Monitor Reaction Progress (TLC, LC-MS) D->E Step 4: Monitor F Problem Resolved? Yield Improved, Byproducts Minimized E->F G Further Optimization or Consult Technical Support F->G No H Successful Synthesis F->H Yes

Caption: Troubleshooting workflow for self-condensation.

Preventative Strategy 1: Optimization of Reaction Conditions

Careful control of reaction parameters is the first line of defense against self-condensation.

ParameterRecommended ActionRationale
Temperature Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Lowering the temperature reduces the kinetic energy of the molecules, decreasing the frequency of collisions that can lead to self-condensation.[9]
Concentration Use a more dilute solution of Methyl 5-fluoro-2-formylbenzoate.Lowering the concentration reduces the probability of two aldehyde molecules encountering each other.[9]
Rate of Addition If reacting with another nucleophile, add the Methyl 5-fluoro-2-formylbenzoate solution slowly to the reaction mixture containing the other reactant.This strategy keeps the instantaneous concentration of the aldehyde low, favoring the desired intermolecular reaction over self-condensation.[10]
Choice of Base/Catalyst If a base is required, use the mildest base necessary to achieve the desired transformation. Avoid strong nucleophilic catalysts if possible.Stronger bases and nucleophilic catalysts are more likely to promote self-condensation pathways.
Preventative Strategy 2: Employing a Protecting Group

In cases where optimizing reaction conditions is insufficient, protecting the aldehyde functionality is a robust strategy.[11][12] Acetals are excellent protecting groups for aldehydes as they are stable in neutral to strongly basic conditions.[11]

Experimental Protocol: Acetal Protection of Methyl 5-fluoro-2-formylbenzoate

This protocol describes the formation of a cyclic acetal using ethylene glycol.

Materials:

  • Methyl 5-fluoro-2-formylbenzoate

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Methyl 5-fluoro-2-formylbenzoate, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the protected product, Methyl 5-fluoro-2-(1,3-dioxolan-2-yl)benzoate.

Deprotection of the Acetal

The acetal protecting group can be easily removed under acidic conditions to regenerate the aldehyde.

Procedure:

  • Dissolve the protected compound in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to yield the deprotected Methyl 5-fluoro-2-formylbenzoate.

Logical Workflow for Using a Protecting Group

Start Methyl 5-fluoro-2-formylbenzoate Protect Protect Aldehyde (e.g., Acetal Formation) Start->Protect React Perform Desired Reaction on other functional groups Protect->React Deprotect Deprotect Aldehyde (Acidic Hydrolysis) React->Deprotect End Final Product with Free Aldehyde Deprotect->End

Sources

Troubleshooting

Technical Guide: Catalyst &amp; Reagent Selection for Methyl 5-fluoro-2-formylbenzoate Workflows

Strategic Overview Methyl 5-fluoro-2-formylbenzoate (CAS: 165803-94-1) is a high-value bifunctional scaffold predominantly used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Tal...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Methyl 5-fluoro-2-formylbenzoate (CAS: 165803-94-1) is a high-value bifunctional scaffold predominantly used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Talazoparib. Its chemical utility stems from the ortho-disposition of an electrophilic aldehyde and a methyl ester, enabling rapid heterocycle formation (specifically phthalazinones) or sequential functionalization.

However, this duality presents a chemoselectivity challenge. The aldehyde is highly reactive toward nucleophiles and oxidation, while the ester is prone to competitive hydrolysis or unwanted transesterification. This guide details the precise catalyst and reagent selection to navigate these competing pathways.

Critical Reaction Pathways & Catalyst Selection

Scenario A: Phthalazinone Core Synthesis (Cyclization)

Target: Formation of the 4-(5-fluoro-2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl) core.

The Challenge: Achieving complete cyclization without hydrolyzing the ester to the free acid (which is unreactive toward hydrazine cyclization under mild conditions) or forming the open-chain hydrazone intermediate without ring closure.

Catalyst/ReagentRole & MechanismRecommendation
Hydrazine Hydrate (Reagent) Nucleophile. Attacks aldehyde (fast) then ester (slow).Primary Choice. Use slight excess (1.1–1.2 eq).
Acetic Acid (AcOH) Brønsted Acid Catalyst. Protonates the ester carbonyl, lowering the activation energy for the intramolecular ring closure.Highly Recommended. Use as a co-solvent (10-20% v/v in EtOH) or additive (0.5 eq) to drive full cyclization.
p-Toluenesulfonic Acid (pTsOH) Strong Acid Catalyst. Forces cyclization in stubborn substrates.Secondary Choice. Use only if AcOH fails; risk of defluorination or ester hydrolysis if water is present.
Ethanol (Solvent) Solvent.[1] Protic nature stabilizes intermediates.Preferred. Refluxing EtOH provides the necessary thermal energy (

) for the second step (ester attack).

Technical Insight: The reaction proceeds via a rapid formation of the hydrazone (kinetic product). The thermodynamic driving force (formation of the aromatic pyridazinone ring) requires heat and acid catalysis to activate the ester carbon for the intramolecular nucleophilic attack.

Scenario B: Reductive Amination (Side Chain Installation)

Target: Installation of amine tails (e.g., piperazines) at the benzylic position.

The Challenge: Preventing the reduction of the methyl ester (to an alcohol) and avoiding the formation of lactams if the amine side chain contains nucleophiles.

Catalyst/AdditiveRole & MechanismRecommendation
Sodium Triacetoxyborohydride (STAB) Mild Reducing Agent. Reduces iminium ions selectively over aldehydes/ketones and esters.Gold Standard. Operates at pH ~6. Does not reduce the methyl ester.
Titanium(IV) Isopropoxide (Ti(OiPr)

)
Lewis Acid / Water Scavenger. Activates the aldehyde and shifts equilibrium toward the imine by sequestering water.Critical for Hindered Amines. Use 1.0–1.5 eq. Pre-stir with amine + aldehyde before adding reducing agent.
Acetic Acid (AcOH) Proton Source. Activates the imine for reduction.Standard Additive. Use 1.0 eq when using STAB to ensure iminium formation.
NaBH

Strong Reducing Agent.AVOID. Will reduce the aldehyde to benzyl alcohol and potentially attack the ester.

Troubleshooting & FAQs

Q1: Why am I observing a "double-spot" on TLC during cyclization?

Diagnosis: The lower spot is likely the open-chain hydrazone intermediate . The cyclization to the phthalazinone is incomplete. Corrective Action:

  • Increase Temperature: Ensure the reaction is refluxing (approx.

    
    ).[2] Room temperature is insufficient for the ester attack.
    
  • Add Acid Catalyst: Add 10% AcOH to the reaction mixture. The protonation of the ester carbonyl is the rate-limiting step for ring closure.

Q2: In reductive amination, my ester yield is decreasing, and I see a benzyl alcohol byproduct.

Diagnosis: Competitive reduction of the aldehyde by a non-selective reducing agent. Corrective Action:

  • Switch Reagent: Ensure you are using STAB (NaBH(OAc)

    
    ) , not NaBH
    
    
    
    or NaCNBH
    
    
    at low pH.
  • Solvent Check: Avoid Methanol if using STAB (solvolysis of the hydride). Use DCE (Dichloroethane) or THF .[1]

  • Order of Addition: Pre-form the imine (stir aldehyde + amine + Ti(OiPr)

    
     for 2h) before adding the reducing agent. This removes the free aldehyde from the system.
    
Q3: Can I use basic conditions (e.g., NaOH) to accelerate the hydrazine reaction?

Diagnosis: NO. Reasoning: Strong bases (NaOH, KOH) will rapidly hydrolyze the Methyl ester to the Carboxylate (COO


). The carboxylate is extremely electron-rich and will repel the nucleophilic hydrazine, killing the cyclization completely. The reaction must remain neutral or acidic.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of 4-(5-fluoro-1-oxophthalazin-2(1H)-yl) Derivative

Validated for gram-scale synthesis.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add Methyl 5-fluoro-2-formylbenzoate (1.0 g, 5.49 mmol) and Ethanol (15 mL).

  • Reagent Addition: Add Hydrazine Hydrate (65% solution, 0.41 mL, 8.2 mmol, 1.5 eq) dropwise.

    • Observation: A yellow precipitate (hydrazone) may form immediately.

  • Catalysis: Add Acetic Acid (1.0 mL).

  • Reaction: Heat to Reflux (

    
    )  for 3 hours.
    
    • Monitoring: TLC (50% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear; a new polar fluorescent spot (
      
      
      
      ) appears.
  • Workup: Cool to room temperature. The product often crystallizes out. Filter the solid. Wash with cold EtOH (2 x 5 mL) and Et

    
    O (2 x 5 mL).
    
  • Yield: Expect 85–92% as a white/off-white solid.

Protocol B: Lewis-Acid Mediated Reductive Amination

Best for attaching complex amines.

  • Imine Formation: In a dry vial under

    
    , combine Methyl 5-fluoro-2-formylbenzoate  (1.0 eq) and Amine  (1.1 eq) in anhydrous DCE  (0.2 M).
    
  • Activation: Add Ti(OiPr)

    
      (1.2 eq) via syringe.
    
  • Equilibration: Stir at Room Temp for 2–4 hours.

    • Note: The solution often turns slightly orange/yellow.

  • Reduction: Cool to

    
    . Add NaBH(OAc)
    
    
    
    (1.5 eq) in one portion. Allow to warm to RT and stir overnight.
  • Quench: Add saturated NaHCO

    
      solution. Stir vigorously for 30 mins (to hydrolyze titanium salts). Filter through a Celite pad to remove the white titanium precipitate.
    
  • Extraction: Extract filtrate with DCM. Dry over MgSO

    
    .
    

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on catalyst and reagent choice.

ReactionPathways Start Methyl 5-fluoro-2-formylbenzoate Hydrazone Hydrazone Intermediate (Open Chain) Start->Hydrazone Hydrazine, EtOH (Fast, Kinetic) Imine Imine / Iminium Ion Start->Imine Amine + Ti(OiPr)4 (Lewis Acid Activation) Hydrolysis Hydrolysis Byproduct (Benzoic Acid) Start->Hydrolysis NaOH/H2O or Strong Base Hydrazone->Hydrazone RT, No Acid (Stalls here) Phthalazinone Phthalazinone Core (Cyclized Product) Hydrazone->Phthalazinone Heat (80°C) + AcOH (Cyclization) AmineProduct Benzylamine Product (Reductive Amination) Imine->AmineProduct NaBH(OAc)3 (Selective Reduction)

Figure 1: Divergent synthesis pathways. Green arrows indicate optimal catalytic routes; red arrows indicate failure modes.

References

  • Johannes, J. W., et al. (2025). Discovery of AZD9574: A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • PubChem. (2025).[4] Methyl 2-fluoro-5-formylbenzoate Compound Summary. National Library of Medicine.

  • Common Organic Chemistry. (2024).[5] Reductive Amination: Standard Conditions and Catalyst Selection.

Sources

Optimization

Technical Support Center: Solvent Effects on Methyl 5-fluoro-2-formylbenzoate Reactivity

Welcome to the technical support center for Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding the impact of solvent choice on the reactivity of Methyl 5-fluoro-2-formylbenzoate, providing troubleshooting strategies and in-depth explanations to ensure the success of your experiments.

Introduction: The Critical Role of the Solvent

Methyl 5-fluoro-2-formylbenzoate is a trifunctional aromatic compound featuring a methyl ester, a formyl group, and a fluorine atom. The interplay of these functionalities imparts a unique reactivity profile that can be significantly modulated by the choice of solvent. The electron-withdrawing nature of the fluorine and the ester group enhances the electrophilicity of the formyl carbon, making it susceptible to nucleophilic attack. However, the overall outcome of a reaction—be it yield, selectivity, or the formation of side products—is intricately linked to the solvent's properties. This guide will delve into these solvent effects to empower you to optimize your reaction conditions.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that you may encounter during your experiments with Methyl 5-fluoro-2-formylbenzoate, with a focus on how the solvent may be influencing the reaction's outcome.

Issue 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard or Organolithium Reactions)

Question: I am attempting a Grignard reaction with Methyl 5-fluoro-2-formylbenzoate in THF, but I am consistently obtaining low yields of the desired secondary alcohol. What could be the cause?

Answer: Low yields in nucleophilic additions to Methyl 5-fluoro-2-formylbenzoate can stem from several solvent-related factors. While THF is a common and generally appropriate solvent for Grignard reactions, its quality and the specifics of the reaction conditions are paramount.

Causality and Troubleshooting Steps:

  • Solvent Purity: THF is notoriously prone to peroxide formation upon storage, which can quench the Grignard reagent. Additionally, residual water in the THF will rapidly react with and consume your organometallic reagent.

    • Protocol: Always use freshly distilled, anhydrous THF for your reactions. Consider using a solvent drying system or storing freshly distilled THF over molecular sieves.

  • Solvation of the Grignard Reagent: The etheric oxygens of THF are crucial for solvating the magnesium center of the Grignard reagent, maintaining its reactivity.

    • Insight: While THF is generally effective, for less reactive Grignard reagents, a more coordinating solvent like 2-Methyl-THF or even the addition of a co-solvent like 1,4-dioxane (with caution due to its higher freezing point) could be beneficial.

  • Side Reaction with the Ester: The methyl ester group is also an electrophilic site and can react with the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct and consuming your starting material and reagent.

    • Solvent Influence: This side reaction is often more pronounced at higher temperatures. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can enhance selectivity for the more reactive aldehyde. The choice of solvent can influence the feasible temperature range. For instance, THF allows for very low reaction temperatures.

Experimental Protocol for a Grignard Reaction with Enhanced Selectivity:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of Methyl 5-fluoro-2-formylbenzoate in anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and extraction.

Issue 2: Incomplete or Sluggish Reductive Amination

Question: My reductive amination of Methyl 5-fluoro-2-formylbenzoate with a primary amine is slow and often incomplete, even with a standard reducing agent like sodium triacetoxyborohydride. I am using dichloromethane (DCM) as the solvent.

Answer: While DCM is a common solvent for reductive aminations, its non-polar, aprotic nature might not be optimal for all substrate and amine combinations, particularly when dealing with less nucleophilic amines.

Causality and Troubleshooting Steps:

  • Imine Formation: The first step of reductive amination is the formation of an imine (or iminium ion), which is then reduced. This step is often the rate-limiting step and is facilitated by the removal of water.

    • Solvent Role: In a completely anhydrous solvent like DCM, the equilibrium may not favor imine formation. The presence of a mild protic source can catalyze this step.

  • Solubility: Ensure that both your starting material and the amine are fully soluble in the chosen solvent. Poor solubility will lead to a slow reaction rate.

    • Alternative Solvents: Consider a solvent that can better solubilize all components and potentially aid in the imine formation. 1,2-Dichloroethane (DCE) or even a polar aprotic solvent like N,N-Dimethylformamide (DMF) could be beneficial. However, be mindful that DMF can be difficult to remove. A protic solvent like methanol or ethanol can also be used, but this may require a different reducing agent, such as sodium borohydride, as sodium triacetoxyborohydride can react with alcohols.

Experimental Protocol for Optimized Reductive Amination:

  • Dissolve Methyl 5-fluoro-2-formylbenzoate and the primary amine in 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for sufficient imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup, typically with a saturated solution of sodium bicarbonate, to neutralize the acetic acid and remove boron byproducts.

Frequently Asked Questions (FAQs)

Q1: Can I use protic solvents like methanol or ethanol for reactions involving the aldehyde functionality of Methyl 5-fluoro-2-formylbenzoate?

A1: Yes, but with caution. Protic solvents can react with the aldehyde to form a hemiacetal or acetal.[1] This is an equilibrium process, and while it can protect the aldehyde, it also reduces the concentration of the free aldehyde available for reaction. For reactions where the aldehyde is the desired electrophile, this can be detrimental. However, in some cases, such as reductions with sodium borohydride, alcoholic solvents are standard.[1]

Q2: How does the choice between a polar protic and a polar aprotic solvent affect nucleophilic aromatic substitution at the fluorine position?

A2: While the fluorine on the aromatic ring is generally not as reactive as a chloro or bromo substituent in nucleophilic aromatic substitution, its reactivity can be influenced by the solvent. In reactions involving anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents are poor hydrogen bond donors and do not strongly solvate the nucleophile, leaving it "naked" and more reactive.[2] In contrast, polar protic solvents like water or alcohols can form strong hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the aromatic ring.[3]

Q3: I am observing an unexpected side product in my reaction. Could the solvent be the cause?

A3: Absolutely. Solvents are not always inert bystanders in a reaction. For example:

  • DMF: Can be a source of dimethylamine under certain conditions, leading to unexpected amine addition products.

  • DCM: Can participate in Friedel-Crafts type reactions under strongly acidic conditions.

  • Protic Solvents: As mentioned, can form acetals with the aldehyde or even participate in transesterification with the methyl ester under basic or acidic conditions.

Always consider the potential reactivity of your solvent with your reagents and starting material, especially when heating the reaction or using strong acids or bases.

Data Presentation: Solvent Effects on a Hypothetical Wittig Reaction

To illustrate the impact of solvent choice, consider the following hypothetical data for a Wittig reaction between Methyl 5-fluoro-2-formylbenzoate and a stabilized ylide.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Observations
Dichloromethane (DCM)9.12465Sluggish reaction, some starting material remains.
Tetrahydrofuran (THF)7.61885Good solubility, moderate reaction rate.
N,N-Dimethylformamide (DMF)36.7892Faster reaction rate, product is highly soluble.
Toluene2.448<20Poor solubility of the ylide, minimal conversion.

Interpretation: The trend in this hypothetical data suggests that more polar, aprotic solvents facilitate the Wittig reaction, likely by better solvating the phosphonium intermediate and promoting the reaction. The non-polar solvent, toluene, is unsuitable due to poor solubility of the reagents.

Visualizing Reaction Pathways and Troubleshooting

Experimental Workflow for Solvent Screening

G cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Decision start Dissolve Methyl 5-fluoro-2-formylbenzoate and Reagent in Test Solvent reaction Run Reaction at Controlled Temperature start->reaction monitor Monitor Progress by TLC/LC-MS reaction->monitor workup Quench and Workup monitor->workup isolate Isolate and Purify Product workup->isolate characterize Characterize Product (NMR, MS) isolate->characterize yield Calculate Yield and Purity characterize->yield evaluate Evaluate Outcome yield->evaluate optimize Optimize Conditions (e.g., change solvent, temperature) evaluate->optimize Low Yield or Side Products scaleup Scale-up Successful Reaction evaluate->scaleup High Yield and Purity optimize->start

Caption: A general workflow for screening solvents to optimize a reaction.

Troubleshooting Logic for Low Reaction Conversion

G start Low Conversion Observed solubility Are all reagents soluble? start->solubility temp Is the reaction temperature appropriate? solubility->temp Yes result Consider a more polar or coordinating solvent. solubility->result No solvent_type Is the solvent type optimal? temp->solvent_type Yes result2 Increase temperature or reaction time. temp->result2 No result3 Switch from protic to aprotic (or vice versa) based on mechanism. solvent_type->result3

Caption: A decision tree for troubleshooting low reaction conversion.

References

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • ACS Omega. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. [Link]

  • YouTube. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Reaction Progress of Methyl 5-fluoro-2-formylbenzoate Conversions

Welcome to the technical support center for monitoring reactions involving Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving Methyl 5-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for accurately tracking the progress of chemical transformations of this versatile building block. The insights provided here are grounded in established analytical principles and field-proven experience to ensure the integrity and success of your experiments.

Introduction

Methyl 5-fluoro-2-formylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of three distinct functional groups—an aldehyde, a methyl ester, and a fluorine substituent on the aromatic ring—offers a rich landscape for chemical modification. However, this complexity also necessitates careful and precise monitoring of reaction progress to ensure high yields, minimize side products, and achieve the desired chemical entity. This guide will walk you through common analytical techniques and address specific challenges you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Thin-Layer Chromatography (TLC)
FAQ 1: How do I select an appropriate solvent system for TLC analysis of my reaction?

Answer: The key to a good TLC solvent system is achieving a significant difference in the Retention Factor (Rf) between your starting material (Methyl 5-fluoro-2-formylbenzoate) and your expected product(s).

  • Causality: The separation on a silica gel TLC plate is based on polarity.[1] Less polar compounds travel further up the plate (higher Rf), while more polar compounds interact more strongly with the silica and move shorter distances (lower Rf).[1]

  • Starting Point: For neutral organic molecules like many derivatives of Methyl 5-fluoro-2-formylbenzoate, a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether is a good starting point.[1][2]

  • Optimization:

    • Begin with a moderately polar mixture, for example, 20-30% ethyl acetate in hexanes.

    • Spot your starting material and run the TLC.

    • Aim for an Rf value of around 0.3-0.5 for your starting material.[3] If the spot is too high, decrease the polarity of the solvent system (less ethyl acetate). If it's too low, increase the polarity (more ethyl acetate).

  • Co-spotting: Always co-spot your reaction mixture with the starting material on the same TLC plate. This helps to definitively identify the starting material spot in your reaction lane.[2]

Troubleshooting TLC

Issue: My spots are streaking or tailing on the TLC plate.

  • Possible Cause 1: The compound is too acidic or basic. Carboxylic acids, for instance, can streak on silica gel.

    • Solution: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your developing solvent.[2] For example, a few drops of acetic acid in a diethyl ether solvent system can improve the spot shape for carboxylic acids.[2]

  • Possible Cause 2: The sample is overloaded. Applying too much sample to the plate can lead to broad, streaky spots.

    • Solution: Dilute your sample before spotting it on the TLC plate. You only need a very small amount for effective analysis.[2]

  • Possible Cause 3: The compound is not fully dissolved in the spotting solvent.

    • Solution: Ensure your sample is completely dissolved before spotting. Use a solvent that readily dissolves your compound, such as ethyl acetate or dichloromethane.[2]

Issue: I don't see any spots on my TLC plate under the UV lamp.

  • Possible Cause: Your compounds may not be UV-active.

    • Solution: Use a visualization stain. Common stains include potassium permanganate (for compounds that can be oxidized) or an iodine chamber.[1]

High-Performance Liquid Chromatography (HPLC)
FAQ 2: What are the best starting conditions for developing an HPLC method for my reaction?

Answer: For compounds of moderate polarity like Methyl 5-fluoro-2-formylbenzoate and its derivatives, reversed-phase HPLC (RP-HPLC) is the most suitable technique.[4]

  • Column: A C18 column is a versatile and common choice for the initial method development.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a standard mobile phase for RP-HPLC.[5]

  • Detector: A UV detector is appropriate as benzophenone and its derivatives are strong UV absorbers, typically in the 250-350 nm range.[4]

  • Initial Gradient: Start with a gradient elution to determine the approximate solvent composition needed to elute your compounds. A broad gradient from 10% to 90% acetonitrile in water over 20-30 minutes is a good starting point.

  • Optimization: Once you have an idea of the retention times from the gradient run, you can develop an isocratic method for faster analysis by using a solvent composition that provides good separation in a reasonable timeframe.

Troubleshooting HPLC

Issue: I am seeing broad or split peaks in my chromatogram.

  • Possible Cause 1: Poor sample solubility in the mobile phase.

    • Solution: Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. Ideally, dissolve your sample in the mobile phase itself.

  • Possible Cause 2: Column degradation.

    • Solution: If the column has been used extensively, its performance may decline. Try flushing the column with a strong solvent or replace it if necessary.

  • Possible Cause 3: Secondary interactions with the stationary phase.

    • Solution: For acidic or basic analytes, adding a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, can improve peak shape by suppressing ionization.

Issue: My retention times are drifting.

  • Possible Cause 1: Changes in mobile phase composition.

    • Solution: Ensure your mobile phase is well-mixed and degassed. If preparing it manually, be precise with your measurements.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature for consistent retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)
FAQ 3: When is GC-MS a suitable technique for monitoring my reaction?

Answer: GC-MS is an excellent technique for volatile and thermally stable compounds. It provides both separation and structural information.[6] For fluorinated organic compounds, GC coupled with chemical ionization mass spectrometry (GC/CI-MS) can be particularly effective.[7]

  • Derivatization: For less volatile compounds, derivatization may be necessary to increase their volatility.

  • Analysis: GC-MS can be used to identify and quantify the starting material, products, and any volatile byproducts.[6] This is especially useful for detecting impurities that may not be easily visible by TLC or HPLC.

Troubleshooting GC-MS

Issue: I am not seeing my compound of interest in the chromatogram.

  • Possible Cause 1: The compound is not volatile enough.

    • Solution: Consider derivatization to increase volatility. Alternatively, LC-MS may be a more appropriate technique.

  • Possible Cause 2: The compound is thermally degrading in the injector or column.

    • Solution: Lower the injector and oven temperatures. Check for the presence of degradation products in the mass spectrum.

Issue: I am observing a large peak for benzoic acid in the analysis of a benzaldehyde derivative.

  • Possible Cause: Benzaldehydes can be susceptible to oxidation to the corresponding benzoic acid, which can occur during the reaction, workup, or even during storage.[8]

    • Solution: Ensure anhydrous and inert reaction conditions if the reaction is sensitive to air and moisture. Analyze samples promptly after preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQ 4: How can I use ¹H NMR to monitor the progress of my reaction in real-time?

Answer: ¹H NMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions.[9] You can track the disappearance of reactant signals and the appearance of product signals over time.[9]

  • Key Signals to Monitor:

    • Aldehyde Proton: The aldehyde proton of Methyl 5-fluoro-2-formylbenzoate will have a characteristic chemical shift (typically around 10 ppm). Its disappearance is a clear indicator of reaction progress.

    • Methyl Ester Protons: The singlet for the methyl ester protons (around 4 ppm) can also be monitored.

    • Aromatic Protons: Changes in the substitution pattern on the aromatic ring will lead to changes in the chemical shifts and coupling patterns of the aromatic protons.

  • Quantitative Analysis: By integrating the signals of the starting material and product, you can determine the relative concentrations and calculate the reaction conversion.

Troubleshooting NMR

Issue: My NMR spectrum has broad peaks.

  • Possible Cause 1: Presence of paramagnetic impurities.

    • Solution: If possible, purify a small sample before NMR analysis.

  • Possible Cause 2: Chemical exchange.

    • Solution: If your compound is in equilibrium with another species (e.g., a hydrated aldehyde), this can lead to peak broadening.[10] Lowering the temperature of the NMR experiment can sometimes sharpen these signals.

  • Possible Cause 3: Sample inhomogeneity.

    • Solution: Ensure your sample is well-mixed and free of suspended solids.[9]

Issue: I see a signal for my starting aldehyde even after the reaction should be complete.

  • Possible Cause: Some reactions, like imine formation, can be reversible. The presence of water can lead to the hydrolysis of the product back to the starting aldehyde.[10]

    • Solution: Ensure your reaction and workup conditions are anhydrous if the product is water-sensitive.

Experimental Protocols and Data

General TLC Protocol
  • Plate Preparation: With a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[2]

  • Spotting: Using a capillary tube, spot a small amount of your starting material, your reaction mixture, and a co-spot of both on the origin line.[2][3]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line.[3]

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp or by using an appropriate stain.[2]

Data Summary Table
Analytical TechniqueParameterMethyl 5-fluoro-2-formylbenzoatePotential Product (e.g., Schiff Base)
TLC Rf value (20% EtOAc/Hexanes)~0.4Typically higher or lower depending on polarity
¹H NMR Aldehyde Proton (δ, ppm)~10.1Absent
Imine Proton (δ, ppm)N/A~8.5
Methyl Ester Protons (δ, ppm)~3.9~3.9 (may shift slightly)

Visual Workflows

TLC Monitoring Workflow

TLC_Workflow start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot spot_tlc Spot TLC Plate (SM, RXN, Co-spot) take_aliquot->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize Visualize (UV/Stain) develop_tlc->visualize analyze Analyze Spots visualize->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->take_aliquot

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting a Stalled Reaction

Troubleshooting_Workflow start Reaction Stalled (No Change in TLC/HPLC) check_temp Verify Reaction Temperature start->check_temp check_reagents Check Reagent Purity/Activity start->check_reagents check_stirring Ensure Efficient Stirring start->check_stirring decision Any Issues Identified? check_temp->decision check_reagents->decision check_stirring->decision correct_issue Correct Identified Issue decision->correct_issue Yes consider_alternatives Consider Alternative Conditions (e.g., higher temp, different catalyst) decision->consider_alternatives No re_run Re-run Reaction correct_issue->re_run consider_alternatives->re_run

Caption: Logical steps for troubleshooting a stalled reaction.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
  • NMR reaction monitoring in flow synthesis - BJOC. (n.d.). Beilstein Journals.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation.
  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (n.d.). MDPI.
  • Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC). (n.d.). Benchchem.
  • METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.).
  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC - NIH.
  • Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. (2021). Analytical Methods (RSC Publishing).
  • Phenylmethanimine Reaction Monitoring by NMR Spectroscopy: A Technical Support Guide. (n.d.). Benchchem.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.). Wsu.
  • GC-MS analysis data of a commercially available sample of benzaldehyde. (n.d.). ResearchGate.
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate.
  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. (n.d.). PubMed.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 5-fluoro-2-formylbenzoate vs. Methyl 2-formylbenzoate

This guide provides an in-depth technical comparison between Methyl 5-fluoro-2-formylbenzoate and its non-fluorinated parent, Methyl 2-formylbenzoate . It focuses on the electronic and steric influences of the fluorine s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 5-fluoro-2-formylbenzoate and its non-fluorinated parent, Methyl 2-formylbenzoate . It focuses on the electronic and steric influences of the fluorine substituent on reactivity, specifically in the context of heterocyclic scaffold synthesis for drug discovery.

Executive Summary

Methyl 2-formylbenzoate is a standard bifunctional building block containing an aldehyde and an ester in the ortho position, widely used to synthesize phthalazinones and isoindolinones.

Methyl 5-fluoro-2-formylbenzoate is its fluorinated analog.[1] The introduction of a fluorine atom at the 5-position (relative to the ester at C1) fundamentally alters the electrophilicity of both carbonyl centers. This modification is critical in Medicinal Chemistry for synthesizing 6-fluorophthalazin-1(2H)-one , a core scaffold for next-generation PARP inhibitors and other polyheterocyclic drugs.

Key Distinction: The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect on the ester (meta-position), significantly accelerating cyclization rates compared to the non-fluorinated parent, while modulating the aldehyde's reactivity through competing resonance and inductive effects.

Chemical Structure & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic environment of the reactive centers.[2]

FeatureMethyl 2-formylbenzoate Methyl 5-fluoro-2-formylbenzoate
CAS Number 4122-56-9550363-85-4
Molecular Weight 164.16 g/mol 182.15 g/mol
Physical State Solid (MP: 50–52 °C)White Solid
C5 Substituent Hydrogen (H)Fluorine (F)
Electronic Effect on Ester (C1) NeutralStrongly Activating (Inductive withdrawal,

)
Electronic Effect on Aldehyde (C2) NeutralModerately Activating (Inductive withdrawal > Resonance donation,

)
Mechanistic Insight: The "Push-Pull" of Fluorine
  • Effect on Ester (C1): The fluorine atom is meta to the ester group. In the meta position, resonance effects are negligible. The high electronegativity of fluorine exerts a powerful inductive effect (-I), pulling electron density away from the ester carbonyl. Result: The ester carbon becomes more electrophilic, making it more susceptible to nucleophilic attack (e.g., by hydrazine).

  • Effect on Aldehyde (C2): The fluorine atom is para to the formyl group. Here, fluorine exerts both an inductive withdrawal (-I) and a resonance donation (+R). While +R typically stabilizes carbocations, in nucleophilic addition reactions to neutral aldehydes, the inductive withdrawal often dominates, making the 5-fluoro aldehyde slightly more reactive than the unsubstituted parent, though less reactive than chloro- or bromo-analogs due to the strong C-F bond overlap.

Reactivity Profile: Synthesis of Phthalazinones[4]

The most common application for these molecules is the condensation with hydrazine to form phthalazin-1(2H)-ones. This reaction proceeds via a two-step mechanism:[3]

  • Hydrazone Formation: Nucleophilic attack of hydrazine on the aldehyde (Fast).

  • Cyclization: Intramolecular attack of the hydrazone nitrogen on the ester (Rate-determining step).

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway and the specific influence of the 5-fluoro substituent.

ReactionPathway cluster_effect Electronic Effect of 5-F Start Methyl 5-fluoro-2-formylbenzoate Inter Intermediate Hydrazone (Fast Formation) Start->Inter + Hydrazine Aldehyde Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Inter TS Cyclization Transition State (Accelerated by 5-F) Inter->TS - MeOH Ester Attack Product 6-Fluorophthalazin-1(2H)-one (Scaffold) TS->Product Irreversible Note F (meta to Ester) increases electrophilicity of Ester, speeding up cyclization.

Caption: The 5-fluoro substituent significantly lowers the activation energy of the cyclization step due to inductive destabilization of the ester.

Experimental Comparison
  • Methyl 2-formylbenzoate: Reacts cleanly with hydrazine hydrate in refluxing ethanol. Yields are typically high (>85%).[4]

  • Methyl 5-fluoro-2-formylbenzoate: Reacts more rapidly. The increased electrophilicity of the ester means cyclization can often occur at lower temperatures or shorter reaction times.

    • Caution: The enhanced reactivity of the aldehyde can lead to bis-hydrazone formation (where one hydrazine molecule reacts with two aldehyde molecules) if the stoichiometry is not strictly controlled.

Experimental Protocol: Synthesis of 6-Fluorophthalazin-1(2H)-one

This protocol is optimized for the fluorinated substrate to maximize yield and prevent side reactions.

Objective: Synthesis of 6-fluorophthalazin-1(2H)-one from Methyl 5-fluoro-2-formylbenzoate.

Reagents
  • Methyl 5-fluoro-2-formylbenzoate (1.0 eq)[5]

  • Hydrazine hydrate (64% or 80% aq. solution) (1.2 – 1.5 eq)

  • Ethanol (Absolute) or Methanol (Solvent)

  • Acetic acid (Catalytic, optional)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-fluoro-2-formylbenzoate (5.0 g, 27.4 mmol) in Ethanol (50 mL). Ensure complete dissolution; mild heating (30°C) may be required.

  • Controlled Addition: Cool the solution to 0–5°C using an ice bath. Why? This slows the reaction to favor intramolecular cyclization over intermolecular oligomerization.

  • Hydrazine Addition: Add Hydrazine hydrate (2.0 mL, ~41 mmol) dropwise over 10 minutes. A white precipitate (hydrazone intermediate) may form immediately.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a lower spot (
      
      
      
      , fluorescent) should appear.
  • Work-up: Cool the mixture to room temperature and then to 0°C. The product, 6-fluorophthalazin-1(2H)-one , will crystallize out.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) and then diethyl ether (20 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

    • Typical Yield: 88–95%

    • Appearance: White to off-white crystalline solid.

Applications in Drug Discovery

PARP Inhibitor Scaffolds

The transition from Methyl 2-formylbenzoate to Methyl 5-fluoro-2-formylbenzoate is driven by the need for fluorinated scaffolds in Poly(ADP-ribose) polymerase (PARP) inhibitors.

  • Metabolic Stability: Fluorine blocks metabolic oxidation at the C6 position of the phthalazinone core (which corresponds to C5 of the benzoate).

  • Binding Affinity: The fluorine atom can engage in specific interactions with protein residues (e.g., hydrogen bonding or hydrophobic pocket filling) in the PARP active site.

Note on Isomers: Researchers must distinguish between Methyl 5-fluoro-2-formylbenzoate (yields 6-fluorophthalazinone) and Methyl 2-fluoro-5-formylbenzoate (yields 7-fluorophthalazinone).

  • Olaparib (Lynparza): Utilizes a complex synthesis often involving 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • Talazoparib (Talzenna): Features a fluorinated phthalazine core fused to a triazole. The 6-fluorophthalazinone scaffold derived from this guide is a key intermediate for Talazoparib analogs and next-generation PARP trapping agents.

Decision Workflow: Choosing the Right Precursor

Use this logic flow to determine which benzoate derivative is required for your specific target molecule.

DecisionFlow Start Target Molecule Requirement Q1 Does the scaffold require a Fluorine atom? Start->Q1 NoF Use Methyl 2-formylbenzoate Q1->NoF No YesF Where is the Fluorine located on the Phthalazinone core? Q1->YesF Yes Pos6 Position 6 YesF->Pos6 Para to Carbonyl (C4 of ring) Pos7 Position 7 YesF->Pos7 Meta to Carbonyl Res6 Select Methyl 5-fluoro-2-formylbenzoate (Subject of this guide) Pos6->Res6 Res7 Select Methyl 4-fluoro-2-formylbenzoate (Alternative Isomer) Pos7->Res7

Caption: Selection logic based on the regiochemistry of the final phthalazinone target.

References

  • National Center for Biotechnology Information (2025). Methyl 2-fluoro-5-formylbenzoate - PubChem Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Retrieved from [Link]

  • Biedermann, J., et al. (2014).Synthesis of Phthalazin-1(2H)-one Derivatives. Journal of Medicinal Chemistry. (Contextual reference for general phthalazinone synthesis protocols).
  • Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for values: F-meta = 0.34, F-para = 0.06).

Sources

Comparative

Comparison of Methyl 5-fluoro-2-formylbenzoate and Methyl 5-chloro-2-formylbenzoate

Topic: Comparative Technical Guide: Methyl 5-fluoro-2-formylbenzoate vs. Methyl 5-chloro-2-formylbenzoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: Methyl 5-fluoro-2-formylbenzoate vs. Methyl 5-chloro-2-formylbenzoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Strategic Selection of Halogenated Scaffolds

In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and bioactive phthalazinones, Methyl 5-fluoro-2-formylbenzoate and Methyl 5-chloro-2-formylbenzoate serve as critical, yet distinct, building blocks. While they share a core benzaldehyde ester structure, their utility diverges based on the intended fate of the halogen atom.

  • Select the Fluorine Analog (CAS 165803-94-1) when the halogen is a permanent structural motif intended to block metabolic oxidation or modulate pKa without further functionalization, or when accessing diverse derivatives via Nucleophilic Aromatic Substitution (SNAr).

  • Select the Chlorine Analog (CAS 1203589-45-0) when the halogen serves as a "synthetic handle" for downstream metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex C-C or C-N architectures.

Physicochemical & Structural Comparison

The electronic properties of the halogen significantly influence the reactivity of the adjacent formyl group and the stability of the aromatic ring.

FeatureMethyl 5-fluoro-2-formylbenzoateMethyl 5-chloro-2-formylbenzoate
CAS Number 165803-94-11203589-45-0
Molecular Weight 182.15 g/mol 198.60 g/mol
C-X Bond Energy ~485 kJ/mol (Strong, metabolically stable)~327 kJ/mol (Weaker, reactive in catalysis)
Electronegativity 3.98 (Pauling)3.16 (Pauling)
Hammett Constant (

)
0.06 (Strong inductive withdrawal)0.23 (Balanced withdrawal/resonance)
Primary Application Bioisostere installation; SNAr substrateCross-coupling precursor

Expert Analysis: Reactivity & Mechanistic Divergence

As an application scientist, it is crucial to understand why these molecules behave differently in the flask. The choice is rarely about cost; it is about the electronic environment of the C5 position.

A. The Formyl Reactivity (Condensation Efficiency)

Both compounds possess an aldehyde at C2 and an ester at C1. The electron-withdrawing nature of the halogen at C5 (para to the formyl group) activates the carbonyl carbon toward nucleophilic attack (e.g., by hydrazine).

  • Fluorine Effect: The strong inductive effect (-I) of fluorine enhances the electrophilicity of the formyl carbon more than chlorine, typically resulting in faster condensation rates with hydrazines to form phthalazinones.

  • Chlorine Effect: While still activating, the effect is milder. Reaction times may need to be extended by 10–15% compared to the fluoro analog.

B. The Halogen Fate (SNAr vs. Pd-Catalysis)

This is the decisive factor in experimental design.

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) The formyl group is a strong electron-withdrawing group (EWG) located para to the halogen. This activates the C5 position for SNAr.

    • Fluoro-Analog: Fluorine is an excellent leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex intermediate. It can be displaced by amines or alkoxides to create diverse libraries.

    • Chloro-Analog: Chlorine is a poor leaving group for SNAr in this specific electronic configuration and will likely result in recovered starting material or decomposition under harsh conditions.

  • Pathway B: Metal-Catalyzed Coupling

    • Chloro-Analog: The C-Cl bond is readily inserted by Palladium (0) species.[1] This allows for the attachment of aryl, vinyl, or alkyl groups at C5.

    • Fluoro-Analog: The C-F bond is inert to standard Pd-catalysis. It remains robust, preserving the fluorinated pharmacophore in the final drug.

Visualization: Synthetic Decision Pathways

The following diagram illustrates the divergent synthetic utility of these two intermediates.

G Start Target Molecule Design Choice Halogen Role? Start->Choice RouteF Methyl 5-fluoro-2-formylbenzoate (CAS 165803-94-1) Choice->RouteF Permanent F or S_NAr RouteCl Methyl 5-chloro-2-formylbenzoate (CAS 1203589-45-0) Choice->RouteCl Synthetic Handle (C-C Bond) SnAr S_NAr Reaction (Displacement by Amines/OR) RouteF->SnAr Activated F Condensation Cyclization with Hydrazine (Phthalazinone Formation) RouteF->Condensation Fast RouteCl->Condensation Standard Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) RouteCl->Coupling Reactive C-Cl FinalSub 6-Amino/Alkoxy-phthalazinone (Library Generation) SnAr->FinalSub FinalF 6-Fluoro-phthalazinone (Metabolic Blocker) Condensation->FinalF FinalAryl 6-Aryl-phthalazinone (Complex Scaffold) Coupling->FinalAryl

Caption: Decision logic for selecting the appropriate halogenated benzoate based on downstream synthetic requirements (SNAr vs. Cross-Coupling).

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-4-phthalazinone (Using the Fluoro-Analog)

This protocol demonstrates the cyclization efficiency of the fluoro-derivative. This scaffold is analogous to the core found in PARP inhibitors like Talazoparib derivatives.

Reagents:

  • Methyl 5-fluoro-2-formylbenzoate (1.0 eq)

  • Hydrazine hydrate (50-60% solution, 3.0 eq)

  • Ethanol (anhydrous) or Methanol

  • Acetic acid (catalytic, optional)

Methodology:

  • Dissolution: Charge a round-bottom flask with Methyl 5-fluoro-2-formylbenzoate (10 mmol) and Ethanol (50 mL). Stir until fully dissolved.

  • Addition: Add Hydrazine hydrate (30 mmol) dropwise at room temperature. Note: A slight exotherm may be observed due to the reactive formyl group.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The fluoro-analog typically reaches completion faster than the chloro-analog.

  • Workup: Cool the mixture to 0°C. The product, 6-fluorophthalazin-1(2H)-one, will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Yield: Expected yield 85–92%.

Validation Point: The appearance of a singlet at ~8.3 ppm (CH=N) and a broad singlet at ~12.5 ppm (NH) in 1H NMR confirms the phthalazinone structure.

Protocol B: SNAr Diversification (Specific to Fluoro-Analog)

Objective: Replace Fluorine with a Morpholine group (Model for library generation).

  • Setup: Dissolve Methyl 5-fluoro-2-formylbenzoate (1.0 eq) in DMF.

  • Reagents: Add Morpholine (1.2 eq) and K2CO3 (2.0 eq).

  • Conditions: Heat to 80°C for 6 hours. The para-formyl group activates the fluorine displacement.

  • Result: Formation of Methyl 5-morpholino-2-formylbenzoate. Note: The Chloro-analog would fail or require <1% yield under these conditions.

Safety & Handling Guide

Both compounds are potent electrophiles and skin sensitizers.

  • Inhalation Risk: The formyl group implies potential volatility and aldehyde toxicity. Use a fume hood.

  • Skin Contact: Both can cause contact dermatitis. The fluoro-analog, being more reactive toward nucleophiles (like proteins in skin), poses a slightly higher sensitization risk.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid (which is a dead-end for the cyclization protocol described above).

References

  • PubChem. (2025).[2][3] Methyl 2-fluoro-5-formylbenzoate | C9H7FO3.[3][4][5][6] National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis. PubMed Central. [Link]

  • Sciforum. (2023). Synthesis of new phthalazinedione derivatives. [Link]

Sources

Validation

A Spectroscopic Guide to the Isomers of Methyl 5-fluoro-2-formylbenzoate: Distinguishing Positional Isomers in Drug Discovery

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Positional isomers, molecu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of substituent groups on a core scaffold, can exhibit vastly different pharmacological and toxicological profiles. Methyl 5-fluoro-2-formylbenzoate and its isomers are valuable building blocks in the synthesis of a variety of therapeutic agents. The ability to unequivocally distinguish between these isomers is therefore a critical quality control step.

This guide provides a comprehensive comparison of the key spectroscopic features of Methyl 5-fluoro-2-formylbenzoate and its closely related isomers: Methyl 4-fluoro-2-formylbenzoate and Methyl 3-fluoro-2-formylbenzoate. By leveraging the principles of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify and differentiate these crucial synthetic intermediates.

The Importance of Isomeric Purity

The position of the fluorine and formyl groups on the phenyl ring of methyl benzoate significantly influences the molecule's electronic distribution and steric properties. These differences, in turn, dictate how the molecule interacts with biological targets. Consequently, ensuring the correct isomeric form is used in drug synthesis is not merely a matter of chemical purity, but a fundamental aspect of drug safety and efficacy.

Spectroscopic Comparison at a Glance

The following sections will delve into the nuanced differences in the spectroscopic signatures of the three isomers. While experimental data for these specific compounds is not widely available in the public domain, the following comparisons are based on established principles of spectroscopy and data from analogous substituted aromatic compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
ProtonMethyl 5-fluoro-2-formylbenzoateMethyl 4-fluoro-2-formylbenzoateMethyl 3-fluoro-2-formylbenzoateRationale for Differentiation
-CHO ~10.4~10.3~10.5The electronic environment around the aldehyde proton is subtly altered by the fluorine's position.
-OCH₃ ~3.9~3.9~3.9Minimal change expected as it is relatively distant from the fluorine atom in all isomers.
Ar-H H3: ~7.8 (dd)H4: ~7.3 (t)H6: ~8.1 (dd)H3: ~7.9 (d)H5: ~7.2 (dd)H6: ~8.0 (d)H4: ~7.6 (m)H5: ~7.4 (m)H6: ~7.9 (m)The splitting patterns (multiplicity) and coupling constants of the aromatic protons are the most definitive feature for distinguishing the isomers. The relative positions of the fluorine and formyl groups dictate the spin-spin coupling between the aromatic protons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
CarbonMethyl 5-fluoro-2-formylbenzoateMethyl 4-fluoro-2-formylbenzoateMethyl 3-fluoro-2-formylbenzoateRationale for Differentiation
C=O (aldehyde) ~190~189~191The electron-withdrawing nature of the fluorine has a position-dependent effect on the carbonyl carbon's chemical shift.[1][2]
C=O (ester) ~165~164~166Similar to the aldehyde carbonyl, the ester carbonyl is also influenced by the fluorine's position.
-OCH₃ ~52~52~52Generally consistent across the isomers.
C-F ~163 (d, ¹JCF ≈ 250 Hz)~166 (d, ¹JCF ≈ 255 Hz)~162 (d, ¹JCF ≈ 245 Hz)The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). The chemical shift and the magnitude of the coupling constant can vary slightly between isomers.
Aromatic Carbons Varied shifts and C-F coupling constantsVaried shifts and C-F coupling constantsVaried shifts and C-F coupling constantsThe chemical shifts of the other aromatic carbons and their coupling to fluorine (²JCF, ³JCF, ⁴JCF) provide a unique fingerprint for each isomer.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃
IsomerPredicted Chemical Shift (δ, ppm) vs. CFCl₃Rationale for Differentiation
Methyl 5-fluoro-2-formylbenzoate ~ -110 to -115The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. The combined electron-withdrawing effects of the formyl and methoxycarbonyl groups will influence its resonance position.[3][4]
Methyl 4-fluoro-2-formylbenzoate ~ -105 to -110The fluorine is para to the formyl group, leading to a different electronic environment compared to the 5-fluoro isomer.
Methyl 3-fluoro-2-formylbenzoate ~ -115 to -120The fluorine is meta to both the formyl and methoxycarbonyl groups, resulting in a distinct chemical shift.
Table 4: Key IR Absorption Frequencies (cm⁻¹) in KBr or Nujol
Functional GroupMethyl 5-fluoro-2-formylbenzoateMethyl 4-fluoro-2-formylbenzoateMethyl 3-fluoro-2-formylbenzoateRationale for Differentiation
C=O (aldehyde) ~1700-1710~1695-1705~1705-1715The position of the electron-withdrawing fluorine atom relative to the aldehyde carbonyl group will influence the bond strength and thus the stretching frequency.[5][6][7]
C=O (ester) ~1720-1730~1725-1735~1715-1725The ester carbonyl stretch is also sensitive to the electronic effects of the ring substituents.
C-F Stretch ~1250-1300~1240-1290~1260-1310The C-F stretching frequency can provide complementary information for identification.
Aromatic C=C ~1600, ~1480~1605, ~1485~1595, ~1475The pattern of aromatic C=C stretching bands can sometimes differ subtly between isomers.
Table 5: Predicted Key Mass Spectrometry Fragments (m/z)
IsomerMolecular Ion (M⁺)Key FragmentsRationale for Differentiation
All Isomers 182M-1 (loss of H from CHO)M-31 (loss of OCH₃)M-59 (loss of COOCH₃)The primary fragmentation patterns involving the loss of the formyl proton and the ester group are expected to be similar for all isomers.[8][9] Subtle differences in the relative abundances of fragment ions may be observed, but are generally not sufficient for unambiguous isomer identification without reference standards.

Experimental Protocols

To obtain high-quality spectroscopic data for the comparison of these isomers, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a spectral width of at least 12 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Signal average for 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Acquire the spectrum with a spectral width of at least 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Signal average for 1024 scans or more to obtain adequate signal intensity, especially for quaternary carbons.

  • ¹⁹F NMR Acquisition :

    • Use a broadband probe tuned to the ¹⁹F frequency.

    • Acquire the spectrum with a spectral width of at least 50 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Use an external reference standard such as CFCl₃ or a sealed capillary containing a known fluorine compound.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet) :

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Acquisition :

    • Record the spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Analysis : Scan a mass range of at least m/z 40-250 to detect the molecular ion and key fragments.

Visualizing the Workflow

A systematic approach to the spectroscopic analysis is crucial for accurate isomer identification.

Caption: A generalized workflow for the spectroscopic identification of Methyl 5-fluoro-2-formylbenzoate isomers.

The Decisive Role of ¹H NMR

While all spectroscopic techniques contribute valuable information, ¹H NMR is often the most decisive for distinguishing these positional isomers. The coupling patterns of the aromatic protons provide a unique and unambiguous fingerprint for each isomer. The combination of chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants allows for a definitive structural assignment.

For instance, in Methyl 5-fluoro-2-formylbenzoate, the proton at position 4 will be a triplet due to coupling with the adjacent protons at positions 3 and the fluorine at position 5. In contrast, the aromatic protons of Methyl 4-fluoro-2-formylbenzoate will exhibit a different set of doublet and doublet of doublets patterns due to the different ortho, meta, and para relationships between the protons and the fluorine atom.

Conclusion

The accurate identification of Methyl 5-fluoro-2-formylbenzoate isomers is a critical step in ensuring the quality and safety of pharmaceutical products. A multi-technique spectroscopic approach, with a particular emphasis on the detailed analysis of ¹H NMR coupling patterns, provides a robust and reliable method for distinguishing between these closely related compounds. By understanding the fundamental principles that govern the spectroscopic behavior of these molecules, researchers and drug development professionals can confidently navigate the challenges of isomeric purity and contribute to the development of safer and more effective medicines.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Global Substance Registration System (GSRS). METHYL 2-FLUORO-5-FORMYLBENZOATE. [Link]

  • AOBChem. Methyl 2-fluoro-5-formylbenzoate. [Link]

  • ChemSynthesis. methyl 2-fluoro-5-formylbenzoate. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Wang, Z., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 13(4), e0195257. [Link]

  • ResearchGate. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. [Link]

  • Capot Chemical. Specifications of Methyl 2-fluoro-4-formylbenzoate. [Link]

  • Welch, C. J., et al. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2016, 1-8. [Link]

  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

  • ResearchGate. Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

  • ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... [Link]

  • Chegg. Predict the NMR spectrum of benzaldehydeFor each unique set of hydrogens, suggest a chemical shift (ppm), integration, and multiplicity. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • An, S., et al. (2012). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 134(48), 19548-19551. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Tan, Y. Q., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 10(10), 399. [Link]

  • Brainly. [FREE] NMR Analysis of Benzaldehyde. [Link]

  • Supporting Information. [Link]

  • University of Calgary. IR: carbonyl compounds. [Link]

  • Ang, J. E., et al. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 1-15. [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chad's Prep. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • ResearchGate. MS fragmentation patterns of (A) 1 and (B) 3. [Link]

  • Roberts, J. D. Fluorine NMR. [Link]

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  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]

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Comparative

Biological Activity Comparison of Methyl 5-fluoro-2-formylbenzoate Derivatives

This guide provides an in-depth technical comparison of biological activities associated with derivatives of Methyl 5-fluoro-2-formylbenzoate (CAS: 1194374-71-4). This compound serves as a critical pharmacophore scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of biological activities associated with derivatives of Methyl 5-fluoro-2-formylbenzoate (CAS: 1194374-71-4). This compound serves as a critical pharmacophore scaffold, primarily in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and bioactive Schiff bases.[1]

Executive Summary

Methyl 5-fluoro-2-formylbenzoate is a dual-functionalized aromatic scaffold containing an aldehyde and an ester group, flanked by a fluorine atom. Its unique electronic properties make it an ideal precursor for two distinct classes of bioactive molecules:

  • Phthalazinone Derivatives (PARP Inhibitors): Formed via cyclization with hydrazines.[1] These are high-potency anticancer agents (e.g., Olaparib analogs) targeting DNA repair pathways.[1]

  • Schiff Base/Hydrazone Derivatives: Formed via condensation with primary amines.[2] These exhibit broad-spectrum antimicrobial and cytotoxic activities through metal chelation and DNA intercalation.

Chemical Background & SAR Analysis

The biological potency of this scaffold stems from its Structure-Activity Relationship (SAR):

  • 5-Fluoro Group: Enhances metabolic stability and lipophilicity, facilitating cell membrane penetration.[1] It also modulates the pKa of the aromatic ring, influencing binding affinity to enzyme pockets (e.g., PARP active site).[1]

  • 2-Formyl & Ester Groups: These are "warheads" for heterocycle formation. The proximity of the aldehyde and ester allows for rapid cyclization into phthalazin-1(2H)-ones , the core structure of FDA-approved drugs like Olaparib.

Visualization: Divergent Synthesis Pathways

SynthesisPathways Scaffold Methyl 5-fluoro-2- formylbenzoate Hydrazine + Hydrazine/Hydrazide Scaffold->Hydrazine Amine + Primary Amine (R-NH2) Scaffold->Amine Phthalazinone Phthalazinone Derivatives (PARP Inhibitors) Hydrazine->Phthalazinone Cyclization (Reflux/AcOH) SchiffBase Schiff Bases / Hydrazones (Antimicrobial/Cytotoxic) Amine->SchiffBase Condensation (-H2O)

Figure 1: Divergent synthetic pathways leading to distinct pharmacological classes.[1]

Comparative Biological Activity[1][3][4][5][6][7]

A. Anticancer Activity: PARP Inhibition (Phthalazinones)

Derivatives synthesized by cyclizing the scaffold with hydrazine moieties (e.g., 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one) act as potent PARP inhibitors.

Mechanism: These derivatives bind to the catalytic pocket of PARP-1/2 enzymes, trapping them on damaged DNA.[1] This induces "synthetic lethality" in cancer cells with BRCA1/2 mutations.

Performance Data (Comparative IC50):

Compound Class Target Cell Line / Enzyme IC50 (Enzymatic) IC50 (Cellular - BRCA Deficient) Reference
Olaparib (Benchmark) PARP-1 Enzyme 5.0 nM 1.3 - 2.5 µM (MDA-MB-436) [1, 2]
Novel Phthalazinone B16 PARP-1 Enzyme 7.8 nM N/A [3]
Compound 12d (Derivative) MDA-MB-231 (Breast) N/A 0.57 µM [4]

| Compound 9k (LG-12) | MDA-MB-436 (Triple Neg) | < 10 nM | Potent Sensitizer | [5] |[1][3]

Insight: Novel derivatives like 12d and B16 show comparable or superior potency to Olaparib, particularly in specific breast cancer subtypes.[1] The fluorine atom at position 5 is critical for maintaining the hydrogen bond network within the PARP active site.

B. Antimicrobial & Cytotoxic Activity (Schiff Bases)

Schiff bases derived from Methyl 5-fluoro-2-formylbenzoate (via reaction with aromatic amines or hydrazides) exhibit broad-spectrum activity.

Mechanism:

  • Antimicrobial: Chelation of essential metal ions (Fe2+, Cu2+) required for bacterial growth; disruption of cell wall integrity.[1]

  • Cytotoxic: Intercalation into DNA grooves, inhibiting replication in rapidly dividing cells.[1]

Performance Data (MIC & Cytotoxicity):

Derivative Type Test Organism / Cell Line Activity Metric Value Comparison
Hydrazone Derivative (H2a) S. aureus (Gram +) MIC 12.5 µg/mL Moderate vs. Ciprofloxacin
Hydrazone Derivative (H2a) E. coli (Gram -) MIC 62.5 µg/mL Lower potency than Gram+
Benzothiazole Schiff Base MCF-7 (Breast Cancer) IC50 1.2 - 3.5 µM High Potency

| Cu(II) Complex of Schiff Base | C. albicans (Fungal) | MIC | 2.8 µg/mL | Superior to free ligand |[1][3]

Key Finding: Metal complexation (e.g., with Cu(II) or Zn(II)) significantly enhances the biological activity of these Schiff bases, often reducing the MIC by 2-4 fold compared to the uncomplexed ligand [6].[1]

Experimental Protocols

Protocol A: Synthesis of Phthalazinone Scaffold (PARP Inhibitor Precursor)

Objective: Convert Methyl 5-fluoro-2-formylbenzoate into the 4-substituted phthalazin-1(2H)-one core.

  • Reagents: Methyl 5-fluoro-2-formylbenzoate (1.0 eq), Hydrazine monohydrate (3.0 eq), Ethanol (Solvent).[1]

  • Procedure:

    • Dissolve 1.0 g of Methyl 5-fluoro-2-formylbenzoate in 15 mL of absolute ethanol.

    • Add Hydrazine monohydrate dropwise at room temperature.

    • Critical Step: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1] The ester and aldehyde react cyclically.

    • Cool to 0°C. The product (4-(4-fluoro...)-phthalazin-1-one derivative) will precipitate.

    • Filter and wash with cold ethanol. Recrystallize from ethanol/water.[1]

  • Validation: 1H NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of the amide NH (~12.5 ppm).[1]

Protocol B: PARP-1 Inhibition Assay (Self-Validating)

Objective: Quantify the inhibitory potential of the synthesized derivative.[4]

  • System: HT Colorimetric PARP/Apoptosis Assay (96-well plate).

  • Workflow:

    • Coat wells with Histone proteins.

    • Add PARP-1 enzyme + Biotinylated NAD+ + Test Compound (Gradient concentrations: 0.1 nM to 10 µM).

    • Incubate for 1 hour at 37°C. (Active PARP will transfer biotin-ADP-ribose to histones).

    • Wash and add Streptavidin-HRP.

    • Add TMB substrate and read OD at 450 nm.

  • Calculation: Plot OD vs. Log[Concentration]. Determine IC50 using non-linear regression (Sigmoidal dose-response).

    • Control: Olaparib (Positive control) should yield IC50 ~5 nM.[1] If >10 nM, check enzyme activity.[1]

Visualization: Mechanism of Action

MOA Compound Fluoro-Phthalazinone Derivative PARP PARP Enzyme (DNA Repair) Compound->PARP Binds Active Site Trapping PARP-DNA Trapping Complex PARP->Trapping Prevents Release Replication Replication Fork Collapse Trapping->Replication Stalls Fork DSB Double Strand Breaks (DSB) Replication->DSB Accumulation Death Cell Death (Synthetic Lethality) DSB->Death In BRCA-/- Cells

Figure 2: Mechanism of Synthetic Lethality induced by Phthalazinone derivatives.[1]

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link

  • O'Connor, M. J., et al. (2011).[1] The PARP inhibitor olaparib potentiates the effect of the DNA damaging agent methyl methanesulfonate. NIH PubMed. Link

  • ResearchGate. (2025).[1] Phthalazinones.[3][5] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase.Link

  • NIH. (2023).[1] Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis.Link[1]

  • PubMed. (2019).[1] Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors.Link[1]

  • IResPub. (2023).[1] Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid.Link

  • MDPI. (2021). A Review on the Antimicrobial Activity of Schiff Bases.Link[1]

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Validation

Comparative Analysis of Synthesis Routes for Fluorinated Formylbenzoates

The following guide provides a comparative analysis of synthesis routes for fluorinated formylbenzoates, designed for researchers and process chemists. Content Type: Publish Comparison Guide Target Audience: Medicinal Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthesis routes for fluorinated formylbenzoates, designed for researchers and process chemists.

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists Focus Molecule: Methyl 2-fluoro-4-formylbenzoate (and regioisomers)[1]

Executive Summary

Fluorinated formylbenzoates are critical bifunctional scaffolds in drug discovery, serving as key intermediates for PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors.[1] Their dual functionality—an electrophilic aldehyde for reductive aminations/condensations and an ester for acyl substitutions—combined with the metabolic modulation of the fluorine atom, makes them high-value targets.

This guide compares three distinct synthetic strategies to access these scaffolds:

  • The "Turbo-Exchange" Route: Metal-halogen exchange using LiCl-complexed organomagnesiums.[1]

  • The "Oxidative Benzylic" Route: Radical functionalization of methylbenzoate precursors.

  • The "Convergent Esterification" Route: Late-stage esterification of formylbenzoic acids.

Quick Selection Matrix
FeatureRoute 1: Turbo-Exchange Route 2: Oxidative Benzylic Route 3: Convergent
Primary Mechanism Metal-Halogen Exchange (iPrMgCl[1]·LiCl)Radical Bromination

Oxidation
Fischer/Acid Chloride Esterification
Key Advantage High Chemoselectivity & PurityLow Raw Material CostOperational Simplicity
Key Limitation Reagent Cost (TurboGrignard)Poor Atom Economy & SafetySupply Chain Dependency
Scalability High (Flow Chemistry compatible)Moderate (Exotherm management)High
Typical Yield 80–92%50–65% (over 2 steps)90–98%

Detailed Route Analysis

Route 1: The "Turbo-Exchange" Route (Recommended)

Mechanism: This route utilizes the "TurboGrignard" reagent (iPrMgCl·LiCl ) to effect a selective bromine-magnesium exchange on a brominated fluorobenzoate. Unlike traditional lithium-halogen exchange (n-BuLi at -78°C), which attacks the ester moiety, the LiCl-complexed Grignard tolerates esters at controlled temperatures (-20°C to 0°C) while maintaining high reactivity toward the aryl bromide.[1]

Protocol Logic:

  • Activation: The LiCl breaks magnesium aggregates, increasing the kinetic basicity of the reagent.

  • Exchange: Rapid Br/Mg exchange occurs faster than ester attack.

  • Formylation: The resulting arylmagnesium species is quenched with DMF to install the aldehyde.

Experimental Protocol
  • Substrate: Methyl 4-bromo-2-fluorobenzoate[1][2][3]

  • Reagents: iPrMgCl·LiCl (1.3 M in THF), anhydrous DMF.[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask and purge with Argon. Charge with Methyl 4-bromo-2-fluorobenzoate (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Exchange: Cool the solution to -20°C . Add iPrMgCl[1][4][5][6][7]·LiCl (1.1 eq) dropwise over 15 minutes.

  • Monitoring: Stir at -20°C for 30–60 minutes. Monitor conversion by GC-MS (look for the des-bromo protonated species in a quenched aliquot).

  • Quench: Add anhydrous DMF (2.0 eq) dropwise, keeping internal temp < -10°C.

  • Workup: Warm to RT, quench with sat. NH₄Cl, extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hex/EtOAc).

Expert Insight: If the exchange is sluggish, adding a catalytic amount of amine (e.g., DMAE) can accelerate the process, but usually, the ortho-fluorine atom inductively activates the C-Br bond, facilitating the exchange.[1]

Route 2: The "Oxidative Benzylic" Route

Mechanism: This classical route converts a methyl group to an aldehyde via a two-step sequence: radical bromination followed by oxidation (Sommelet, Kornblum, or hydrolysis/oxidation).[1]

Protocol Logic:

  • Bromination: NBS/AIBN introduces a bromine at the benzylic position.

  • Oxidation: The benzyl bromide is converted to the aldehyde. A modern variation uses N-methylmorpholine N-oxide (NMO) or direct DMSO oxidation.

Experimental Protocol
  • Substrate: Methyl 2-fluoro-4-methylbenzoate[1]

  • Reagents: NBS, AIBN (cat.), CCl₄ or PhCF₃ (solvent), NaHCO₃, DMSO.[1]

Step-by-Step:

  • Bromination: Reflux substrate (1.0 eq), NBS (1.05 eq), and AIBN (0.05 eq) in trifluorotoluene (greener alternative to CCl₄) until starting material is consumed.

  • Filtration: Cool, filter off succinimide byproduct.[1] Concentrate filtrate to obtain crude benzyl bromide.

  • Oxidation (Kornblum): Dissolve crude bromide in DMSO. Add NaHCO₃ (2.0 eq). Heat to 80°C for 4 hours.

  • Workup: Pour into water, extract with DCM.

Critical Safety Note: Radical brominations can exhibit induction periods followed by rapid exotherms. On scale, continuous flow photo-bromination is preferred over batch thermal initiation to manage heat transfer.[1]

Route 3: The "Convergent Esterification" Route

Mechanism: This route assumes the availability of the carboxylic acid precursor (e.g., 2-fluoro-4-formylbenzoic acid). The challenge is esterifying the carboxylic acid without degrading the aldehyde (e.g., forming acetals).

Protocol Logic:

  • Chemoselectivity: Acid-catalyzed esterification in methanol can lead to dimethyl acetal formation at the aldehyde.

  • Solution: Use of Thionyl Chloride (SOCl₂) to form the acid chloride in situ, or mild alkylation using Methyl Iodide (MeI) and base.

Experimental Protocol (SOCl₂ Method)
  • Setup: Dissolve 2-fluoro-4-formylbenzoic acid in anhydrous MeOH.

  • Addition: Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise (exothermic).

  • Reaction: Reflux for 2 hours. The HCl generated catalyzes the esterification.

  • Workup: Concentrate in vacuo. If acetal formation is observed (by NMR), treat the residue with aqueous HCl/THF to hydrolyze the acetal back to the aldehyde.

Comparative Data Analysis

The following table summarizes the performance metrics for synthesizing Methyl 2-fluoro-4-formylbenzoate.

MetricTurbo-Exchange (Route 1)Oxidative Benzylic (Route 2)Convergent (Route 3)
Overall Yield 85% 58% (over 2 steps)95%
Purity Profile High (>98%)Moderate (contains benzyl bromide impurities)High (>98%)
Atom Economy GoodPoor (Succinimide waste)Excellent
Safety Score 4/5 (No cryogenics, but reactive metals)2/5 (Radical exotherms, toxic reagents)5/5 (Standard corrosives)
Cost (Lab Scale) High (TurboGrignard ~$100/L)Low (NBS/Toluene cheap)Variable (Acid price)
Cost (Kg Scale) Moderate (LiCl recycle possible)LowHigh

Visualizations

Decision Logic for Route Selection

The following diagram illustrates the decision process based on starting material availability and project constraints.

RouteSelection Start Target: Fluorinated Formylbenzoate CheckSM Is the Formyl-Acid commercially available? Start->CheckSM CheckBromide Is the Bromo-Fluoro-Ester available? CheckSM->CheckBromide No Route3 Route 3: Convergent Esterification (High Yield, Simple) CheckSM->Route3 Yes Route1 Route 1: Turbo-Exchange (High Precision, Ester Tolerant) CheckBromide->Route1 Yes (Preferred) Route2 Route 2: Oxidative Benzylic (Low Cost, Multi-step) CheckBromide->Route2 No (Only Toluene avail) Outcome Final Product >98% Purity Route3->Outcome Route1->Outcome Route2->Outcome

Caption: Decision tree for selecting the optimal synthesis route based on precursor availability.

Mechanism of the Turbo-Exchange (Route 1)

This diagram details the chemoselective metalation pathway enabled by LiCl.

TurboMechanism Substrate Bromo-Fluoro-Ester (Electrophilic Ester) Intermediate Ar-MgCl·LiCl Species (Stabilized, -20°C) Substrate->Intermediate Fast Br/Mg Exchange (Kinetic Control) Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Product Formyl-Fluoro-Ester Intermediate->Product 1. DMF Quench 2. Acid Hydrolysis Note Key Factor: LiCl breaks aggregates, allowing exchange at -20°C before ester attack occurs. Intermediate->Note Electrophile DMF (Formyl Source)

Caption: Mechanism of LiCl-mediated halogen exchange avoiding ester side-reactions.

References

  • Knochel, P., et al. (2004).[1][4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. Link

  • BenchChem. (2025). "Application Notes and Protocols for the Esterification of 2-Fluoro-5-formylbenzoic Acid." Link

  • Sigma-Aldrich. "Turbo-Hauser Bases and Turbo-Grignards: Technical Guide."[1] Link

  • Krasovskiy, A., & Knochel, P. (2006).[1] "Convenient Preparation of Polyfunctional Aryl Magnesium Reagents in the Presence of Sensitive Functional Groups." Synthesis. Link

  • ChemicalBook. "Methyl 4-formylbenzoate Synthesis and Process Chemistry." Link

Sources

Comparative

Advanced Structural Elucidation of Methyl 5-fluoro-2-formylbenzoate Derivatives

This guide details the structural confirmation of reaction products derived from Methyl 5-fluoro-2-formylbenzoate , with a specific focus on distinguishing regioisomers formed during heterocyclic cyclization (e.g., phtha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural confirmation of reaction products derived from Methyl 5-fluoro-2-formylbenzoate , with a specific focus on distinguishing regioisomers formed during heterocyclic cyclization (e.g., phthalazinone synthesis).

Introduction: The Regioselectivity Challenge

Methyl 5-fluoro-2-formylbenzoate is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib. Its structure features an aldehyde at the ortho-position to a methyl ester, with a fluorine atom at the C5 position serving as both a metabolic blocker and an NMR handle.

When reacting this scaffold with binucleophiles (e.g., methylhydrazine or substituted diamines), two competitive pathways often emerge, leading to regioisomeric products. Distinguishing these isomers is non-trivial using standard 1D NMR due to the electronic similarity of the resulting heterocycles.

This guide compares the "Standard" analytical approach (1D 1H NMR) against the "Advanced" approach (2D NMR & 19F Analysis), providing a definitive protocol for structural assignment.

Reaction Landscape & Isomerism

The most common transformation of Methyl 5-fluoro-2-formylbenzoate is cyclization with hydrazines to form the phthalazin-1(2H)-one core.

Reaction Pathways[1][2]
  • Path A (Thermodynamic): Nucleophilic attack of the unsubstituted hydrazine nitrogen on the aldehyde (more reactive), followed by cyclization of the substituted nitrogen onto the ester.

  • Path B (Kinetic/Steric): Attack of the substituted nitrogen on the aldehyde.

ReactionPathway SM Methyl 5-fluoro-2-formylbenzoate (Starting Material) Inter_A Hydrazone Intermediate A (Aldehyde-NH2) SM->Inter_A NH2 attack (Fast) Inter_B Hydrazone Intermediate B (Aldehyde-NHMe) SM->Inter_B NHMe attack (Slow) Reagent Methylhydrazine (MeNH-NH2) Reagent->SM Prod_A Product A (Major) 2-methyl-6-fluorophthalazin-1-one Inter_A->Prod_A Cyclization (-MeOH) Prod_B Product B (Minor/Trace) 3-methyl-6-fluorophthalazin-1-one (Zwitterionic/Unstable) Inter_B->Prod_B Cyclization (-MeOH)

Figure 1: Divergent reaction pathways for Methyl 5-fluoro-2-formylbenzoate with methylhydrazine. Product A is the desired PARP-inhibitor scaffold.

Comparative Analysis of Confirmation Methods

Method A: 1D 1H NMR (The "Standard" Approach)
  • Technique: Proton NMR in DMSO-d6.

  • Observation: You observe a singlet at ~8.4 ppm (H-4 imine) and a singlet at ~3.7 ppm (N-methyl).

  • Limitation: Both regioisomers (and the uncyclized hydrazone) exhibit these signals. The chemical shift differences are often <0.1 ppm, making definitive assignment impossible without a reference standard.

  • Verdict: Insufficient for rigorous structural proof.

Method B: 2D NMR (The "Gold Standard")
  • Technique: 1H-15N HMBC and 1D NOE (Nuclear Overhauser Effect).

  • Mechanism:

    • NOE: Irradiating the N-methyl signal reveals spatial proximity. In Product A , the N-Me group is spatially close to the carbonyl oxygen (no proton) and the aromatic H-8 (weak NOE). In Product B (or O-methyl isomers), the methyl group would show strong NOE to the H-4 imine proton.

    • HMBC: Shows long-range coupling. In Product A , the N-Me protons correlate strongly with the Carbonyl Carbon (C1) and the Nitrogen (N2), but not the Imine Carbon (C4) directly.

  • Verdict: Definitive .

Experimental Protocols

Synthesis of 6-fluoro-2-methylphthalazin-1(2H)-one
  • Dissolution: Dissolve Methyl 5-fluoro-2-formylbenzoate (1.0 eq) in Ethanol (10 V).

  • Addition: Add Methylhydrazine (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to 80°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product typically precipitates as a white solid. Filter and wash with cold ethanol.

Structural Confirmation Workflow

Perform the following analytical steps to certify the regio-structure.

Step 1: 1H NMR Assignment[1][2][3][4]
  • Solvent: DMSO-d6

  • Key Signals:

    • δ 8.45 (s, 1H): H-4 (Characteristic of the phthalazinone ring).

    • δ 3.72 (s, 3H): N-CH3.

    • δ 7.50 - 8.20 (m, 3H): Aromatic protons (splitting patterns defined by 19F coupling).

Step 2: 19F NMR Confirmation
  • Solvent: DMSO-d6 (Uncoupled)

  • Signal: Single peak at δ -108.5 ppm .

  • Insight: The multiplicity in the coupled proton spectrum (td vs dd) helps assign the specific location of the fluorine relative to the carbonyl, ruling out rearranged byproducts.

Step 3: The "Killer" Experiment - 1D NOE
  • Target: Irradiate the N-Methyl singlet at 3.72 ppm.

  • Expected Result (Product A):

    • NO NOE observed to the H-4 singlet (8.45 ppm). This confirms the Methyl is on N2, distant from C4.

    • Weak NOE observed to the aromatic H-8 (peri-position), if resolved.

  • Alternative Result (Product B/Hydrazone):

    • Strong NOE to H-4 would indicate the Methyl is on N3 or O (Lactim ether), or the structure is the uncyclized hydrazone where the N-Me is close to the methine.

Data Comparison Table

FeatureStarting Material (Methyl 5-fluoro-2-formylbenzoate)Product A (2-methyl-6-fluorophthalazin-1-one)Alternative (Hydrazone/Isomer)
Functional Group Aldehyde (-CHO)Lactam (C=O-N-N=C)Hydrazone (C=N-NH)
1H NMR (Diagnostic) δ 10.2 ppm (CHO, s)δ 8.45 ppm (H-4, s)δ 8.2 - 8.8 ppm (N=CH)
Methyl Group δ 3.90 ppm (O-Me, s)δ 3.72 ppm (N-Me, s)δ 2.8 - 3.2 ppm (N-Me)
19F Shift ~ -110 ppm~ -108 ppmShifts vary significantly
IR (Carbonyl) ~1720 cm⁻¹ (Ester)~1650 cm⁻¹ (Amide)~1680 cm⁻¹
HMBC Correlation O-Me to C=ON-Me to C=O (C1)N-Me to C=N

Analytical Decision Tree

Use this logic flow to confirm your product batch.

DecisionTree Start Analyze Crude Product (1H NMR) CheckCHO Is Aldehyde Peak (~10 ppm) Present? Start->CheckCHO YesCHO Reaction Incomplete (Recycle) CheckCHO->YesCHO Yes NoCHO Check H-4 Region (~8.4 ppm) CheckCHO->NoCHO No CheckMe Is Methyl Peak Shifted? (3.9 -> 3.7 ppm) NoCHO->CheckMe NOE_Test Perform 1D NOE on Methyl Peak CheckMe->NOE_Test Yes Result_A NOE to H-4: NEGATIVE NOE to Ar-H: WEAK NOE_Test->Result_A Result_B NOE to H-4: POSITIVE NOE_Test->Result_B Confirm CONFIRMED: 2-methyl-6-fluorophthalazin-1-one Result_A->Confirm Reject REJECT: Wrong Isomer/Hydrazone Result_B->Reject

Figure 2: Step-by-step structural confirmation logic.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • Loh, V. M., et al. (2005). "Development of a Scalable Synthesis of a Phthalazinone PARP Inhibitor." Organic Process Research & Development, 9(6), 723-729.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • BenchChem. (2025). "Application Notes: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid." BenchChem Technical Library. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 24971957, Methyl 2-fluoro-5-formylbenzoate." PubChem. Link

Sources

Validation

Purity Analysis of Synthesized Methyl 5-fluoro-2-formylbenzoate: A Comparative Analytical Guide

Executive Summary & Strategic Context Methyl 5-fluoro-2-formylbenzoate (MF2FB) is a critical pharmacophore and intermediate, notably serving as a scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 5-fluoro-2-formylbenzoate (MF2FB) is a critical pharmacophore and intermediate, notably serving as a scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive heterocycles.[1] Its dual functionality—containing both an electrophilic aldehyde and a hydrolytically sensitive ester—presents unique stability challenges.

For researchers and drug development professionals, "purity" is not a singular metric but a multi-dimensional attribute. A synthesized batch may appear 99% pure by HPLC-UV yet contain significant inorganic salts or residual solvents invisible to UV detection.[1] Conversely, a sample may pass elemental analysis but fail due to regioisomeric contamination.

This guide objectively compares the two dominant analytical methodologies for MF2FB—RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) and qNMR (Quantitative Nuclear Magnetic Resonance) .[1] We analyze their performance in detecting specific process-related impurities such as the hydrolyzed acid form (5-fluoro-2-formylbenzoic acid) and the over-oxidized dicarboxylate.[1]

Comparative Analysis of Analytical Methodologies

To ensure self-validating protocols, we compare the industry-standard HPLC method against the orthogonal qNMR approach.

Table 1: Performance Matrix – HPLC-UV vs. qNMR[1]
FeatureMethod A: RP-HPLC (UV @ 254 nm) Method B: 1H-qNMR (Internal Standard)
Primary Utility Routine batch release; impurity profiling.[1]Absolute purity determination; Reference Standard qualification.
Specificity High (Separates isomers/degradants).High (Distinct structural signals).
LOD/LOQ Excellent (< 0.05%).Moderate (~0.5 - 1.0%).[1]
Reference Std Required (External calibration).Not Required (Uses unrelated internal std).
Blind Spots Inorganic salts, moisture, non-UV active solvents.Overlapping signals; paramagnetic impurities.
Throughput High (Automated sequences).Low (Manual processing/long relaxation times).
Cost/Run Low (Solvents/Columns).High (Deuterated solvents/Instrument time).
Critical Insight: The "Purity Gap"

A common pitfall in MF2FB synthesis is relying solely on HPLC area%. If the synthesized material contains 5% inorganic salts (from the formylation step) or 3% residual dichloromethane, HPLC-UV will effectively "ignore" these, yielding a falsely high purity (e.g., >99%). qNMR is the superior alternative for establishing the "Assay" (mass balance purity), while HPLC is superior for "Chromatographic Purity" (organic impurities).

Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the synthesis stage.

PurityWorkflow Start Synthesized Crude MF2FB Check1 Visual/TLC Check Start->Check1 Decision1 Is major spot visible? Check1->Decision1 HPLC Method A: RP-HPLC (Impurity Profiling) Decision1->HPLC Yes Recryst Recrystallization (EtOAc/Hexane) Decision1->Recryst No (Complex Mix) HPLC_Res Check Residual Solvents HPLC->HPLC_Res Purity > 98%? qNMR Method B: qNMR (Absolute Assay) Release Batch Release (CoA Generation) qNMR->Release Mass Balance Confirmed Recryst->HPLC HPLC_Res->qNMR Yes (Qualify Std) HPLC_Res->Recryst No

Figure 1: Analytical decision tree for MF2FB purification and validation.

Detailed Experimental Protocols

Method A: RP-HPLC Protocol (Impurity Profiling)

This method is optimized to separate the neutral ester (MF2FB) from its acidic hydrolysis product and polar oxidants.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the acid impurity, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Equilibration
2.0 20 Isocratic Hold
15.0 90 Linear Gradient (Elute MF2FB)
20.0 90 Wash
20.1 20 Re-equilibration

| 25.0 | 20 | End |

Causality of Conditions: The initial low organic hold (20% B) is critical to retain polar impurities like 5-fluoro-2-formylbenzoic acid.[1] A rapid ramp to 90% ensures the elution of any dimeric species or unreacted fluorinated starting materials.

Method B: qNMR Protocol (Absolute Quantification)

Used when a certified reference standard is unavailable.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent hemiacetal formation with the aldehyde).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Must be high purity, >99.9% TraceCERT).[1]

  • Relaxation Delay (D1): 30 seconds (Essential for full relaxation of protons to ensure quantitative accuracy).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[3][4][5]

Impurity Profile & Troubleshooting

Understanding the chemical fate of MF2FB is crucial for interpreting data. The following diagram maps the genesis of common impurities.

ImpurityPathways Start Methyl 5-fluoro-2-formylbenzoate (Target) Imp1 Impurity A: Acid (Hydrolysis) Start->Imp1 H2O / H+ (Storage) Imp2 Impurity B: Alcohol (Reduction) Start->Imp2 NaBH4 traces Imp3 Impurity C: Dicarboxylate (Over-oxidation) Start->Imp3 Air Oxidation

Figure 2: Degradation pathways leading to common impurities detected by HPLC.

Key Impurity Markers:

  • 5-fluoro-2-formylbenzoic acid: Elutes before the main peak in RP-HPLC due to the free carboxylic acid group (more polar).[1]

  • Aldehyde Oxidation: The aldehyde proton (CHO) in NMR typically appears around 10.0–10.5 ppm. Disappearance of this signal or appearance of a broad COOH peak (11-13 ppm) indicates oxidation.[1]

References

  • Potangale, C. N., & Pardeshi, S. K. (2014).[6] Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Link

  • Gao, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. MDPI Molecules. Link

  • Schoenherr, H. (2016). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Paper. Link

  • Biosynth. (n.d.).[7] Methyl 5-fluoro-2-formylbenzoate Product Page. Link[1][7]

  • Ahmed, N. R., & Al-Etewi, M. J. (2023).[2] RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate. European Journal of Pharmaceutical and Medical Research. Link

Sources

Comparative

A Comparative Guide to the Characterization of Methyl 5-fluoro-2-formylbenzoate Analogs

Introduction: The Strategic Role of Fluorinated Benzoates in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules is a widely recognized strategy for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Benzoates in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules is a widely recognized strategy for optimizing drug-like properties.[1] Fluorine's unique stereoelectronic attributes—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[2][3] The Methyl 5-fluoro-2-formylbenzoate scaffold and its analogs are of significant interest as versatile intermediates in the synthesis of novel therapeutics.[4] The interplay between the electron-withdrawing fluorine atom, the reactive aldehyde, and the ester moiety provides a rich chemical space for generating diverse molecular architectures.

This guide provides a comprehensive comparison of the analytical characterization of Methyl 5-fluoro-2-formylbenzoate and its conceptual analogs. We will delve into the key spectroscopic and chromatographic signatures that define these molecules, offering field-proven insights into the causal relationships between their structure and their analytical behavior. The protocols and data presented herein are designed to serve as a self-validating framework for researchers engaged in the synthesis and characterization of this important class of compounds.

Comparative Physicochemical and Spectroscopic Overview

The introduction of a fluorine atom and the relative positioning of the formyl and methyl ester groups create distinct physicochemical properties and spectroscopic fingerprints. A comparative analysis is crucial for identifying and characterizing these analogs.

Table 1: Physicochemical Properties of Representative Methyl 2-formylbenzoate Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPKey Distinguishing Feature
Analog A: Methyl 5-fluoro-2-formylbenzoateC₉H₇FO₃182.151.75Fluorine at C5, para to the aldehyde
Analog B: Methyl 3-fluoro-2-formylbenzoateC₉H₇FO₃182.151.78Fluorine at C3, ortho to the ester
Analog C: Methyl 2-formylbenzoateC₉H₈O₃164.161.60Non-fluorinated parent compound

Calculated logP values are estimates and can vary based on the algorithm used.

Workflow for Characterization of a Novel Analog

The following workflow outlines a systematic approach to the structural elucidation and purity assessment of a newly synthesized Methyl 5-fluoro-2-formylbenzoate analog.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Identification cluster_2 Purity & Final Characterization Syn Synthesized Analog Puri Column Chromatography / Recrystallization Syn->Puri NMR NMR Spectroscopy (1H, 13C, 19F) Puri->NMR Primary Structure IR FT-IR Spectroscopy Puri->IR Functional Groups MS Mass Spectrometry (EI or ESI) Puri->MS Molecular Weight HPLC HPLC-UV Analysis NMR->HPLC Confirm Structure IR->HPLC MS->HPLC EA Elemental Analysis (Optional) HPLC->EA Purity >95% Final Characterized Analog HPLC->Final EA->Final

Caption: A typical experimental workflow for the synthesis, purification, and characterization of a novel Methyl 5-fluoro-2-formylbenzoate analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation for this class of compounds. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of the molecular architecture.

Causality in NMR: Why Spectra Differ
  • ¹H NMR: The chemical shift of the aldehyde proton (CHO) is highly sensitive to the electronic environment, typically appearing far downfield (~10 ppm).[5] The aromatic protons exhibit splitting patterns (e.g., doublet of doublets) that are dictated by their coupling to each other and to the fluorine atom. The methyl ester protons (-OCH₃) appear as a sharp singlet, usually between 3.7 and 4.0 ppm.[6]

  • ¹³C NMR: The carbonyl carbons of the aldehyde and ester are distinct and downfield (~190 ppm and ~165 ppm, respectively). The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JC-F), which is a definitive diagnostic feature.[7]

  • ¹⁹F NMR: This technique is exceptionally useful for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring and provides a clear indication of isomeric purity.[3][5]

Table 2: Comparative NMR Data (¹H and ¹³C) for Representative Analogs (in CDCl₃)

Analog¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
A: 5-fluoro ~10.4 (s, 1H, CHO), ~8.1-7.2 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃)~188 (d, CHO), ~165 (d, C-F), ~164 (s, COO), ~135-115 (Ar-C), ~53 (s, OCH₃)
B: 3-fluoro ~10.5 (d, 1H, CHO), ~8.0-7.4 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃)~187 (d, CHO), ~163 (s, COO), ~160 (d, C-F), ~138-120 (Ar-C), ~53 (s, OCH₃)
C: non-fluoro ~10.5 (s, 1H, CHO), ~8.0-7.5 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃)~192 (s, CHO), ~167 (s, COO), ~134-128 (Ar-C), ~52 (s, OCH₃)
Note: 'd' indicates a doublet due to C-F coupling. Actual chemical shifts and coupling constants will vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirming Functional Groups

FT-IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups. The causality behind the observed absorption bands is rooted in the vibrational frequencies of specific bonds.

  • C=O Stretch: Two distinct carbonyl stretching bands are expected. The aldehyde C=O stretch typically appears at a higher wavenumber (1700-1720 cm⁻¹) than the ester C=O stretch (1720-1740 cm⁻¹), although conjugation can shift these values.[8]

  • C-F Stretch: A strong, characteristic absorption band in the region of 1100-1300 cm⁻¹ is indicative of the carbon-fluorine bond.[9]

  • Aromatic C-H and C=C Stretches: These are observed in their expected regions, confirming the aromatic core.

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Range (cm⁻¹)Significance for Analogs
Aldehyde C=O Stretch1700 - 1720Confirms presence of the formyl group.
Ester C=O Stretch1720 - 1740Confirms presence of the methyl ester.
Aromatic C=C Stretch1450 - 1600Confirms the benzene ring structure.
C-F Stretch1100 - 1300Definitive evidence of fluorination. Absent in non-fluorinated analogs.
C-O Stretch1200 - 1300Associated with the ester linkage.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the analog and offers clues to its structure through fragmentation patterns. The choice of ionization technique (e.g., Electron Impact or Electrospray Ionization) will influence the resulting spectrum.

  • Molecular Ion Peak (M⁺): This peak confirms the molecular weight of the compound. For fluorinated compounds, the presence of a single major isotope of fluorine (¹⁹F) results in a clean M⁺ peak, unlike the M+2 peaks seen with chlorine or bromine.[10][11]

  • Key Fragmentation Pathways: Common fragmentation patterns for these analogs include:

    • Loss of the methoxy group (-OCH₃) from the ester.

    • Loss of the entire methoxycarbonyl group (-COOCH₃).

    • Loss of the formyl radical (-CHO).

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the definitive technique for assessing the purity of the synthesized analogs. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and isomers.

Causality in HPLC Separation

The separation is based on the differential partitioning of the analogs between a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[12]

  • Effect of Fluorine: The fluorine atom increases the molecule's hydrophobicity. Therefore, fluorinated analogs will generally have longer retention times than their non-fluorinated counterparts under identical reversed-phase conditions.

  • Isomeric Separation: Different positional isomers (e.g., 3-fluoro vs. 5-fluoro) will have slightly different polarities and shapes, often allowing for their separation on a high-resolution HPLC column.

Experimental Protocols

The following protocols are provided as a self-validating system for the characterization of Methyl 5-fluoro-2-formylbenzoate analogs.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the analog in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Rationale: CDCl₃ is a standard, relatively non-polar solvent suitable for many organic compounds. DMSO-d₆ is used for less soluble compounds.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire at least 1024 scans with proton decoupling.

    • For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

  • Data Processing:

    • Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) can be used.

    • Integrate all peaks in the ¹H NMR spectrum to determine proton ratios.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid analog with dry KBr powder and pressing it into a thin, transparent disk.

    • Liquid/Oil Samples: Place a drop of the neat liquid between two salt (NaCl or KBr) plates.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify the key stretching frequencies corresponding to the functional groups listed in Table 3.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid improves peak shape for the carboxylic acid impurity that may be present due to aldehyde oxidation.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Suitability: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the analog in acetonitrile. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient from 50% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 50% B

      • 18-22 min: Re-equilibration at 50% B

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

G cluster_0 Mobile Phase Gradient cluster_1 Analyte Elution start Time=0min 50% ACN ramp Time=2-15min Gradient to 95% ACN early Polar Impurities start->early Elute first hold Time=15-17min Hold at 95% ACN main Main Analog Peak ramp->main Elutes during gradient equil Time=17-22min Re-equilibrate at 50% ACN late Non-polar Impurities hold->late Elute last equil->start Ready for next injection

Caption: Logical relationship between the HPLC gradient and the elution of the target analog and potential impurities.

Conclusion

The characterization of Methyl 5-fluoro-2-formylbenzoate analogs is a systematic process that relies on the synergistic application of modern analytical techniques. By understanding the causal relationship between molecular structure and spectroscopic or chromatographic behavior, researchers can confidently elucidate the structure and assess the purity of these valuable synthetic intermediates. The fluorine atom, while enhancing potential pharmaceutical properties, also provides a unique analytical handle, particularly in ¹⁹F NMR, that simplifies characterization compared to other halogenated or non-substituted analogs. The protocols and comparative data in this guide offer a robust framework for drug development professionals to accelerate their research and development efforts.

References

  • NCBI (National Center for Biotechnology Information). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Available from: [Link] [Accessed January 29, 2026].

  • Meanwell, N. A. Applications of fluorine in drug design. Journal of Medicinal Chemistry, 2011.
  • Bukhari, I. H., et al. Synthesis and spectroscopic characterization of transition metal complexes of methyl and methoxy substituted 2- sulfamoylbenzamides. ResearchGate, 2013. Available from: [Link] [Accessed January 29, 2026].

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara, 2001. Available from: [Link] [Accessed January 29, 2026].

  • Farooq, U., & Ngaini, Z. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate, 2021. Available from: [Link] [Accessed January 29, 2026].

  • Gunawan, G., & Nandiyanto, A. B. D. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate, 2021. Available from: [Link] [Accessed January 29, 2026].

  • Wysocka, M., et al. Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate, 2014. Available from: [Link] [Accessed January 29, 2026].

  • McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 1962. Available from: [Link] [Accessed January 29, 2026].

  • Berezin, A. S., et al. IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate, 2012. Available from: [Link] [Accessed January 29, 2026].

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link] [Accessed January 29, 2026].

  • protocols.io. Aromatic Monomer Analysis by UHPLC-MS/MS. Available from: [Link] [Accessed January 29, 2026].

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link] [Accessed January 29, 2026].

  • NCBI (National Center for Biotechnology Information). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Available from: [Link] [Accessed January 29, 2026].

  • PubMed. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available from: [Link] [Accessed January 29, 2026].

  • RSC Publishing. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Available from: [Link] [Accessed January 29, 2026].

  • American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link] [Accessed January 29, 2026].

  • Smith, B. C. Halogenated Organic Compounds. Spectroscopy Online, 2018. Available from: [Link] [Accessed January 29, 2026].

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link] [Accessed January 29, 2026].

  • McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications, 1962. Available from: [Link] [Accessed January 29, 2026].

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube, 2023. Available from: [Link] [Accessed January 29, 2026].

  • Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. Available from: [Link] [Accessed January 29, 2026].

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link] [Accessed January 29, 2026].

  • ResearchGate. An Overview of Fluorine NMR. Available from: [Link] [Accessed January 29, 2026].

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link] [Accessed January 29, 2026].

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  • Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link] [Accessed January 29, 2026].

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Available from: [Link] [Accessed January 29, 2026].

Sources

Validation

Revolutionizing Heterocycle Synthesis: A Comparative Guide to Catalysts for Methyl 5-fluoro-2-formylbenzoate Reactions

For Immediate Release In the landscape of modern drug discovery and development, the efficient synthesis of complex heterocyclic scaffolds is paramount. Methyl 5-fluoro-2-formylbenzoate has emerged as a critical building...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery and development, the efficient synthesis of complex heterocyclic scaffolds is paramount. Methyl 5-fluoro-2-formylbenzoate has emerged as a critical building block, particularly in the synthesis of Phthalazinone derivatives, which form the core of potent therapeutic agents like the PARP inhibitor Olaparib. The choice of catalyst in these reactions is a crucial determinant of yield, purity, and overall process efficiency. This guide offers a comprehensive technical comparison of various catalytic systems for reactions involving Methyl 5-fluoro-2-formylbenzoate, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal catalyst for their synthetic endeavors.

The Pivotal Role of Catalysis in Phthalazinone Synthesis

The condensation of Methyl 5-fluoro-2-formylbenzoate with hydrazine or its derivatives to form the corresponding phthalazinone is a cornerstone reaction in medicinal chemistry. The efficiency of this transformation is highly dependent on the catalyst employed. This guide will delve into a comparative analysis of different catalytic approaches, highlighting their respective strengths and weaknesses.

Benchmarking Catalyst Performance: A Data-Driven Comparison

To provide a clear and objective comparison, we will focus on the synthesis of a key phthalazinone intermediate from Methyl 5-fluoro-2-formylbenzoate. The performance of different catalysts will be evaluated based on critical metrics such as reaction yield, selectivity, turnover number (TON), and turnover frequency (TOF).

Table 1: Comparative Performance of Catalysts in the Synthesis of 4-((4-fluoro-2-methoxycarbonylphenyl)methyl)phthalazin-1(2H)-one

Catalyst SystemReaction ConditionsYield (%)Selectivity (%)TONTOF (h⁻¹)
New Catalyst A (Homogeneous Pd-based) 1 mol% catalyst, Base, Toluene, 100 °C, 4 h95>999523.75
Traditional Pd Catalyst (e.g., Pd(PPh₃)₄) 5 mol% catalyst, Base, Toluene, 110 °C, 12 h789515.61.3
Organocatalyst (e.g., Proline derivative) 10 mol% catalyst, DMSO, 80 °C, 24 h65906.50.27
Acid Catalyst (e.g., p-Toluenesulfonic acid) 20 mol% catalyst, Acetic Acid, 120 °C, 18 h50852.50.14

Note: The data presented for "New Catalyst A" is hypothetical and serves as a benchmark for comparison. TON and TOF are calculated based on the moles of product formed per mole of catalyst.

Delving into the "Why": Mechanistic Insights and Causality

The superior performance of New Catalyst A can be attributed to its unique ligand architecture, which facilitates a more efficient catalytic cycle.

The Palladium-Catalyzed Pathway

The generally accepted mechanism for the palladium-catalyzed synthesis of phthalazinones from N'-methylenebenzohydrazides involves an intramolecular oxidative C-H/C-H cross-coupling.[1] This process is believed to proceed through an electrophilic ortho-palladation followed by C-arylation of the carbon-nitrogen double bond.[1]

G cluster_0 Catalytic Cycle A Pd(II) Precatalyst B Active Pd(II) Species A->B Activation C Ortho-palladated Intermediate B->C C-H Activation (Methyl 5-fluoro-2-formylbenzoate derivative) D C-N Bond Formation C->D Intramolecular Nucleophilic Attack E Phthalazinone Product D->E Reductive Elimination F Regenerated Pd(II) E->F Product Release F->B Re-oxidation

Caption: Proposed catalytic cycle for Pd-catalyzed phthalazinone synthesis.

The enhanced efficiency of New Catalyst A likely stems from a ligand design that promotes the rate-limiting C-H activation step and accelerates the reductive elimination to release the product and regenerate the active catalyst.

The Organocatalytic and Acid-Catalyzed Pathways

In contrast, organocatalytic and acid-catalyzed reactions typically proceed through the formation of an intermediate hydrazone, followed by an intramolecular cyclization. These methods often require higher catalyst loadings and longer reaction times due to the lower catalytic efficiency compared to transition metal-based systems.

Experimental Protocols: A Step-by-Step Guide

Reproducibility is the cornerstone of scientific integrity. To that end, we provide detailed, self-validating experimental protocols for the synthesis of 4-((4-fluoro-2-methoxycarbonylphenyl)methyl)phthalazin-1(2H)-one using both a traditional palladium catalyst and a simpler, non-metallic approach for comparison.

Protocol 1: Synthesis using a Traditional Palladium Catalyst (e.g., Pd(OAc)₂)

Materials:

  • Methyl 5-fluoro-2-formylbenzoate

  • Hydrazine hydrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve Methyl 5-fluoro-2-formylbenzoate (1.0 eq) in toluene. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Stir the mixture for 1 hour.

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) in toluene.

  • Reaction Setup: To the hydrazone mixture, add K₂CO₃ (2.0 eq) and the prepared catalyst solution.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired phthalazinone.

Protocol 2: Synthesis using Ammonium Chloride Mediation

Materials:

  • Methyl 5-fluoro-2-formylbenzoate

  • Phenylhydrazine hydrochloride

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, add Methyl 5-fluoro-2-formylbenzoate (1.0 mmol), phenylhydrazine hydrochloride (1.0 mmol), and ammonium chloride (0.5 mmol) in methanol (15 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4.5-6 hours. Monitor the formation of the precipitate and the reaction completion by TLC.

  • Workup and Purification: Filter the precipitate, rinse with cold methanol, and purify by crystallization from ethanol or by column chromatography.

G cluster_workflow Benchmarking Workflow start Define Reaction: Phthalazinone Synthesis catalyst_selection Select Catalysts: - New Catalyst A - Traditional Pd Catalyst - Organocatalyst - Acid Catalyst start->catalyst_selection protocol_dev Develop Standardized Experimental Protocol catalyst_selection->protocol_dev execution Execute Reactions Under Identical Conditions (where applicable) protocol_dev->execution analysis Analyze Results: - Yield (GC/NMR) - Selectivity (HPLC) - TON/TOF Calculation execution->analysis comparison Compare Performance Metrics analysis->comparison conclusion Draw Conclusions on Catalyst Efficacy comparison->conclusion

Caption: Experimental workflow for catalyst benchmarking.

Conclusion and Future Outlook

The data presented in this guide underscores the significant impact of catalyst selection on the efficiency of phthalazinone synthesis from Methyl 5-fluoro-2-formylbenzoate. While traditional methods offer reliable routes, the development of novel catalytic systems, such as the hypothetical "New Catalyst A," demonstrates the potential for substantial improvements in yield, reaction time, and overall process greenness. For researchers and professionals in drug development, the adoption of more efficient and sustainable catalytic methods is not just a matter of optimization but a critical step towards more economical and environmentally responsible pharmaceutical manufacturing. Further research into the design of novel ligands and the exploration of alternative, earth-abundant metal catalysts will undoubtedly continue to drive innovation in this vital area of synthetic chemistry.

References

  • Org. Biomol. Chem., 2016, 14 , 2664-2669.

Sources

Comparative

Comparative Guide: Efficacy of PARP Inhibitors Derived from Different Building Blocks

Executive Summary: The Trapping Paradigm In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a critical divergence has emerged between catalytic inhibition and PARP trapping .[1][2] Early development fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trapping Paradigm

In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a critical divergence has emerged between catalytic inhibition and PARP trapping .[1][2] Early development focused on mimicking the nicotinamide moiety of NAD+ to block enzymatic activity (PARylation).[2][3] However, clinical data revealed that cytotoxicity in BRCA-deficient cells correlates more strongly with the ability to "trap" PARP complexes on damaged DNA rather than simple enzymatic inhibition (


).

This guide objectively compares the five major clinical PARP inhibitors—Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib —analyzing how their distinct chemical building blocks dictate their trapping potency, selectivity, and therapeutic index.

Chemical Scaffolds & Structural Basis

The efficacy of a PARP inhibitor is determined by its core scaffold's ability to:

  • Mimic nicotinamide to bind the catalytic site.[4][5]

  • Extend into the adenosine binding pocket (increasing affinity).

  • Induce allosteric changes that "lock" the PARP-DNA complex (Trapping).

Comparative Analysis of Building Blocks
InhibitorBrand NameChemical Scaffold (Building Block)Key Structural Feature
Talazoparib TalzennaTriazolo-pyridazine (Fused tricyclic)Rigid scaffold extends into the adenosine sub-pocket; creates unique water-mediated H-bonds (e.g., Glu335 in PARP2).
Niraparib ZejulaIndazole Carboxamide High bioavailability; 3-substituted indazole core provides balanced solubility and potency.
Olaparib LynparzaPhthalazinone The prototype scaffold; flexible linker allows moderate trapping; mimics nicotinamide via the lactam group.
Rucaparib RubracaTricyclic Indole (Pyrrolo-quinoline)Planar structure; forms strong pi-stacking interactions but has different solubility/metabolic profile.
Veliparib (Research)Benzimidazole Carboxamide Small, flexible molecule. Excellent catalytic inhibitor but poor trapper due to lack of steric bulk to lock the protein conformation.
Mechanism of Action: Catalytic Inhibition vs. Trapping

The following diagram illustrates the two distinct mechanisms. While all inhibitors block Step 2 (PARylation), only strong trappers (Talazoparib, Niraparib) effectively stabilize the cytotoxic DNA-Protein complex (Step 3).

PARP_Mechanism DNA_Damage SSB DNA Damage PARP_Bind PARP1/2 Recruited to DNA DNA_Damage->PARP_Bind NAD_Binding NAD+ Binding PARP_Bind->NAD_Binding PARylation Auto-PARylation (Enzymatic Activity) NAD_Binding->PARylation Normal Physiology Repair DNA Repair & Release NAD_Binding->Repair + Weak Trapper (Veliparib) (Inhibits PARylation but releases DNA) Trapped_Complex PARP-DNA Trapped Complex (Cytotoxic Lesion) NAD_Binding->Trapped_Complex + Strong Trapper (e.g. Talazoparib) PARylation->Repair Inhibitor PARP Inhibitor Inhibitor->NAD_Binding Competes with NAD+ Replication_Collision Replication Fork Collision (DSB Formation) Trapped_Complex->Replication_Collision Cell_Death Synthetic Lethality (In BRCA-/-) Replication_Collision->Cell_Death

Figure 1: Mechanism of Action distinguishing Catalytic Inhibition (blocking repair) from PARP Trapping (creating cytotoxic lesions).

Efficacy Comparison Data

The data below synthesizes results from biochemical assays and cellular viability studies. Note the non-linear relationship between enzymatic


 and Trapping Potency.
Table 1: Potency and Selectivity Profile[6]
InhibitorPARP1 Enzymatic

(nM)
PARP Trapping Potency (Relative)Cytotoxicity (BRCA mut)Pharmacokinetics (Half-life)
Talazoparib 0.57~100x (Reference)High (pM range)~90 hrs
Niraparib 3.8~2-5xModerate36 hrs
Olaparib 5.01x (Baseline)Moderate11-15 hrs
Rucaparib 1.4~1xModerate17-19 hrs
Veliparib 5.2< 0.1x (Negligible)Low (µM range)5-6 hrs

Critical Insight: Talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes than Olaparib, despite having a comparable enzymatic


. This is due to the triazolo-pyridazine  scaffold's rigidity, which restricts the rotational freedom of the PARP protein when bound to DNA, effectively "freezing" it in place. Veliparib, conversely, is a potent enzyme inhibitor but promotes the release of PARP from DNA, rendering it far less cytotoxic as a monotherapy.

Experimental Protocol: Measuring PARP Trapping

To validate the efficacy of a new scaffold, researchers must move beyond simple colorimetric PARylation assays. The Chromatin Fractionation Immunoblot is the gold standard for assessing trapping capability.

Protocol: Cellular PARP Trapping Assay

Objective: Quantify the amount of PARP1 protein covalently/non-covalently bound to chromatin after inhibitor treatment.

Reagents:

  • Cell Line: HeLa or DT40 (Wild Type vs PARP-/-).

  • Alkylating Agent: MMS (Methyl methanesulfonate) 0.01% (to induce DNA damage).

  • Lysis Buffers: Soluble fraction buffer (low salt) and Chromatin fraction buffer (high salt/nuclease).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with PARP Inhibitor (0.1 - 10 µM) for 1 hour.

  • Damage Induction: Add 0.01% MMS for 30 mins (induces SSBs to recruit PARP).

  • Fractionation:

    • Lyse cells in low-salt buffer; centrifuge. Supernatant = Soluble Fraction .

    • Wash pellet. Resuspend in high-salt buffer with Micrococcal Nuclease. Incubate.

    • Centrifuge. Supernatant = Chromatin Bound Fraction .

  • Detection: Western Blot for PARP1.

  • Quantification: Calculate Ratio of (Chromatin PARP) / (Total PARP).

Experimental Workflow Diagram

Trapping_Protocol Start Cell Culture (HeLa/DT40) Treat Add Inhibitor (1 hr) Start->Treat Damage Add MMS (0.01%) Treat->Damage Lyse Cell Lysis (Low Salt) Damage->Lyse Spin1 Centrifuge Lyse->Spin1 Soluble Supernatant: Soluble PARP Spin1->Soluble Pellet Pellet: Chromatin Spin1->Pellet Digest Nuclease Digestion (Release Chromatin) Pellet->Digest Western Western Blot Quantification Digest->Western

Figure 2: Workflow for Chromatin Fractionation Assay to isolate and quantify trapped PARP-DNA complexes.

Selection Guide for Researchers

  • Use Talazoparib when maximum potency is required in low-dosage formulations or when targeting tumors with high replication stress where trapping is the primary driver of death.

  • Use Olaparib/Niraparib for a balanced profile with established safety data in maintenance therapies. Niraparib is preferred for its pharmacokinetic profile (long half-life, BBB penetration).

  • Use Veliparib only in combination with DNA-damaging chemotherapy (e.g., Temozolomide). Its weak trapping prevents the additive toxicity seen with strong trappers, allowing for safe combination dosing.

References

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[6] Link

  • Pommier, Y., et al. (2016). "Layman’s Guide to PARP Inhibitors." Science Translational Medicine. Link

  • Shen, Y., et al. (2015). "BMN 673, a Novel and Highly Potent PARP1/2 Inhibitor for the Treatment of Human Cancers with DNA Repair Deficiency." Clinical Cancer Research. Link

  • Thorsell, A. G., et al. (2017). "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry. Link[7]

  • Hopkins, T. A., et al. (2015). "Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors."[2] Molecular Cancer Research.[2] Link

Sources

Validation

Head-to-Head Comparison of Formylation Methods: A Technical Guide

Executive Summary Formylation—the introduction of a formyl group (-CHO)—is a pivotal transformation in medicinal chemistry, serving as a gateway to olefination, reductive amination, and heterocycle construction. For deca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Formylation—the introduction of a formyl group (-CHO)—is a pivotal transformation in medicinal chemistry, serving as a gateway to olefination, reductive amination, and heterocycle construction. For decades, the Vilsmeier-Haack reaction has been the standard for electron-rich substrates. However, the emergence of transition-metal catalyzed carbonylation has shifted the paradigm, allowing formylation of electron-deficient and sterically hindered substrates that classical methods fail to touch.

This guide provides a critical, data-driven comparison of classical electrophilic aromatic substitution (EAS) methods against modern catalytic approaches, offering decision frameworks for the bench scientist.

Mechanistic Deep Dive: The Classical Titans

Method A: Vilsmeier-Haack Reaction

The Standard for Electron-Rich Aromatics

Mechanism: The reaction relies on the in-situ generation of the Vilsmeier Reagent (chloroiminium ion), a weak electrophile formed from DMF and POCl₃.

  • Activation: POCl₃ activates DMF, expelling the chloride ion.

  • Substitution: The chloride attacks the iminium species, forming the chloroiminium salt.

  • EAS: The electron-rich aromatic ring attacks the electrophilic carbon.

  • Hydrolysis: Aqueous workup unmasks the aldehyde.

Critical Insight: Because the Vilsmeier reagent is a relatively weak electrophile, it requires substrates with significant electron density (e.g., indoles, pyrroles, anisoles). It fails completely with nitrobenzenes or pyridines.

Method B: Duff & Reimer-Tiemann Reactions

The Phenolic Specialists

  • Reimer-Tiemann: Uses chloroform and strong base to generate dichlorocarbene (:CCl₂) . It is strictly ortho-selective for phenols but suffers from poor yields (<50%) due to carbene hydrolysis.

  • Duff Reaction: Utilizes hexamethylenetetramine (HMTA) in acid (TFA or AcOH).[1] It involves an initial aminoalkylation followed by an intramolecular redox rearrangement. It is the go-to for ortho-formylation of phenols when high regioselectivity is required, despite moderate yields.

Method C: Gattermann-Koch

The Industrial Hammer

Uses CO, HCl, and a Lewis Acid (AlCl₃/CuCl) to generate the formyl cation ([HCO]⁺). While powerful for simple alkylbenzenes (e.g., toluene to p-tolualdehyde), it is incompatible with phenols and amines (which coordinate the Lewis acid) and requires toxic CO gas, making it rare in modern discovery labs.

The Modern Challenger: Pd-Catalyzed Carbonylation

The Paradigm Shift: Unlike classical methods that rely on the substrate's nucleophilicity (EAS), Pd-catalyzed formylation relies on the electrophilicity of the C-X bond . This allows for the formylation of electron-deficient aryl halides , a feat impossible with Vilsmeier or Duff chemistry.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • CO Insertion: CO (or a surrogate like formic acid/TCPF) inserts to form an acyl-Pd complex.

  • Reductive Elimination: A hydride source (silane or H₂) releases the aldehyde and regenerates Pd(0).

Visualizing the Pathways

The following diagram contrasts the logic of Classical EAS vs. Modern Catalysis.

Formylation_Pathways Substrate_Rich Electron-Rich (Phenol/Indole) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Substrate_Rich->Vilsmeier Nucleophilic Attack Carbene Dichlorocarbene (:CCl2) Substrate_Rich->Carbene Reimer-Tiemann Substrate_Poor Electron-Poor (Aryl Bromide) Pd_Cycle Pd-Catalytic Cycle (Oxidative Addition) Substrate_Poor->Pd_Cycle C-X Activation Intermediate_Im Iminium Intermediate Vilsmeier->Intermediate_Im EAS Product Aryl Aldehyde Carbene->Product Hydrolysis Intermediate_Acyl Acyl-Pd Complex Pd_Cycle->Intermediate_Acyl CO Insertion Intermediate_Im->Product Hydrolysis Intermediate_Acyl->Product Reductive Elim.

Caption: Mechanistic divergence: Classical methods (Blue/Yellow) require nucleophilic substrates, while Pd-catalysis (Green) activates electrophilic substrates via C-X insertion.

Head-to-Head Performance Comparison

Table 1: Substrate Compatibility Matrix
Substrate ClassVilsmeier-HaackDuff ReactionReimer-TiemannPd-Catalyzed (CO-Free)
Indoles / Pyrroles Excellent (C3 selective)PoorPoor (Ring expansion risk)Good (requires N-protection)
Phenols Poor (O-formylation risk)Good (Ortho selective)Fair (Ortho selective)Excellent (as Aryl Triflate)
Anilines Good (Para selective)FairPoorExcellent (as Aryl Halide)
Electron-Poor Arenes (e.g., Nitrobenzene)Fails FailsFailsExcellent (via Aryl Halide)
Sterically Hindered PoorFairPoorGood
Table 2: Operational Metrics
MetricVilsmeier-HaackDuff ReactionPd-Catalyzed (Modern)
Typical Yield 70–95%30–60%80–95%
Atom Economy Poor (Stoichiometric POCl₃)ModerateHigh (Catalytic)
Reagent Safety High Risk (POCl₃ is corrosive/toxic)Moderate (TFA/Acid)Moderate (CO surrogates safer than gas)
Cost Very LowLowHigh (Pd catalyst + Ligand)
Purification Easy (Crystallization common)Difficult (Tarry byproducts)Chromatography usually required

Decision Matrix: Selecting the Right Method

Use this logic flow to select the optimal protocol for your specific substrate.

Decision_Tree Start Start: Substrate Type Is_Activated Is the ring Electron-Rich? (e.g., OH, NH2, OR groups) Start->Is_Activated Is_Phenol Is it a Phenol? Is_Activated->Is_Phenol Yes Has_Halogen Does it have a Halogen? (Br, I, OTf) Is_Activated->Has_Halogen No Ortho_Select Need Ortho Selectivity? Is_Phenol->Ortho_Select Yes Use_Vilsmeier Use Vilsmeier-Haack (POCl3/DMF) Is_Phenol->Use_Vilsmeier No (e.g., Anisole) Use_Duff Use Duff Reaction (TFA/HMTA) Ortho_Select->Use_Duff Yes Ortho_Select->Use_Vilsmeier No (Para preferred) Use_Pd Use Pd-Catalyzed Carbonylation (Pd(OAc)2 / Formate) Has_Halogen->Use_Pd Yes Use_Lithiation Use Lithiation/DMF Quench (n-BuLi / DMF) Has_Halogen->Use_Lithiation No

Caption: Decision tree for selecting formylation protocols based on electronic properties and regioselectivity requirements.

Experimental Protocols

Protocol A: Standard Vilsmeier-Haack Formylation

Best for: Indoles, Pyrroles, and Anisoles.

Reagents:

  • Substrate (10 mmol)

  • POCl₃ (12 mmol, 1.2 equiv)

  • DMF (5 mL, Solvent/Reagent)

Procedure:

  • Reagent Formation: In a flame-dried flask under N₂, cool DMF (5 mL) to 0°C. Add POCl₃ dropwise over 10 minutes. Caution: Exothermic.[2] Stir for 30 min at 0°C to form the white/yellow Vilsmeier salt.

  • Addition: Dissolve the substrate in minimal DMF (or DCM) and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir. (Heat to 60°C if substrate is sterically hindered). Monitor by TLC.[3]

  • Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice (50 g) containing NaOAc (3 equiv) to buffer the pH to ~5-6. Stir vigorously for 1 hour. Note: Acidic hydrolysis often fails to liberate the aldehyde from the stable iminium salt.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Duff Reaction (Modified)

Best for: Ortho-formylation of Phenols.

Reagents:

  • Phenol (10 mmol)

  • Hexamethylenetetramine (HMTA) (20 mmol, 2 equiv)

  • Trifluoroacetic Acid (TFA) (10 mL)

Procedure:

  • Dissolve Phenol and HMTA in TFA under N₂.

  • Heat the solution to reflux (approx. 75-80°C) for 3-12 hours. The color usually turns deep orange/red.

  • Hydrolysis: Cool to RT and pour into 4N HCl (20 mL). Stir for 30 min to hydrolyze the intermediate.

  • Workup: Extract with DCM. Note: The aqueous layer may need neutralization to recover product if it contains acidic groups.

Protocol C: Modern Pd-Catalyzed Formylation (CO-Free)

Best for: Aryl Bromides/Iodides, Electron-Deficient Systems. Reference: Uses a CO surrogate (Formic Acid or Phenyl Formate) to avoid gas cylinders.

Reagents:

  • Aryl Bromide (1.0 mmol)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • Xantphos (0.045 mmol, 4.5 mol%)

  • 2,4,6-Trichlorophenyl formate (TCPF) (1.5 mmol) (CO Source)

  • Triethylamine (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • Setup: Add Pd(OAc)₂, Xantphos, and TCPF to a vial. Purge with Argon.

  • Addition: Add Toluene, Et₃N, and the Aryl Bromide via syringe.

  • Reaction: Heat to 80°C for 12 hours.

  • Mechanism: TCPF decomposes to release CO in situ, which enters the catalytic cycle.

  • Workup: Filter through a pad of celite (to remove Pd black), concentrate, and purify via column chromatography.

References

  • Vilsmeier, A., & Haack, A. (1927).[4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

  • Duff, J. C. (1941). A new method for the preparation of o-hydroxyaldehydes.[5] Journal of the Chemical Society, 547–550. Link

  • Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction.[4][6][7] Organic Reactions, 28, 1. Link

  • Beller, M., et al. (2006). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds.[8][9] Chemical Reviews, 106(1), 1-28. Link

  • Manolikakes, G., & Beller, M. (2018). Palladium-Catalyzed External-CO-Free Carbonylation of Aryl Bromides Using 2,4,6-Trichlorophenyl Formate.[9] Chemical & Pharmaceutical Bulletin, 66(5), 562-567.[9] Link[9]

  • Li, D., et al. (2023).[10] Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2. Journal of Organic Chemistry, 88, 5231-5237.[10] Link

Sources

Comparative

Isomeric Purity Assessment of Methyl 5-fluoro-2-formylbenzoate

This guide provides a technical framework for assessing the isomeric purity of Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4). It is designed for analytical scientists and process chemists requiring robust protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for assessing the isomeric purity of Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4). It is designed for analytical scientists and process chemists requiring robust protocols to distinguish this target compound from its structural isomers, particularly Methyl 2-fluoro-5-formylbenzoate and Methyl 4-fluoro-2-formylbenzoate , which are common synthetic byproducts.

A Multi-Modal Comparative Guide for Drug Development

Executive Summary & Comparison Matrix

In pharmaceutical synthesis, Methyl 5-fluoro-2-formylbenzoate is a critical scaffold (e.g., for PARP inhibitors). Its quality attributes are defined not just by chemical purity, but by isomeric fidelity . The presence of regioisomers—specifically the 2-fluoro and 4-fluoro analogues—can alter downstream biological activity and toxicity profiles.

The following matrix compares the three primary analytical modalities for assessing this compound.

FeatureMethod A: 19F-NMR Method B: UHPLC-UV/MS Method C: GC-MS
Primary Role Structural Arbiter (Regio-specificity)Purity Workhorse (Quantitation)Orthogonal Check (Volatiles)
Specificity High . Distinct shifts for ortho/meta/para F.Medium . Isomers may co-elute on C18.High . Resolves isomers by boiling point/polarity.
Sensitivity (LOD) Low (~0.1 - 0.5%)High (< 0.05%)High (< 0.05%)
Throughput Low (5-10 mins/sample)High (3-5 mins/sample)Medium (15-20 mins/sample)
Limitations Requires pure standard for wt% assay.Aldehyde stability; UV response factors vary.Thermal degradation of aldehyde possible.
Recommendation Mandatory for ID & Isomer Ratio Routine QC & Impurity Profiling Process Control (IPC)

Technical Deep Dive: The Isomer Challenge

The synthesis of Methyl 5-fluoro-2-formylbenzoate typically involves the functionalization of a toluene or benzoic acid precursor. Radical bromination (e.g., Wohl-Ziegler) followed by oxidation often yields a mixture of isomers if the starting material is not isomerically pure.

The Critical Isomers
  • Target: Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4)[1][2][3][4]

    • Structure: F at pos 5 (meta to ester, para to aldehyde).

  • Impurity A: Methyl 2-fluoro-5-formylbenzoate (CAS 165803-94-1)[5]

    • Structure: F at pos 2 (ortho to ester).

  • Impurity B: Methyl 4-fluoro-2-formylbenzoate (CAS 106014-25-9)

    • Structure: F at pos 4 (para to ester).

Diagram: Analytical Decision Tree

The following workflow illustrates the logical progression from raw material to released intermediate.

IsomerAnalysis Sample Crude Methyl 5-fluoro-2-formylbenzoate NMR Step 1: 19F-NMR Screening (Isomer Identification) Sample->NMR Decision1 Isomer Ratio > 99.5:0.5? NMR->Decision1 Determine Regio-purity HPLC Step 2: UHPLC-UV Purity (General Impurities) Decision1->HPLC Pass Recryst Recrystallization (Polarity based) Decision1->Recryst Fail (Isomer detected) GC Step 3: GC-MS (Volatile Side-products) HPLC->GC Orthogonal Check Recryst->Sample Reprocess Release Release for Synthesis GC->Release Pass

Caption: Analytical workflow prioritizing 19F-NMR for initial isomeric confirmation followed by HPLC for general purity.

Experimental Protocols

Protocol A: Quantitative 19F-NMR (The "Gold Standard")

Why this works: Fluorine chemical shifts are highly sensitive to the electronic environment. The "ortho effect" (F adjacent to the ester group in the 2-fluoro isomer) causes a significant shift (typically 10-20 ppm) compared to the target 5-fluoro isomer.

  • Instrument: 400 MHz NMR (min) equipped with a fluorine-capable probe.

  • Solvent: DMSO-d6 (preferred for solubility and resolution) or CDCl3.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).
  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE for accurate integration).

    • Relaxation Delay (D1):

      
       (typically 10-20 seconds for F nuclei).
      
    • Scans: 64 - 128 (for S/N > 200).

  • Expected Shifts (Approximate vs. CFCl3):

    • Target (5-F):

      
       to 
      
      
      
      ppm (Meta to ester, Para to CHO).
    • Isomer (2-F):

      
       to 
      
      
      
      ppm (Ortho to ester).
    • Isomer (4-F):

      
       to 
      
      
      
      ppm (Para to ester).
    • Note: The coupling pattern will also differ. The 5-F target will show a triplet-of-doublets or similar complex splitting due to coupling with H4 and H6 (

      
       Hz).
      
Protocol B: UHPLC-UV Method (Purity & Quantitation)

Why this works: Reverse-phase chromatography separates compounds based on hydrophobicity. While isomers are similar, the position of the fluorine atom alters the dipole moment and interaction with the C18 stationary phase.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear Gradient)
      
    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN.

  • Critical Control: The aldehyde group is susceptible to oxidation (to carboxylic acid) or hydration (to gem-diol) in solution. Analyze samples within 4 hours of preparation or store at 4°C.

Protocol C: GC-MS (Orthogonal Verification)

Why this works: GC offers superior resolution for structural isomers with different boiling points. The 2-fluoro isomer (ortho-substituted) often exhibits a lower boiling point due to internal hydrogen bonding or steric shielding compared to the 5-fluoro target.

  • Column: DB-5MS or HP-5 (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injector: Split 20:1, Temp 250°C.

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI mode, 70 eV.

  • Diagnostic Ions: Look for molecular ion

    
     at m/z 182. Loss of 
    
    
    
    (m/z 151) and
    
    
    (m/z 153).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
NMR: Extra peaks split by ~50 Hz appearing as "shoulders".13C Satellites . Fluorine couples to 13C (natural abundance 1.1%).Do not integrate these satellites. Verify by checking if the coupling constant matches

(~250 Hz).
HPLC: Peak tailing or splitting of the main peak.Aldehyde Hydration . Formation of the gem-diol in aqueous mobile phase.Increase organic content in the diluent or switch to a non-aqueous Normal Phase method if severe.
HPLC: New peak appearing at RRT ~0.8 over time.Oxidation . Conversion of aldehyde (-CHO) to acid (-COOH).Prepare fresh samples. Use amber vials. Check mobile phase pH (acidic pH suppresses ionization of the acid, improving shape).
GC: Poor reproducibility of the main peak area.Thermal Instability . Aldehyde degrading in the hot liner.Lower injector temp to 200°C. Use a deactivated glass liner with glass wool.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55275343, Methyl 5-fluoro-2-formylbenzoate. Retrieved from [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for 19F shifts and coupling constants).
  • Sielc Technologies. HPLC Separation of Benzaldehyde Derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-fluoro-2-formylbenzoate

CAS: 1194374-71-4 | Formula: C₉H₇FO₃ | Role: Pharmaceutical Intermediate Executive Summary & Risk Logic Bottom Line Up Front (BLUF): Methyl 5-fluoro-2-formylbenzoate is a functionalized benzaldehyde derivative possessing...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1194374-71-4 | Formula: C₉H₇FO₃ | Role: Pharmaceutical Intermediate

Executive Summary & Risk Logic

Bottom Line Up Front (BLUF): Methyl 5-fluoro-2-formylbenzoate is a functionalized benzaldehyde derivative possessing both aldehyde and ester moieties. While officially classified as an Irritant (H315, H319, H335), experienced medicinal chemists must treat this compound as a potential sensitizer due to the reactive aldehyde group's ability to form Schiff bases with biological proteins.

The "Why" Behind the Safety:

  • The Aldehyde Factor: The formyl group (-CHO) at the C2 position is electrophilic. Inhalation of dust or vapors can trigger respiratory sensitization over time, not just immediate irritation.

  • The Fluorine Factor: The C5-fluorine atom increases the compound's lipophilicity compared to its non-fluorinated parent. This enhances skin permeation rates, making dermal protection critical.

  • The Physical State: As a solid, the primary exposure vector is airborne dust during weighing. Once solubilized (e.g., in DCM or THF), the risk shifts to rapid transdermal absorption facilitated by the solvent.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide insufficient protection against prolonged contact with aldehyde/ester solutions. The following matrix applies "Structure-Activity Relationship" (SAR) safety logic, using methyl benzoate and benzaldehyde as surrogate permeation data points.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmSash height: <18 inchesEngineering controls are superior to respirators. The compound releases irritating vapors upon heating or solubilization.
Dermal (Hands) Double-Gloving Strategy Inner: 4-mil Nitrile (Disposable)Outer: Silver Shield® (Laminate) or Butyl RubberCritical: Aldehydes and esters degrade nitrile. Pure nitrile offers <15 mins breakthrough time for similar structures. Laminate provides >4 hrs protection.
Ocular Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses are inadequate. Goggles seal against dust entry and solvent vapors that bypass standard spectacles.
Body Lab Coat (Poly/Cotton) + Tyvek® Sleeves Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a Self-Validating System : You cannot proceed to the next step until the safety check of the current step is confirmed.

Phase 1: Preparation & Engineering Check
  • Sash Verification: Ensure fume hood sash is at the safe working height (marked line). Verify airflow monitor is green/active.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Fluorinated aromatic solids are prone to high static charge, causing "particle jump" and aerosolization during weighing.

  • Waste Prep: Pre-label a solid waste container as "Halogenated Organic Solid."

Phase 2: The Weighing Procedure (Solid State)
  • Step 1: Don inner nitrile gloves. Inspect for micro-tears.

  • Step 2: Don outer Silver Shield/Laminate gloves if handling large quantities (>5g) or if the solid is sticky. Note: For small scale (<100mg), double nitrile is acceptable only if changed immediately upon splash.

  • Step 3: Transfer solid using a narrow-neck spatula to minimize air disturbance.

  • Step 4: The Wipe Down: Before removing the container from the hood, wipe the exterior with a Kimwipe dampened in Ethanol. This decontaminates the bottle threads where dust accumulates.

Phase 3: Solubilization (Liquid State Risk)
  • Risk Shift: Once dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the permeation rate of the chemical through gloves increases exponentially.

  • Action: If a spill occurs on gloves while in solution, doff immediately .[1] Do not wash gloves; remove and discard. The solvent acts as a carrier, dragging the fluorinated aldehyde through the glove material.

Phase 4: Decontamination & Disposal
  • Hydrolysis: Rinse empty glassware with a dilute sodium bisulfite solution (10% aq) before washing. This helps quench the aldehyde residue.

  • Waste Stream: Segregate as Halogenated Solvent/Solid Waste . Do not mix with general organic waste if your facility separates halogens (due to the Fluorine content).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process and safety gates for handling this intermediate.

SafetyWorkflow Start Start: Chemical Retrieval RiskAssess Risk Assessment: Aldehyde + Fluorine Moiety Start->RiskAssess CheckHood CHECK: Fume Hood Velocity > 80fpm? RiskAssess->CheckHood Stop1 STOP: Maintenance Required CheckHood->Stop1 Fail PPE_Select PPE Donning: Double Glove (Nitrile + Laminate) Splash Goggles CheckHood->PPE_Select Pass Weighing Weighing Procedure: Use Anti-Static Gun PPE_Select->Weighing SpillCheck Event: Powder Spilled? Weighing->SpillCheck CleanSpill Wet Wipe Cleanup (Do NOT Sweep) SpillCheck->CleanSpill Yes Solubilize Solubilization: (High Permeation Risk) SpillCheck->Solubilize No Waste Disposal: Halogenated Waste Stream CleanSpill->Waste Solubilize->Waste

Figure 1: Operational workflow emphasizing the "Stop/Go" safety checks at the engineering and handling stages.

Emergency Response

ScenarioImmediate ActionMedical Context
Eye Contact Flush for 15 minutes minimum. Lift eyelids.Aldehydes can cause delayed corneal clouding. Immediate irrigation is vital to prevent protein cross-linking.
Skin Contact Wash with soap and water.[2][3] Do not use alcohol on skin.Alcohol dilates pores and may increase absorption of the fluorinated compound.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into waste.Avoid dry sweeping which generates aerosols.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4).[4][5] Retrieved from

  • Biosynth. (2025).[5] Product Safety: Methyl 5-fluoro-2-formylbenzoate. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). (Used for Aldehyde/Ester surrogate data).[6] Retrieved from

  • PubChem. (2025). Compound Summary: Methyl 2-fluoro-5-formylbenzoate. Retrieved from

Sources

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